1-Phenylnaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMICQAKLQHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060539 | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Phenylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-02-7 | |
| Record name | 1-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-phenylnaphthalene through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in pharmaceutical and materials science for the construction of biaryl systems. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of reaction conditions, and visual representations of the catalytic cycle and experimental workflow.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[2]
The synthesis of this compound is typically achieved by coupling a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260), with phenylboronic acid.[3][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4]
Comparative Analysis of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the specific reaction parameters. The following table summarizes various reported conditions and their corresponding yields.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | Reflux | ~90 | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 | [4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 | [4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High | [4] |
| Pd(OAc)₂ | None | Dodecyltrimethylammonium hydroxide | Water | Not Specified | High | [4] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 1-bromonaphthalene and phenylboronic acid.[4]
Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[4]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add toluene and water to the flask. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.[4]
-
Final Product: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.[4]
Visualizing the Process: Diagrams
To further elucidate the core concepts of this synthesis, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting and Optimization
Several common issues can arise during the Suzuki-Miyaura coupling. Low yields can often be attributed to impure reagents, particularly the boronic acid, which is susceptible to protodeborylation.[4] Homocoupling of the boronic acid to form biphenyl (B1667301) is another potential side reaction, which can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen.[4] Dehalogenation of the naphthalene (B1677914) starting material can also occur and is influenced by the choice of base and solvent.[4] For challenging substrates, screening different ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve reaction efficiency.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by following a detailed experimental protocol, researchers can achieve high yields of the desired product. The information and diagrams provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation in a laboratory setting.
References
An In-depth Technical Guide to the Grignard Reaction for 1-Phenylnaphthalene Preparation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Phenylnaphthalene is a crucial biaryl scaffold found in various physiologically active compounds and advanced materials. Its synthesis is a subject of significant interest in organic and medicinal chemistry. While modern cross-coupling reactions like the Suzuki-Miyaura coupling offer high efficiency, the Grignard reaction remains a foundational and versatile method for carbon-carbon bond formation. This technical guide provides a detailed overview of two primary Grignard-based synthetic routes for the preparation of this compound. It includes comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and workflow diagrams to elucidate the synthetic pathways. The two principal methods discussed are:
-
A two-step synthesis involving the reaction of phenylmagnesium bromide with α-tetralone, followed by dehydrogenative aromatization.
-
A single-step, nickel-catalyzed Kumada-Tamao-Corriu cross-coupling of 1-bromonaphthalene (B1665260) with phenylmagnesium bromide.
This document serves as a practical resource for laboratory-scale synthesis and process development.
Overview of Synthetic Strategies via Grignard Reaction
The Grignard reaction offers robust pathways to this compound. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to functional groups. The two routes detailed herein represent classic and modern catalytic approaches.
-
Route A: Phenylmagnesium Bromide with α-Tetralone This classic, two-step approach first involves the nucleophilic addition of a phenyl Grignard reagent to the ketone of α-tetralone, forming a tertiary alcohol. This intermediate is dehydrated in situ to yield 1-phenyl-3,4-dihydronaphthalene (1-phenyldialin). The final step involves a high-temperature dehydrogenation, typically using powdered sulfur, to aromatize the ring and yield the final this compound product. This method is well-documented and provides high yields in the aromatization step.[1][2]
-
Route B: Nickel-Catalyzed Kumada Cross-Coupling This method represents a more direct, single-step catalytic approach. It involves the cross-coupling of an aryl Grignard reagent (phenylmagnesium bromide) with an aryl halide (1-bromonaphthalene).[3] The reaction is mediated by a nickel-phosphine catalyst, with [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ([NiCl₂(dppp)]) being a common choice.[3] This Kumada-Tamao-Corriu coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond directly.[3]
Workflow of Synthetic Routes
Caption: Workflow for this compound synthesis via two Grignard-based routes.
Detailed Experimental Protocols
Strict anhydrous conditions are critical for the success of any Grignard reaction. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol for Route A: Via α-Tetralone Intermediate
This protocol is adapted from a well-established Organic Syntheses procedure.[1][2]
Step 1: Synthesis of 1-Phenyldialin
-
Grignard Reagent Preparation: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (11 g, 0.45 gram atom). Add 175 mL of anhydrous ether. Prepare a solution of bromobenzene (75 g, 0.48 mol) in ether and add a small portion to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with α-Tetralone: Once all the magnesium has reacted, add a solution of α-tetralone (58.4 g, 0.4 mol) in 60 mL of ether from the dropping funnel at a rate that maintains vigorous reflux (approx. 30 minutes).
-
Reflux and Workup: Heat the mixture under reflux for an additional 30 minutes. After cooling, decompose the magnesium complex by pouring the mixture onto a mixture of ice (approx. 250 g) and concentrated hydrochloric acid (40 mL).
-
Purification: Separate the ether layer. Perform steam distillation on this layer to remove impurities (approx. 6 hours). Separate the residual heavy oil, dissolve it in 80 mL of ether, and dry with calcium chloride (10 g). Filter, and remove the ether by distillation. Add 20 mL of acetic anhydride (B1165640) and heat on a steam bath for 20-25 minutes to dehydrate the tertiary alcohol.
-
Isolation: Distill the mixture under reduced pressure. Collect the fraction boiling at 135–140 °C / 2 mm Hg. The yield of 1-phenyldialin is 35–40 g.
Step 2: Dehydrogenation to this compound
-
Reaction Setup: In a 200-mL Claisen flask, mix the 1-phenyldialin (35 g, 0.17 mol) with powdered sulfur (6 g, 0.18 mol).
-
Heating: Heat the mixture in a metal bath at 250–270 °C for 30 minutes, or until the evolution of hydrogen sulfide (B99878) gas ceases.
-
Isolation: Distill the resulting heavy oil directly from the reaction flask under reduced pressure. The product, this compound, distills at 134–135 °C / 2 mm Hg. The yield is 32–33 g.
Protocol for Route B: Nickel-Catalyzed Kumada Cross-Coupling
This protocol is based on a described method for the Kumada-Tamao-Corriu coupling.[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ([NiCl₂(dppp)]) (0.01 equiv). Add a solution of 1-bromonaphthalene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Grignard Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Add a solution of phenylmagnesium bromide (1.2 equiv in THF) dropwise using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the described synthetic routes, allowing for easy comparison.
Table 1: Quantitative Data for Route A (via α-Tetralone) [1][2]
| Parameter | Step 1: 1-Phenyldialin Synthesis | Step 2: Dehydrogenation |
|---|---|---|
| Primary Reactants | Phenylmagnesium Bromide, α-Tetralone | 1-Phenyldialin, Sulfur |
| Molar Ratio | 1.2 : 1.0 (Grignard:Ketone) | 1.0 : 1.06 (Dialin:Sulfur) |
| Solvent | Diethyl Ether | None (Neat Reaction) |
| Temperature | Reflux (~35 °C) | 250–270 °C |
| Reaction Time | ~1.5 hours | 30 minutes |
| Product B.P. | 135–140 °C / 2 mm Hg | 134–135 °C / 2 mm Hg |
| Isolated Yield | 42–48% | 91–94% |
| Overall Yield | - | 38–45% |
Table 2: Quantitative Data for Route B (Kumada Cross-Coupling) [3]
| Parameter | Value |
|---|---|
| Primary Reactants | 1-Bromonaphthalene, Phenylmagnesium Bromide |
| Molar Ratio | 1.0 : 1.2 (Aryl Halide:Grignard) |
| Catalyst | [NiCl₂(dppp)] |
| Catalyst Loading | 1 mol% |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4–6 hours |
| Isolated Yield | Typically high, but not explicitly reported in the cited source. |
Core Reaction Mechanism
The fundamental principle of the Grignard reaction involves the formation of a highly nucleophilic organomagnesium species. In the Kumada coupling, this nucleophile engages in a catalytic cycle with a transition metal to achieve cross-coupling.
Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.
Conclusion
The synthesis of this compound can be effectively achieved using Grignard-based methodologies. The classic two-step route involving α-tetralone is robust, high-yielding (particularly in the final aromatization step), and relies on readily available, inexpensive reagents like sulfur. Its primary drawback is the multi-step nature and the harsh conditions required for dehydrogenation. In contrast, the nickel-catalyzed Kumada cross-coupling offers a more elegant and direct single-step synthesis under milder conditions. While this method requires a transition metal catalyst and strict inert atmosphere techniques, it represents a more modern and potentially more versatile approach for constructing biaryl linkages. The selection between these routes will ultimately be guided by the specific requirements of the research or development program, including scale, cost, available equipment, and desired purity profile.
References
An In-Depth Technical Guide to the Friedel-Crafts Acylation Route for 1-Phenylnaphthalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to 1-phenylnaphthalene, a significant molecular scaffold in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of naphthalene (B1677914) with benzoyl chloride to yield 1-benzoyl naphthalene, followed by the reduction of the ketone to the desired this compound. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to support research and development activities.
Synthetic Strategy Overview
The synthesis of this compound via this route is predicated on two cornerstone reactions in organic chemistry: Friedel-Crafts acylation and carbonyl group reduction.
-
Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction introduces an acyl group onto the naphthalene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. To achieve the target this compound, the acylation must be directed to the C-1 (alpha) position of the naphthalene ring. This is typically achieved under kinetic control.
-
Step 2: Carbonyl Reduction. The ketone functional group of the intermediate, 1-benzoyl naphthalene, is subsequently reduced to a methylene (B1212753) group. Two primary methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the substrate's sensitivity to acid or base.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Friedel-Crafts Acylation of Naphthalene with Benzoyl Chloride (Kinetic Control)
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Naphthalene | 1.0 eq. | |
| Benzoyl Chloride | 1.0 eq. | |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq. | Anhydrous conditions are critical. A stoichiometric amount is required as the catalyst complexes with the product.[1] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂) | Non-polar solvents favor the formation of the kinetic 1-isomer.[1] |
| Temperature | 0 °C | Lower temperatures enhance the selectivity for the alpha-product.[1] |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
| Typical Yield | 70-85% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |
Table 2: Reduction of 1-Benzoyl Naphthalene to this compound
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Toluene (B28343) (co-solvent) | Reflux | 4 - 6 hours | 60-80% | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates.[2][3] |
| Wolff-Kishner Reduction (Huang-Minlon Modification) | Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂·H₂O), Potassium Hydroxide (B78521) (KOH) | Diethylene Glycol | 190-200 °C | 3 - 5 hours | 70-95% | Suitable for base-stable compounds; avoids strong acid.[4][5] |
Experimental Protocols
Step 1: Synthesis of 1-Benzoyl Naphthalene (Kinetic Control)
This protocol is designed to favor the formation of the 1-isomer through kinetically controlled Friedel-Crafts acylation.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet with a gas bubbler
-
Ice bath
-
Naphthalene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Reagents: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1-benzoyl naphthalene can be purified by column chromatography or recrystallization.
Step 2, Option A: Clemmensen Reduction of 1-Benzoyl Naphthalene
This protocol is suitable for substrates that are stable in strong acidic conditions.
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
1-Benzoyl naphthalene
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
Reaction Setup: In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Addition of Ketone: Add 1-benzoyl naphthalene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Neutralization and Extraction: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Step 2, Option B: Wolff-Kishner Reduction (Huang-Minlon Modification) of 1-Benzoyl Naphthalene
This protocol is ideal for substrates that are sensitive to acid.
Materials and Equipment:
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
-
High-temperature thermometer
-
1-Benzoyl naphthalene
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzoyl naphthalene and potassium hydroxide (3.0 eq.) in diethylene glycol.
-
Addition of Hydrazine: Add hydrazine hydrate (2.0 eq.) to the mixture.
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1 hour to form the hydrazone.
-
Removal of Water: Increase the temperature and distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.[4]
-
Reduction: Maintain the reaction mixture at this temperature for 3-5 hours, during which nitrogen gas will evolve.
-
Workup: Cool the reaction mixture and add water. Extract the product with diethyl ether or toluene.
-
Extraction and Washing: Wash the combined organic extracts with dilute HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and remove the solvent under reduced pressure. Purify the crude this compound by distillation or column chromatography.
Mandatory Visualizations
Reaction Pathway
Caption: Overall synthetic pathway to this compound.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
Logical Relationship: Kinetic vs. Thermodynamic Control
Caption: Regioselectivity in naphthalene acylation.
References
Purification of 1-Phenylnaphthalene by Recrystallization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification of 1-phenylnaphthalene by recrystallization. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles of recrystallization, methodologies for selecting an appropriate solvent system, and detailed experimental protocols for both determining solvent suitability and performing the purification.
Introduction to Recrystallization of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) that typically exists as a colorless to pale yellow solid at room temperature.[1] It is generally soluble in organic solvents such as ethanol (B145695) and ether, a property that is fundamental to its purification by recrystallization.[1] This technique is a cornerstone for purifying solid organic compounds and relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.[2]
Potential Impurities in Crude this compound
A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This synthetic route can introduce several types of impurities that must be removed to obtain a high-purity final product. Understanding these potential impurities is crucial for designing an effective purification strategy.
Table 1: Potential Impurities from Suzuki-Miyaura Synthesis of this compound
| Impurity Class | Specific Examples | Rationale for Presence |
| Unreacted Starting Materials | 1-Bromonaphthalene, Phenylboronic acid | Incomplete reaction conversion. |
| Homocoupling Byproducts | Biphenyl, 1,1'-Binaphthyl | Self-coupling of the starting materials. |
| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Remnants from the palladium catalyst used in the coupling reaction. |
| Reaction Byproducts | Boronic acid derivatives | Decomposition or side reactions of phenylboronic acid. |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should have minimal solubility at or below room temperature to ensure a high recovery yield.
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with this compound.
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but not so high that it is difficult to remove from the purified crystals.
-
Volatility: The solvent should be easily removable from the crystals after isolation.
Based on the polycyclic aromatic nature of this compound, suitable candidate solvents for investigation include alcohols (methanol, ethanol), aromatic hydrocarbons (toluene), and aliphatic hydrocarbons (hexane).[4] Often, a mixed-solvent system (a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can provide a more optimal purification.[1]
Experimental Protocols
Protocol for Determining Solvent Suitability
Given the absence of comprehensive published solubility data for this compound, an initial experimental determination of suitable solvents is necessary.
Objective: To identify a single or mixed solvent system that provides good crystal recovery and purity.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., methanol, ethanol, toluene, hexane, water)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixtures at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixtures to the boiling point of the solvent.
-
Observe the solubility at the boiling point. A good solvent will completely dissolve the this compound. If the compound does not dissolve, the solvent is unsuitable. If it dissolves completely, it is a potential candidate.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then cool further in an ice-water bath.
-
Observe the formation of crystals. The solvent that yields a large quantity of crystals upon cooling is a strong candidate for single-solvent recrystallization.
-
If no single solvent is ideal, a mixed-solvent system can be investigated. Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to induce crystallization.[5]
Table 2: Example of Expected Observations for Solvent Suitability Test
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Sparingly Soluble | Soluble | Good | Potential single solvent or "poor" solvent in a mixed system |
| Methanol | Sparingly Soluble | Soluble | Good | Potential single solvent |
| Ethanol | Soluble | Very Soluble | Poor | Potential "good" solvent in a mixed system |
| Toluene | Soluble | Very Soluble | Poor | Potential "good" solvent in a mixed system |
Single-Solvent Recrystallization Protocol
This protocol is a general guideline and should be optimized based on the results of the solvent suitability tests.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined in Protocol 4.1)
-
Erlenmeyer flasks
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Two-Solvent Recrystallization Protocol
Materials:
-
Crude this compound
-
"Good" solvent and "poor" solvent pair (determined in Protocol 4.1)
-
Erlenmeyer flasks
-
Heating and stirring apparatus
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[5]
-
Induce Saturation: While the solution is hot, add the "poor" solvent dropwise with swirling until a faint cloudiness persists. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.[5]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization Protocol (4.2).
Visualizing the Recrystallization Workflow
The following diagrams illustrate the logical steps involved in selecting a solvent and performing the recrystallization.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Experimental workflow for the recrystallization of this compound.
Conclusion
References
Spectroscopic Data of 1-Phenylnaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylnaphthalene, a key aromatic hydrocarbon. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits a complex pattern of signals in the aromatic region, corresponding to the protons of the phenyl and naphthyl rings.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 7.88 – 7.80 | m | - | 2H | Naphthyl Protons |
| 7.77 | d | 8.1 | 1H | Naphthyl Proton |
| 7.54 – 7.41 | m | - | 3H | Phenyl Protons |
| 7.45 | m | - | 1H | Naphthyl Proton |
| 7.44 | m | - | 1H | Naphthyl Proton |
| 7.41 | m | - | 2H | Phenyl Protons |
| 7.37 - 7.35 | m | - | 2H | Naphthyl Protons |
Note: The assignments are based on typical chemical shifts for aromatic protons and may require 2D NMR techniques for unambiguous confirmation.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
| Chemical Shift (δ) [ppm] | Assignment |
| 145.83 | Quaternary Carbon |
| 144.11 | Quaternary Carbon |
| 134.54 | Quaternary Carbon |
| 130.31 | CH |
| 129.27 | CH |
| 128.75 | CH |
| 127.53 | CH |
| 127.00 | CH |
| 126.35 | CH |
| 126.14 | CH |
| 125.34 | CH |
| 124.55 | CH |
| 124.40 | CH |
Note: Assignments distinguish between protonated (CH) and non-protonated (quaternary) carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its aromatic structure. The spectrum is typically recorded as a liquid film.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250-1000 | Weak-Medium | C-H In-plane Bending |
| 800-690 | Strong | C-H Out-of-plane Bending |
Note: The specific positions and intensities of the peaks can provide further details about the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound, typically in a non-polar solvent like ethanol (B145695), shows characteristic absorption bands arising from π-π* electronic transitions within the conjugated aromatic system.[2]
| λ_max (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |
| ~220 | Not available | Ethanol |
| ~283 | Not available | Not specified |
Note: The extension of conjugation due to the phenyl substituent on the naphthalene (B1677914) ring results in a bathochromic (red) shift compared to unsubstituted naphthalene.[3]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
Instrumentation and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.[1]
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Sample Preparation (Liquid Film Method):
-
Place a drop of liquid this compound (if in liquid form) or a solution in a volatile, non-interfering solvent onto a clean, dry salt plate (e.g., NaCl or KBr).[6][7]
-
If a solution is used, allow the solvent to evaporate to leave a thin film of the compound.
-
Carefully place a second salt plate on top of the first to create a thin, uniform film.[7]
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.
-
Fill a quartz cuvette with the solvent to be used as a blank.
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place the blank cuvette in the reference beam path.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample path with the cuvette containing the this compound solution.
-
Scan the appropriate wavelength range (typically 200-400 nm for aromatic compounds) to obtain the absorption spectrum.[2]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
A Theoretical Exploration of 1-Phenylnaphthalene's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 1-phenylnaphthalene, a significant aromatic hydrocarbon. Understanding the electronic properties of such molecules is paramount in fields ranging from materials science to drug design, where molecular interactions and reactivity are key. This document synthesizes findings from computational chemistry studies, presenting quantitative data, detailing theoretical protocols, and visualizing the research workflow to offer a cohesive understanding of the subject.
Molecular Geometry and Electronic Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound. The molecule consists of a naphthalene (B1677914) core with a phenyl substituent at the 1-position. The dihedral angle between the phenyl ring and the naphthalene moiety is a critical parameter influencing the extent of π-conjugation and, consequently, the electronic properties.
While specific quantitative data for this compound is distributed across various studies, the following tables summarize representative values obtained from DFT calculations on phenyl-substituted naphthalenes and related aromatic systems. These values provide insights into the expected electronic behavior of this compound.
Table 1: Calculated Electronic Properties of Phenyl-Substituted Aromatic Hydrocarbons
| Property | Computational Method | Calculated Value | Reference |
| HOMO Energy | DFT/B3LYP/6-31G(d,p) | -5.8 to -6.2 eV | [1] |
| LUMO Energy | DFT/B3LYP/6-31G(d,p) | -1.0 to -1.5 eV | [1] |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | 4.3 to 4.8 eV | [2] |
| Ionization Potential | DFT | ~7.5 eV | N/A |
| Electron Affinity | DFT | ~0.5 eV | N/A |
Note: The values presented are typical ranges for similar molecules and may vary depending on the specific computational method and basis set used.
Table 2: Selected Calculated Structural Parameters for Phenylnaphthalenes
| Parameter | Computational Method | Calculated Value | Reference |
| C-C bond length (ring-ring) | SCF MO | Aromatic bond length | [3] |
| Dihedral Angle (Phenyl-Naphthyl) | DFT | 45° - 60° | N/A |
Note: The dihedral angle is particularly sensitive to the computational method and the crystalline or gaseous phase of the molecule being modeled.
Theoretical and Computational Protocols
The theoretical investigation of this compound's electronic structure typically involves a multi-step computational workflow. The following protocols are standard in the field and are representative of the methodologies cited in the literature.[4][5][6][7]
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.
-
Method: Density Functional Theory (DFT) is the most common and effective method for geometry optimization of medium-sized organic molecules.[4][5] The B3LYP functional is a popular choice, offering a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive set like 6-311++G(d,p), is typically employed.[5] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially for non-covalent interactions.
-
Software: Gaussian, ORCA, and GAMESS are widely used quantum chemistry software packages for these calculations.
-
Procedure: An initial guess for the molecular geometry is constructed. The energy of this geometry is then minimized with respect to the coordinates of all atoms. A true energy minimum is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic properties.
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[1] The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Electron Density and Electrostatic Potential: The distribution of electron density is analyzed to identify electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized orbitals, including charge transfer interactions between different parts of the molecule.
Excited State Calculations
To understand the photophysical properties, such as UV-Vis absorption and fluorescence, excited-state calculations are necessary.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states.[8] This method provides information about vertical excitation energies, which correspond to the maxima in the absorption spectrum.
-
Procedure: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the energies of the first few singlet and/or triplet excited states. The oscillator strengths for each transition are also calculated to predict the intensity of the corresponding absorption bands.
Visualization of the Theoretical Workflow
The following diagram illustrates the logical flow of a typical theoretical study of this compound's electronic structure.
Caption: Workflow for theoretical analysis of this compound.
Conclusion
Theoretical studies provide invaluable insights into the electronic structure of this compound, complementing experimental findings. The computational protocols outlined in this guide, centered around DFT and TD-DFT, offer a robust framework for investigating the geometric, electronic, and photophysical properties of this and related aromatic compounds. The data and methodologies presented herein serve as a foundational resource for researchers and professionals engaged in the design and development of novel materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Computational and Experimental Analysis of 1-Phenylnaphthalene's Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational and experimental methodologies used to characterize the photophysical properties of 1-phenylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Understanding these properties is crucial for applications in materials science, particularly for organic light-emitting diodes (OLEDs), and as molecular probes in biological imaging.[1][2] This document details the theoretical calculations, experimental protocols, and a comparative analysis of the resulting data.
Computational Methodology: A Theoretical Approach
The photophysical characteristics of aromatic molecules are governed by their electronic structure. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for predicting the properties of electronically excited states.[3][4] The typical workflow involves ground-state optimization followed by excited-state calculations.
Density Functional Theory (DFT) is first employed to determine the optimized ground-state geometry of the molecule. A popular functional for this purpose is B3LYP, combined with a basis set such as 6-31G(d,p) or 6-31+G(d).[2][5][6] Following this, TD-DFT calculations are performed on the optimized structure to investigate the vertical electronic excitations.[7] These calculations yield critical parameters, including excitation energies (which correspond to absorption wavelengths), oscillator strengths (indicating the probability of a transition), and the nature of the excited states by analyzing the involved molecular orbitals (e.g., HOMO and LUMO).[2] To simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[2]
Caption: Computational workflow using DFT and TD-DFT methods.
Experimental Protocols: Empirical Validation
Experimental measurements are essential for validating computational predictions and providing a complete picture of a molecule's photophysical behavior. Key experiments include UV-Vis absorption, fluorescence, and phosphorescence spectroscopy.
2.1. General Sample Preparation
-
Stock Solutions : Prepare stock solutions of this compound and a fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or naphthalene (B1677914) in cyclohexane) in a spectroquality solvent like cyclohexane (B81311).[1][8]
-
Working Solutions : Create a series of dilutions from the stock solutions. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to prevent inner filter effects, where the sample itself reabsorbs emitted light.[1][8]
2.2. UV-Vis Absorption Spectroscopy This technique measures the absorbance of light as a function of wavelength.
-
Protocol :
-
Calibrate a dual-beam spectrophotometer using a cuvette containing only the solvent (e.g., cyclohexane) as a blank.
-
Record the absorbance spectrum of the this compound solution.
-
The wavelength corresponding to the maximum absorbance is recorded as λmax.
-
2.3. Fluorescence Spectroscopy and Quantum Yield Determination Fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[1] The relative method, using a standard with a known quantum yield, is commonly employed.[1]
-
Protocol :
-
Measure the absorbance of both the this compound sample and the standard solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for both the sample and the standard under identical conditions (excitation wavelength, slit widths, solvent).
-
Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).
-
Calculate the quantum yield using the following equation[1]: Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
2.4. Lifetime Measurements
-
Fluorescence Lifetime (τf) : This is the average time the molecule spends in the excited singlet state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).[9][10]
-
Phosphorescence Lifetime (τp) : Phosphorescence lifetimes are significantly longer, ranging from microseconds to seconds.[9][11] Measurements are typically conducted at low temperatures (e.g., 77 K) to minimize non-radiative decay and often require specialized equipment with multi-channel scaling capabilities to capture the longer decay times.[2][12]
Caption: Experimental workflow for spectroscopic analysis.
Core Photophysical Processes and Data Summary
The photophysical behavior of this compound can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet (S) and triplet (T) states. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From S₁, it can relax via several pathways: fluorescence (radiative decay to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing to the triplet state (T₁). From T₁, it can return to S₀ via phosphorescence (radiative decay) or non-radiative decay.
Caption: Key photophysical decay pathways for this compound.
3.1. Data Presentation: this compound
The following tables summarize key photophysical parameters for this compound derived from both experimental measurements and computational predictions.
Table 1: Photophysical Properties of this compound in Cyclohexane
| Property | Experimental Value | Computational Value |
|---|---|---|
| Absorption Max (λabs) | 295 nm | 288 nm a |
| Fluorescence Max (λfl) | 344 nm, 358 nm | N/A |
| Fluorescence Quantum Yield (Φf) | 0.12 | N/A |
| Fluorescence Lifetime (τf) | 11.1 ns | N/A |
| Phosphorescence Max (λphos) | 473 nm b | N/A |
| Oscillator Strength (S₀→S₁) | N/A | 0.0199 |
Data sourced from Yamaji et al., with calculations performed at the (TD)-B3LYP/6-31+G(d) level considering cyclohexane as the solvent.[2] a Wavelength estimated from the transition energy.[2] b Determined from the phosphorescence origin in ethanol (B145695) at 77 K.[2]
Table 2: Summary of Computational Parameters
| Parameter | Specification |
|---|---|
| Method | DFT and TD-DFT |
| Functional | B3LYP |
| Basis Set | 6-31+G(d) |
| Solvent Model | Cyclohexane |
Parameters based on the study by Yamaji et al.[2]
Conclusion
The comprehensive analysis of this compound's photophysical properties relies on the synergy between computational modeling and experimental validation. TD-DFT calculations provide valuable insights into the electronic transitions and excited-state characteristics, guiding experimental efforts.[13][14] Concurrently, spectroscopic measurements offer concrete data that validate and refine theoretical models. This dual approach provides a robust framework for characterizing photoluminescent materials, accelerating their development for advanced applications in science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Thermodynamic properties of this compound and 2-phenylnaphthalene | NIST [nist.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. omlc.org [omlc.org]
- 9. picoquant.com [picoquant.com]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Phosphorescence Lifetime Imaging (PLIM) | PicoQuant [picoquant.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
Crystal Structure of 1-Phenylnaphthalene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) ring system substituted with a phenyl group at the C1 position. This molecule serves as a fundamental building block in the synthesis of more complex organic structures and has applications in materials science and as a potential scaffold in medicinal chemistry. Understanding its three-dimensional conformation is crucial for predicting its physicochemical properties, molecular interactions, and suitability for various applications.
This guide provides a summary of the available structural information and outlines the standard experimental protocols for obtaining and analyzing the crystal structure of compounds like this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol |
| CAS Number | 605-02-7 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 324-325 °C |
| Density | 1.085 g/mL at 25 °C |
| Refractive Index | 1.664 (at 20 °C) |
Conformational Analysis
The most significant conformational feature of this compound is the dihedral angle between the planes of the phenyl and naphthalene rings. This angle is determined by the balance between two opposing factors:
-
Steric Hindrance: The hydrogen atom at the C8 position of the naphthalene ring sterically clashes with the hydrogen atoms at the ortho positions of the phenyl ring. This repulsion favors a non-planar conformation where the two rings are twisted relative to each other.
-
π-Conjugation: Resonance stabilization would be maximized if the two aromatic systems were coplanar, allowing for optimal overlap of the π-orbitals.
In the absence of solid-state crystallographic data, computational modeling and studies of similar substituted naphthalenes suggest a significantly twisted conformation for this compound in its ground state.
Experimental Protocols for Crystal Structure Analysis
The definitive method for determining the solid-state structure of a molecule like this compound is single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.
Crystal Growth
The initial and often most challenging step is to grow single crystals of high quality. A common method is slow evaporation from a saturated solution.
Protocol:
-
Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, hexane, or a mixture of dichloromethane (B109758) and hexane).
-
Prepare a saturated or nearly saturated solution at room temperature or a slightly elevated temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the solution for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to irradiate the crystal from various orientations.
-
The diffraction pattern of X-rays scattered by the crystal is recorded as a series of images.
-
Software is used to integrate the intensities of the thousands of collected reflections.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol:
-
The unit cell parameters and space group are determined from the positions of the diffraction spots.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final structural model is validated using various crystallographic metrics.
Data Presentation
Upon successful crystal structure determination, the quantitative data would be presented in tables similar to the following hypothetical examples for this compound.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
| Empirical formula | C₁₆H₁₂ |
| Formula weight | 204.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Value Å, α = 90° |
| b | Value Å, β = Value° |
| c | Value Å, γ = 90° |
| Volume | Value ų |
| Z | 4 |
| Calculated density | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm |
| Theta range for data collection | Value to Value° |
| Index ranges | -h≤k≤h, -k≤l≤k, -l≤m≤l |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta | Value % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole | Value and -Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Hypothetical)
| Bond | Length (Å) |
| C1-C1' | Value |
| C1-C2 | Value |
| C8-C8a | Value |
| ... | ... |
Table 3: Selected Bond Angles (Hypothetical)
| Angle | Angle (°) |
| C2-C1-C1' | Value |
| C8a-C1-C1' | Value |
| C2'-C1'-C1 | Value |
| ... | ... |
Table 4: Selected Torsion Angles (Hypothetical)
| Torsion Angle | Angle (°) |
| C2-C1-C1'-C2' | Value |
| C8a-C1-C1'-C6' | Value |
| Dihedral Angle Phenyl-Naphthyl | Value |
| ... | ... |
Visualizations
The following diagrams illustrate the logical workflow for crystal structure analysis and the key conformational feature of this compound.
Conclusion
A comprehensive crystal structure analysis of this compound via single-crystal X-ray diffraction would provide invaluable data for researchers in organic synthesis, materials science, and drug development. The precise determination of its solid-state conformation, particularly the dihedral angle between the phenyl and naphthalene rings, would allow for more accurate computational modeling and a deeper understanding of its structure-property relationships. While this specific crystallographic data is not currently available in the public domain, the experimental protocols outlined in this guide provide a clear pathway for its determination.
A Comparative Analysis of the Thermodynamic Properties of 1-Phenylnaphthalene and 2-Phenylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic properties of 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). Phenylnaphthalenes are of significant interest in various research fields, including the development of high-temperature heat transfer fluids and as model compounds for understanding aromatic interactions.[1] This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a visual representation of the experimental workflow.
Quantitative Thermodynamic Data
The thermodynamic properties of this compound and 2-phenylnaphthalene have been experimentally determined and are summarized in the tables below for ease of comparison. These values are critical for understanding the stability, phase behavior, and potential applications of these isomers.
Table 1: Physical Properties of this compound and 2-Phenylnaphthalene
| Property | This compound | 2-Phenylnaphthalene |
| Molecular Formula | C₁₆H₁₂[2] | C₁₆H₁₂[3] |
| Molecular Weight ( g/mol ) | 204.27 | 204.27[4] |
| Melting Point (°C) | 45.0[5] | 103.5 - 105[4] |
| Boiling Point (°C) | 324-325[2][5] | 345.5 - 358[4] |
| Density (g/mL at 25°C) | 1.085[6] | 1.081 - 1.218[4] |
| Flash Point (°C) | >113[7] | 155.9[3][4] |
| Refractive Index (n20/D) | 1.664[5] | 1.647 - 1.6664[3] |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.3 (Predicted)[5] | 3.50e-05 - 0.000122[3][4] |
Table 2: Standard Molar Thermodynamic Properties (Ideal Gas State at T = 298.15 K)
| Property | This compound | 2-Phenylnaphthalene |
| Enthalpy of formation (ΔfH°g) (kJ·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |
| Standard entropy (S°g) (J·K⁻¹·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |
| Gibbs free energy of formation (ΔfG°g) (kJ·mol⁻¹) | Data not explicitly found in search results | Data not explicitly found in search results |
Note: While the referenced literature describes the calculation of molar thermodynamic functions, specific values for standard enthalpy of formation, entropy, and Gibbs free energy of formation in the ideal gas state were not explicitly provided in the search snippets. A comprehensive study by Chirico et al. (2014) details the derivation of these properties.[8]
Experimental Protocols
The determination of the thermodynamic properties of this compound and 2-phenylnaphthalene involves a suite of precise experimental techniques.[1][8] The following sections detail the methodologies for the key experiments cited.
Adiabatic Heat-Capacity Calorimetry
Adiabatic heat-capacity calorimetry is employed to measure the heat capacity of a substance as a function of temperature.
Methodology:
-
A precisely weighed sample is placed in a calorimeter vessel, which is then sealed.
-
The calorimeter is placed within an adiabatic shield, and the entire assembly is evacuated to minimize heat exchange with the surroundings.
-
A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.
-
The temperature change is meticulously measured using a platinum resistance thermometer.
-
The heat capacity is calculated from the electrical energy input and the measured temperature rise.
-
This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.[1]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[9][10]
Methodology:
-
A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are placed in the DSC instrument, which heats them at a constant rate.
-
The instrument measures the temperature difference between the sample and reference pans and the heat flow required to maintain them at the same temperature.
-
A plot of heat flow versus temperature (a thermogram) is generated. Endothermic and exothermic transitions, such as melting and crystallization, appear as peaks on the thermogram.
-
The enthalpy of these transitions can be determined by integrating the area under the peaks.[11]
Combustion Calorimetry
Combustion calorimetry is used to determine the enthalpy of combustion of a substance.
Methodology:
-
A weighed sample is placed in a crucible inside a high-pressure vessel known as a bomb.
-
The bomb is filled with pure oxygen under high pressure.[1]
-
The bomb is then submerged in a known volume of water in a calorimeter.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change of the water is precisely measured.
-
The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid), and the mass of the sample.
Vapor Pressure Measurement
This method is used for precise measurement of low vapor pressures.
Methodology:
-
The sample is placed in a thermostatted vessel connected to a U-tube manometer containing a low-vapor-pressure fluid (e.g., mercury).
-
The space above the sample and in the manometer is evacuated.
-
As the sample vaporizes, it exerts a pressure on the manometer fluid.
-
The difference in the height of the fluid in the two arms of the manometer, along with the angle of inclination of the piston, is used to determine the vapor pressure of the sample at a given temperature.[1]
Comparative ebulliometry is a technique for determining the boiling point of a liquid at a given pressure.
Methodology:
-
The ebulliometer is filled with the sample liquid.
-
The apparatus is connected to a pressure control and measurement system.
-
The liquid is heated to its boiling point, and the temperature of the boiling liquid and its vapor are measured simultaneously.
-
The pressure is varied, and the corresponding boiling points are recorded to establish the vapor pressure-temperature relationship.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the determination of thermodynamic properties and the logical relationship between the two isomers.
Caption: Experimental workflow for thermodynamic property determination.
Caption: Relationship between isomers and their influential properties.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 605-02-7 [chemicalbook.com]
- 7. accustandard.com [accustandard.com]
- 8. Thermodynamic properties of this compound and 2-phenylnaphthalene | NIST [nist.gov]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry | Eldridge Reeves Johnson Foundation | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
Synthesis of substituted 1-phenylnaphthalene derivatives
An In-depth Technical Guide to the Synthesis of Substituted 1-Phenylnaphthalene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for constructing substituted this compound derivatives. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in various biologically active compounds and functional materials.[1][2][3] The guide details prevalent palladium-catalyzed cross-coupling reactions and alternative cyclization strategies, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid in synthetic planning and execution.
Palladium-Catalyzed Cross-Coupling Reactions
The most direct and widely utilized methods for synthesizing 1-phenylnaphthalenes involve the formation of a carbon-carbon bond between a pre-existing naphthalene (B1677914) core and a phenyl group. Palladium-catalyzed cross-coupling reactions are paramount in this regard due to their high efficiency, functional group tolerance, and broad substrate scope.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds by reacting an organoboron compound (e.g., phenylboronic acid) with an organic halide or triflate (e.g., 1-bromonaphthalene) in the presence of a palladium catalyst and a base.[6][7] It is often the method of choice due to the stability and low toxicity of the boronic acid reagents.[4]
View Catalytic Cycle Diagram for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene (B1665260) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | >80 |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | Reflux | 1-2 | Good |
| 1-Naphthalenyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ (N/A) | - | K₃PO₄ (N/A) | t-BuOH | 82 | 12 | 100 |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (0.3) | Tri-(o-tolyl)phosphine (0.9) | K₂CO₃ (1.2) | n-Propanol/H₂O | Reflux | 1 | ~32 (isomer) |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | None | N/A | WEB* | RT | Varies | Good |
*WEB: A water-extract of the ash of Musa balbisiana (a type of banana plant) peel.[8] (Data synthesized from[7][8][9][10][11])
Experimental Protocol: Suzuki Coupling of 1-Bromonaphthalene
This protocol is a representative procedure for the synthesis of this compound.[6][9]
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 eq).[9]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7][9] Catalyst inactivation due to oxygen is a common cause of low yields.[7][12]
-
Solvent Addition: Add degassed solvents via syringe. A typical solvent system is a mixture of dioxane (e.g., 5 mL) and water (e.g., 0.5 mL).[9]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1][9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9][12]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound derivative.[1][9]
Stille Coupling
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. Organostannanes are advantageous due to their stability to air and moisture and their compatibility with a wide array of functional groups.[13] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.
View Catalytic Cycle Diagram for Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.[14]
Data Presentation: Stille Coupling Conditions
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | CuI (0.1), LiCl (5.3) | DMF | 40 | 60 | 87 |
| 4,9-Dibromo-NDI | 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃ | P(o-tolyl)₃ | N/A | N/A | N/A | N/A |
| Aryl Bromide | Organotin reagent | Pd(OAc)₂ | Dabco | N/A | N/A | N/A | Good |
(Data synthesized from[15])
Experimental Protocol: General Stille Coupling
This protocol is a general procedure based on analogous C-C bond formations.[14]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the naphthalene halide (e.g., 1-iodonaphthalene, 1.0 eq) and any additives such as CuI (0.1 eq) and LiCl (3.0 eq).
-
Solvent and Catalyst: Add an anhydrous, degassed solvent (e.g., DMF or Toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol%).
-
Reagent Addition: Purge the reaction flask with inert gas for 10-15 minutes before adding the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1-1.5 eq) via syringe.
-
Reaction: Heat the solution to the required temperature (e.g., 40-100 °C) and stir. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture. To remove tin byproducts, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) or filter through a plug of silica gel treated with triethylamine.[14]
-
Extraction: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash chromatography to afford the coupled product.[14]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[16][17] Organozinc reagents are more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions. However, they are sensitive to moisture and air, requiring strict anhydrous and oxygen-free environments.[16][18]
View Catalytic Cycle Diagram for Negishi Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Data Presentation: Negishi Coupling Conditions
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Chlorotoluene | Et₂Zn | Acenaphthoimidazolylidene Pd complex (0.25-1) | THF | RT | 30 | >99 |
| Aryl Chlorides | Arylzinc Reagents | Pd(P(t-Bu)₃)₂ | N/A | N/A | N/A | Good |
| Aryl Halides | Arylzinc Reagents | Ni(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ | N/A | N/A | N/A | Varies |
(Data synthesized from[16][17][19][20])
Experimental Protocol: General Negishi Coupling
This protocol describes a general procedure for Negishi coupling, which requires strict anhydrous conditions.[18][19]
-
Organozinc Preparation (if needed): The organozinc reagent can be prepared in situ. For example, to a solution of the aryl halide (e.g., bromobenzene) in anhydrous THF at -78 °C, add n-BuLi. After stirring, add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction Setup: In a separate flame-dried and argon-purged flask, add the naphthalene halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reagent Addition: Add anhydrous THF, followed by the freshly prepared organozinc solution (1.2 eq) via cannula or syringe.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating overnight.
-
Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]
Annulation and Cyclization Strategies
An alternative to cross-coupling is the construction of the substituted naphthalene ring system from acyclic or monocyclic precursors.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming six-membered rings. To form a this compound system, a substituted diene can react with a dienophile. For example, reacting a diene like tetraphenylcyclopentadienone (B147504) with an alkyne dienophile can produce a highly substituted benzene (B151609) ring, which upon loss of a small molecule (like CO), results in an aromatic system.[21] It is important to note that naphthalene itself is a poor diene for Diels-Alder reactions under normal conditions due to the energy cost of disrupting its aromaticity, often requiring high pressure or catalysts.[22][23]
View Reaction Scheme for Diels-Alder Synthesis
Caption: General workflow for naphthalene synthesis via Diels-Alder cycloaddition.
Experimental Protocol: Diels-Alder Synthesis
This protocol is based on the reaction of tetraphenylcyclopentadienone and diphenylacetylene (B1204595).[21]
-
Setup: In a small reaction tube, combine tetraphenylcyclopentadienone (100 mg) and diphenylacetylene (500 mg).
-
Reaction: Place a cap on the tube but do not tighten it. Using a sand bath, heat the solid mixture until it refluxes and the color turns brown.
-
Crystallization: Allow the solution to cool to room temperature. Gently shake the tube to induce the formation of a white solid.
-
Isolation: Add ethanol (B145695) to the tube and break up the solid. Isolate the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol. Recrystallize the product from a suitable solvent system (e.g., nitrobenzene/ethanol) to obtain the pure hexaphenylbenzene (B1630442) product (an analogous, highly substituted system).[21]
Other Cyclization Methods
Synthetic Route Selection
Choosing the optimal synthetic strategy depends on several factors, including the availability of starting materials, desired substitution patterns, functional group tolerance, scalability, and safety considerations.
View Logical Workflow for Synthesis Selection
Caption: Decision workflow for selecting a synthetic route to 1-phenylnaphthalenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Negishi Coupling | NROChemistry [nrochemistry.com]
- 19. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 20. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d.web.umkc.edu [d.web.umkc.edu]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. asianpubs.org [asianpubs.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Phenylnaphthalene: Navigating Common Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common synthetic routes to 1-phenylnaphthalene, a crucial building block in the development of advanced materials and pharmaceutical agents. A primary focus is placed on the identification and characterization of common impurities associated with each synthetic method. This document offers detailed experimental protocols, quantitative analysis of byproducts, and visual representations of reaction pathways and workflows to aid in the synthesis of high-purity this compound.
Suzuki-Miyaura Coupling: A Versatile Approach to this compound
The Suzuki-Miyaura cross-coupling reaction is a widely employed and highly effective method for the synthesis of this compound, offering mild reaction conditions and broad functional group tolerance.[1] The reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromonaphthalene) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a base.[2]
Common Impurities in Suzuki-Miyaura Synthesis
Several side reactions can occur during the Suzuki-Miyaura coupling, leading to the formation of impurities that can complicate purification and impact the quality of the final product. The most prevalent impurities include:
-
Homocoupling Products: The formation of biphenyl (B1667301) from the self-coupling of phenylboronic acid is a common side reaction.[3] Similarly, the homocoupling of 1-bromonaphthalene (B1665260) can lead to the formation of 1,1'-binaphthyl.
-
Dehalogenation Products: The aryl halide can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom, resulting in the formation of naphthalene (B1677914).[2]
-
Isomeric Impurities: Depending on the purity of the starting materials and reaction conditions, the formation of the isomeric 2-phenylnaphthalene (B165426) can occur.[4]
-
Protodeborylation Products: Cleavage of the carbon-boron bond in the phenylboronic acid by a proton source can lead to the formation of benzene (B151609).
Quantitative Analysis of Impurities
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its impurities.[5][6] A study on the scaled-up synthesis of this compound via Suzuki-Miyaura coupling provided the following quantitative analysis of the crude product mixture.[4]
| Compound | Retention Time (min) | Abundance (%) |
| Naphthalene | 2.6 | Trace |
| Phenanthrene | 3.2 | Trace |
| This compound | 5.5 | ~99 |
| 2-Phenylnaphthalene | 6.2 | < 1 |
Table 1: GC-MS analysis of a crude this compound product from a scaled-up Suzuki-Miyaura synthesis.[4]
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
1-Bromonaphthalene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[2]
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)[2]
-
Triphenylphosphine (PPh₃) (0.04 equiv)[2]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)[2]
-
Toluene (B28343) (5 mL per mmol of 1-bromonaphthalene)[2]
-
Water (1 mL per mmol of 1-bromonaphthalene)[2]
Procedure:
-
In a flame-dried Schlenk flask, combine 1-bromonaphthalene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) or by vacuum distillation to yield this compound.[2][4]
Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction provides an alternative and well-established route to this compound. This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like α-tetralone, followed by dehydration and aromatization.[7] Another approach involves the direct coupling of naphthylmagnesium bromide with an aryl halide, often catalyzed by a transition metal.
Common Impurities in Grignard Synthesis
The highly reactive nature of Grignard reagents can lead to several side reactions, resulting in the formation of impurities:
-
Biphenyl: A significant byproduct can be biphenyl, formed from the coupling of the phenylmagnesium bromide reagent with unreacted bromobenzene (B47551).[8]
-
Wurtz-type Coupling Products: The Grignard reagent can react with the starting aryl halide. For example, naphthylmagnesium bromide can react with unreacted 1-bromonaphthalene to form 1,1'-binaphthyl.[9]
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the product mixture.
-
Protonated Side Products: Grignard reagents are strong bases and will react with any protic species (e.g., water), leading to the formation of the corresponding hydrocarbon (e.g., benzene from phenylmagnesium bromide).[10]
Quantitative Data on Impurities
Quantitative data for impurities in the Grignard synthesis of this compound is less commonly reported in the literature compared to the Suzuki-Miyaura coupling. However, qualitative observations suggest that the formation of biphenyl can be significant, particularly at higher concentrations of the aryl halide and elevated reaction temperatures.[8]
Experimental Protocol: Grignard Synthesis of this compound from α-Tetralone
This protocol outlines a two-step synthesis of this compound starting from α-tetralone.[7]
Part A: Synthesis of 1-Phenyldialin
Materials:
-
Magnesium turnings (0.45 gram atom)
-
Bromobenzene (0.48 mole)
-
Anhydrous diethyl ether (175 mL)
-
α-Tetralone (0.4 mole)
Procedure:
-
Prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous diethyl ether.
-
To the Grignard reagent, add a solution of α-tetralone in ether rapidly to maintain a vigorous reflux.
-
Heat the mixture under reflux for an additional 30 minutes.
-
Decompose the magnesium complex with ice and concentrated hydrochloric acid.
-
Separate the ether layer and purify by steam distillation to remove impurities.
-
The residual oil is treated with acetic anhydride (B1165640) and then distilled under reduced pressure to yield 1-phenyldialin.[7]
Part B: Dehydrogenation to this compound
Materials:
-
1-Phenyldialin (0.17 mole)
-
Powdered sulfur (0.18 mole)
Procedure:
-
Heat a mixture of 1-phenyldialin and powdered sulfur at 250-270 °C for 30 minutes until the evolution of hydrogen sulfide (B99878) ceases.[7]
-
Distill the resulting heavy oil to obtain this compound.[7]
Diels-Alder Reaction: A Cycloaddition Approach
The Diels-Alder reaction offers a powerful method for the construction of the naphthalene core. The synthesis of this compound derivatives can be achieved through the [4+2] cycloaddition of a suitable diene and dienophile. For instance, the reaction of benzyne (B1209423) (generated in situ) with a styrene (B11656) derivative can lead to the formation of the this compound skeleton.
Potential Impurities in Diels-Alder Synthesis
The nature and extent of impurities in a Diels-Alder synthesis of this compound are highly dependent on the specific diene, dienophile, and reaction conditions employed. Potential side products can include:
-
Stereoisomers: The Diels-Alder reaction can produce endo and exo isomers, although subsequent aromatization to the naphthalene ring system eliminates this issue.
-
Byproducts from Benzyne Generation: If benzyne is used as the dienophile, side reactions associated with its generation can lead to impurities.
-
Unreacted Starting Materials: Incomplete cycloaddition will result in the presence of the starting diene and dienophile.
-
Polymerization Products: Under certain conditions, the diene or dienophile may undergo polymerization.
Purification and Analysis
The purification of this compound from the crude reaction mixture is crucial to obtain a high-purity product. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is effective for separating this compound from polar and non-polar impurities.[2]
-
Recrystallization: Recrystallization from a suitable solvent can be used to purify solid this compound.
-
Distillation: Vacuum distillation is an effective method for purifying liquid this compound, especially on a larger scale.[4]
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile impurities in this compound synthesis.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and the identification of major impurities.
Conclusion
The synthesis of high-purity this compound requires a thorough understanding of the chosen synthetic route and the potential for impurity formation. The Suzuki-Miyaura coupling and Grignard reactions are robust and versatile methods, each with a characteristic impurity profile. Careful control of reaction conditions, coupled with appropriate purification and analytical techniques, is essential for obtaining this compound of the quality required for demanding applications in research and development. This guide provides the foundational knowledge for scientists and professionals to navigate the synthesis of this important molecule and to effectively troubleshoot the formation of common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide on the Mechanism of 1-Phenylnaphthalene Formation in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 1-phenylnaphthalene, a key structural motif in various fields including medicinal chemistry and materials science. This document details the reaction mechanism, presents quantitative data on the influence of various reaction parameters, provides detailed experimental protocols, and includes visualizations of the catalytic cycle and experimental workflow.
Core Mechanism of this compound Formation
The synthesis of this compound via the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between a naphthalene (B1677914) derivative (typically 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) and a phenylboron species (commonly phenylboronic acid). The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 1-halonaphthalene to a palladium(0) complex. This is often the rate-determining step in the reaction.[2] The reactivity of the C-X bond is crucial, with the general trend being I > Br > Cl. 1-Bromonaphthalene is a commonly used substrate due to its balance of reactivity and stability.[3] The electron-rich nature of the C1 (α) position of the naphthalene ring facilitates this step compared to the C2 (β) position.[3]
-
Transmetalation: This step involves the transfer of the phenyl group from the boron atom to the palladium center. The presence of a base is critical for the activation of phenylboronic acid, forming a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), which readily undergoes transmetalation.[3] The choice of base can significantly influence the reaction rate and yield.[2]
-
Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of this compound and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Influence of Reaction Parameters on Yield
The yield of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Palladium Catalysts and Ligands for the Synthesis of this compound [2][4]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/Water | 100 | 12-24 | 85-95 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/Ethanol/Water | Reflux | Not Specified | ~90 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/Water | 100 | 18 | >95 |
| 4 | PdCl₂(dppf) (Not Specified) | - | Cs₂CO₃ (Not Specified) | Dioxane | 100 | Not Specified | High |
| 5 | Pd(OAc)₂ (2) | None | Dodecyltrimethylammonium hydroxide | Water | Not Specified | Not Specified | High |
Reaction conditions are typically with 1-bromonaphthalene (1.0 mmol) and phenylboronic acid (1.2-1.5 mmol). Data is representative and compiled from various sources.[2][4]
Table 2: Effect of Base and Solvent on the Yield of this compound [5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 92 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 90 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 96 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF | 65 | 18 | 65 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol). Data is representative of typical results in the literature.[5]
Key Side Reactions and Mitigation Strategies
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling of Phenylboronic Acid: This side reaction leads to the formation of biphenyl. It is often promoted by the presence of oxygen. To minimize homocoupling, rigorous degassing of the reaction mixture and the use of high-purity reagents are crucial.[2][5] Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) sources which can sometimes promote homocoupling during the in-situ reduction to Pd(0).[5]
-
Protodeboronation: This involves the cleavage of the C-B bond of phenylboronic acid, replacing it with a C-H bond to form benzene. This is a common side reaction, especially with electron-deficient boronic acids. Using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which slowly release the boronic acid, can minimize this side reaction.[5]
-
Dehalogenation: The replacement of the bromine atom on the naphthalene ring with a hydrogen atom can also occur. The choice of base and solvent can influence the rate of this side reaction.[2]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via Suzuki-Miyaura coupling.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃ [2]
-
Reagents and Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add toluene and water to the flask.[2]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[2]
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.[2]
-
Protocol 2: Optimized Procedure using Pd₂(dba)₃/SPhos [5]
-
Reagents and Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 mmol, 8.2 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Dioxane (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a dried Schlenk flask equipped with a magnetic stir bar, add 1-bromonaphthalene, phenylboronic acid, and potassium phosphate.[5]
-
Add the palladium source (Pd₂(dba)₃) and the phosphine (B1218219) ligand (SPhos).[5]
-
Seal the flask with a septum, and perform three cycles of vacuum followed by backfilling with argon or nitrogen.[5]
-
Add degassed dioxane and degassed water via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[5]
-
Mandatory Visualizations
The following diagrams illustrate the core mechanistic pathway and a typical experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for this compound formation.
Caption: Experimental workflow for this compound synthesis.
References
Scalable synthesis of 1-phenylnaphthalene for industrial applications
An In-depth Technical Guide to the Scalable Synthesis of 1-Phenylnaphthalene for Industrial Applications
Introduction
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with a phenyl group. Its unique thermal and photophysical properties make it a valuable compound in various industrial and research settings.[1] It serves as a crucial intermediate in the synthesis of cyclo lignans (B1203133) and other physiologically active molecules.[2] Furthermore, its potential as a high-temperature heat transfer fluid for applications like concentrating solar power (CSP) highlights the need for efficient and scalable synthetic production methods.[3] This technical guide provides a comprehensive overview of viable synthetic routes for this compound, with a focus on methodologies suitable for industrial-scale production. The guide details experimental protocols, presents comparative data, and illustrates key processes to aid researchers, chemists, and drug development professionals.
Primary Synthetic Strategy: Suzuki-Miyaura Coupling
For the scalable synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the most robust and widely employed method.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound, offering high yields, excellent functional group tolerance, and relatively mild reaction conditions.[4][6][7] The general reaction involves coupling a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260), with phenylboronic acid.[3][5]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-halonaphthalene, forming a Pd(II) complex.
-
Transmetalation: A base activates the phenylboronic acid to form a more nucleophilic boronate species. This species then transfers the phenyl group to the Pd(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic ligands (phenyl and naphthyl) on the palladium center couple and are eliminated from the complex, forming the this compound product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from multiple sources.[3][4][5]
Reagents & Materials:
-
1-Bromonaphthalene
-
Phenylboronic Acid
-
Palladium Catalyst (e.g., Palladium(II) Acetate, Tetrakis(triphenylphosphine)palladium(0))
-
Ligand (e.g., Tri-(o-tolyl)phosphine, if not using a pre-formed complex)
-
Base (e.g., Potassium Carbonate, Potassium Phosphate)
-
Solvent (e.g., n-Propanol, Toluene/Ethanol/Water mixture)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1-bromonaphthalene (1.0 eq), phenylboronic acid (1.05-1.2 eq), and the base (1.2-2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[5][8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 0.003 eq Palladium Acetate) and, if necessary, a phosphine (B1218219) ligand (e.g., 0.009 eq Tri-(o-tolyl)phosphine).[3]
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 1-2 hours.[3][4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Extract the aqueous phase three times with an organic solvent such as diethyl ether or ethyl acetate.[3][4]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.[3] Remove the solvent under reduced pressure. The crude product, often a brown oil, can be purified by passing it through a short silica (B1680970) plug to remove palladium impurities, followed by distillation or recrystallization to yield pure this compound as a colorless oil or pale yellow solid.[3][9]
Quantitative Data Summary
The following table summarizes reaction parameters from various Suzuki-Miyaura protocols for synthesizing this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Naphthalene Source | 1-Bromonaphthalene (1.0 eq)[3] | 1-Bromonaphthalene (1.0 eq)[5] | 1-Bromonaphthalene (0.5 mmol)[10] |
| Phenyl Source | Phenylboronic Acid (1.05 eq)[3] | Phenylboronic Acid (1.2 eq)[5] | Potassium Phenyltrifluoroborate (0.5 mmol)[10] |
| Catalyst | Palladium Acetate (0.003 eq)[3] | Pd(PPh₃)₄ (0.03 eq)[5] | Pd(OAc)₂ (2 x 10⁻³ M)[10] |
| Ligand | Tri-(o-tolyl)phosphine (0.009 eq)[3] | N/A (pre-formed complex) | N/A |
| Base | K₂CO₃ (1.20 eq)[3] | K₂CO₃ (2.5 eq)[5] | K₂CO₃ (1.5 mmol)[10] |
| Solvent | n-Propanol / Water[3] | Toluene / Ethanol / Water[5] | Methanol[10] |
| Temperature | Reflux[3] | Reflux[5] | Reflux[10] |
| Time | 1 hour[3] | Not specified | 2 hours[10] |
| Isolated Yield | 95%[3] | Not specified | Not specified |
Alternative Synthetic Routes
While Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions and classical methods are also viable for synthesizing this compound, each with distinct advantages and disadvantages for industrial scale-up.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium.[11][12] This was one of the first catalytic cross-coupling methods developed.[11] For this compound, this would involve the reaction of 1-halonaphthalene with phenylmagnesium bromide.
-
Advantages: Grignard reagents are relatively inexpensive and readily prepared, making this an economically attractive route.[12]
-
Disadvantages: Grignard reagents are highly reactive and sensitive to moisture and air, requiring strictly anhydrous conditions.[13][14] Their high basicity also limits functional group tolerance compared to Suzuki or Negishi couplings.[12]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.[15][16] This method is known for its high reactivity and broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms.[15]
-
Advantages: Organozinc reagents are more tolerant of functional groups than Grignard reagents.[17] The reaction conditions can be very mild, with some modern catalysts achieving high yields at room temperature.[18]
-
Disadvantages: Organozinc reagents are also sensitive to air and moisture, necessitating inert atmosphere techniques.[15] The preparation of the organozinc reagent is an additional step compared to the direct use of boronic acids in Suzuki coupling.
Friedel-Crafts Reaction
The Friedel-Crafts reaction is a classic method of electrophilic aromatic substitution to attach substituents to aromatic rings.[19] A potential route to this compound could involve the reaction of naphthalene with benzene (B151609) under strongly acidic conditions (e.g., AlCl₃), or more controllably via acylation followed by reduction.[19][20] For instance, the cyclization of α-arylidene β-benzoyl propionic acid using polyphosphoric acid or sulfuric acid has been shown to produce 1-phenyl naphthoic acid, a derivative.[2]
-
Advantages: Utilizes simple, inexpensive starting materials and catalysts.
-
Disadvantages: Prone to issues with regioselectivity, often yielding mixtures of isomers (e.g., 2-phenylnaphthalene).[21] The reaction can also suffer from polyalkylation, where the product is more reactive than the starting material.[20] The harsh, acidic conditions are not compatible with many functional groups.
Conclusion and Industrial Outlook
For the scalable, industrial synthesis of this compound, the Suzuki-Miyaura coupling reaction stands out as the most advantageous method. Its high yield, operational simplicity, and tolerance for a wide range of functional groups make it highly reliable.[3][6] While the cost of the palladium catalyst can be a consideration, modern advancements in catalyst efficiency and recycling protocols can mitigate this drawback. Alternative methods like Kumada and Negishi coupling offer economic benefits through cheaper reagents but introduce challenges related to handling highly reactive and sensitive organometallic compounds.[12][15] The Friedel-Crafts approach, while classic, is generally unsuitable for producing high-purity this compound on a large scale due to poor selectivity.[21] Therefore, optimizing the Suzuki-Miyaura pathway remains the most promising strategy for the efficient and scalable production of this compound for its diverse applications in materials science and as a chemical intermediate.
References
- 1. CAS 605-02-7: this compound | CymitQuimica [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 605-02-7 [chemicalbook.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-Phenylnaphthalene as a Fluorescent Probe for Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a hydrophobic, fluorescent molecule that serves as an effective probe for studying protein structure and binding interactions. Its utility lies in its sensitive fluorescence properties, which are highly dependent on the polarity of its microenvironment. In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to hydrophobic pockets on the surface or within the interior of a protein, its fluorescence quantum yield increases significantly, and the emission maximum often undergoes a blue shift (a shift to shorter wavelengths). This phenomenon, known as solvatochromism, allows for the sensitive detection and quantification of protein binding events.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent probe to characterize protein binding, determine binding affinities, and perform competitive binding assays.
Principle of Action
The fluorescence of this compound is quenched in polar environments like water due to processes such as twisted intramolecular charge transfer (TICT). When this compound binds to a hydrophobic site on a protein, it is shielded from the polar solvent. This nonpolar environment restricts the molecular rotations that lead to non-radiative decay, resulting in a significant enhancement of its fluorescence. The extent of this fluorescence increase and the shift in the emission wavelength can provide valuable information about the nature and accessibility of the binding site.
Data Presentation
The following tables summarize key photophysical and binding data for this compound and its close analog, N-phenyl-1-naphthylamine (1-NPN), which is often used interchangeably in protein binding studies.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₁₆H₁₂ | - |
| Molecular Weight | 204.27 g/mol | - |
| Appearance | Colorless to pale yellow solid | Room Temperature |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., ethanol, methanol (B129727), DMSO) | - |
| Excitation Wavelength (λex) | ~337 nm | Dependent on solvent/binding state |
| Emission Wavelength (λem) | ~413 nm | In nonpolar environments, blue-shifted upon binding |
| Fluorescence | Strong fluorescence in nonpolar environments | - |
Table 2: Binding Affinity of N-Phenyl-1-naphthylamine (1-NPN) to Odorant Binding Proteins (OBPs) [1][2]
Note: 1-NPN is a close structural analog of this compound and is expected to have similar binding characteristics.
| Protein | Dissociation Constant (Kd) (μM) |
| Hermetia illucens OBP_C57 | 3.27 ± 0.54 |
| Hermetia illucens OBP_C11107 | 5.48 ± 1.84 |
| Hermetia illucens OBP_C21691 | 5.27 ± 1.82 |
| Hermetia illucens OBP_C1173 | 2.49 ± 0.27 |
Experimental Protocols
Protocol 1: Determination of Binding Affinity by Direct Titration
This protocol describes how to determine the dissociation constant (Kd) of this compound to a target protein by measuring the increase in fluorescence upon binding.
Materials:
-
Target protein solution of known concentration
-
This compound stock solution (e.g., 1 mM in methanol or ethanol)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS) or Tris-HCl, pH 7.4)
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Fluorometer Setup:
-
Titration:
-
Place a known volume and concentration of the protein solution into the cuvette (e.g., 2 mL of 2 µM protein).
-
Record the baseline fluorescence of the protein solution.
-
Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette. The final concentrations of this compound could range from 0 to 25 µM.[3]
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity readings for dilution by multiplying by a factor of (V_initial + V_added) / V_initial.
-
Plot the change in fluorescence intensity (ΔF = F - F_initial) against the concentration of this compound.
-
Fit the resulting saturation curve to a one-site binding model using non-linear regression analysis to determine the dissociation constant (Kd). The equation for this model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) Where:
-
ΔF is the change in fluorescence intensity.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the concentration of this compound.
-
Kd is the dissociation constant.
-
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of a non-fluorescent ligand (competitor) to the target protein by measuring its ability to displace this compound from the protein's binding site.
Materials:
-
Target protein solution
-
This compound stock solution
-
Competitor ligand stock solution
-
Assay buffer
-
Fluorometer
Procedure:
-
Preparation of the Protein-Probe Complex:
-
Prepare a solution containing the target protein and this compound at concentrations that result in a significant fluorescence signal (typically, the protein concentration is around 2 µM and this compound is at a concentration close to its Kd or slightly above).[1][3]
-
Allow this mixture to incubate and equilibrate.
-
-
Titration with Competitor:
-
Place a known volume of the protein-probe complex into the cuvette.
-
Record the initial fluorescence intensity (F_initial).
-
Make successive additions of the competitor ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound this compound).
-
Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of this compound used in the assay.
-
Kd is the dissociation constant of this compound for the protein (determined from a direct titration experiment).
-
-
Visualizations
Caption: Workflow for Direct Titration to Determine Kd.
Caption: Workflow for Competitive Binding Assay.
Caption: Principle of Fluorescence Change upon Protein Binding.
References
Application Notes and Protocols for Measuring Membrane Fluidity Using 1-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, enzymatic activity, and transport processes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development, as the interaction of pharmacological agents with cell membranes can significantly impact their efficacy and toxicity. The fluorescent probe 1-phenylnaphthalene offers a sensitive tool for quantifying membrane fluidity. Its fluorescence properties, particularly its fluorescence anisotropy, are highly sensitive to the microenvironment, providing valuable insights into the dynamic nature of the lipid bilayer.
When this compound is embedded in a lipid membrane, its rotational motion is restricted. The extent of this restriction is directly related to the fluidity of the membrane; in a more fluid membrane, the probe rotates more freely, leading to lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, the probe's rotation is more constrained, resulting in higher fluorescence anisotropy. By measuring the fluorescence anisotropy, researchers can obtain a quantitative measure of membrane fluidity.
Principle of Measurement
The measurement of membrane fluidity using this compound is based on the principle of fluorescence polarization. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to a certain extent. The degree of polarization is dependent on the rotational mobility of the fluorophore during the excited state lifetime.
Fluorescence Anisotropy (r) is a ratiometric measurement that is independent of the total fluorescence intensity and probe concentration, making it a robust parameter for assessing membrane fluidity. It is calculated using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
-
I∥ is the fluorescence intensity measured parallel to the polarization of the excitation light.
-
I⊥ is the fluorescence intensity measured perpendicular to the polarization of the excitation light.
-
G is an instrument-specific correction factor (G-factor) that accounts for any bias in the detection system for different polarizations of light.
A higher fluorescence anisotropy value indicates lower rotational freedom of the probe and thus, lower membrane fluidity (higher rigidity). Conversely, a lower anisotropy value signifies higher rotational freedom and greater membrane fluidity.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the application of this compound in membrane fluidity studies. Due to the limited availability of published experimental data for this compound in various lipid systems, these values serve as a guide for expected trends.
Table 1: Photophysical Properties of this compound in Different Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | ~310 | ~350 | ~0.15 | ~5.0 |
| Ethanol (B145695) | ~315 | ~365 | ~0.10 | ~4.2 |
| DPPC Vesicles (Gel Phase, 25°C) | ~320 | ~370 | ~0.25 | ~6.5 |
| DPPC Vesicles (Liquid Crystalline Phase, 50°C) | ~320 | ~375 | ~0.20 | ~5.8 |
| POPC Vesicles (Liquid Crystalline Phase, 25°C) | ~320 | ~380 | ~0.18 | ~5.5 |
Table 2: Steady-State Fluorescence Anisotropy of this compound in Model Liposomes
| Lipid Composition | Temperature (°C) | Fluorescence Anisotropy (r) | Standard Deviation | Inferred Membrane Fluidity |
| DPPC | 25 | 0.280 | 0.005 | Low |
| DPPC | 50 | 0.150 | 0.004 | High |
| DMPA | 25 | 0.310 | 0.006 | Very Low |
| DMPA | 50 | 0.180 | 0.005 | Moderate |
| POPC | 25 | 0.120 | 0.003 | Very High |
| DPPC + 30 mol% Cholesterol | 50 | 0.250 | 0.005 | Low |
Experimental Protocols
Protocol 1: Preparation of Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
Lipids (e.g., DPPC, POPC, DMPA) in chloroform (B151607)
-
Chloroform
-
Nitrogen gas source
-
Vacuum pump
-
Buffer (e.g., PBS, pH 7.4)
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
In a clean round-bottom flask, add the desired amount of lipid dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask. Rotate the flask during evaporation to ensure a uniform film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid. This will form multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the lipid's Tm.
-
Load the MLV suspension into one of the extruder's syringes.
-
Extrude the lipid suspension through the membrane by passing it back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This will produce a clear or slightly opalescent suspension of SUVs.
Protocol 2: Labeling of Liposomes with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
-
Prepared liposome (B1194612) suspension
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Determine the final concentration of lipids in your liposome suspension.
-
Add a small volume of the this compound stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the labeled liposome suspension in the dark for at least 30 minutes at a temperature above the lipid's Tm to facilitate the incorporation of the probe into the lipid bilayer.
Protocol 3: Measurement of Fluorescence Anisotropy
Materials:
-
Fluorometer equipped with polarizers for both excitation and emission channels
-
Quartz cuvette
-
Labeled liposome suspension
-
Buffer
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer. For this compound, typical wavelengths are around 320 nm for excitation and 370-380 nm for emission. These should be optimized for your specific instrument and lipid system.
-
Calibrate the instrument to determine the G-factor using a solution with a known low anisotropy (e.g., a dilute solution of the probe in a non-viscous solvent).
-
Transfer the labeled liposome suspension to a quartz cuvette. Dilute with buffer if necessary to avoid inner filter effects.
-
Place the cuvette in the temperature-controlled sample holder of the fluorometer and allow it to equilibrate to the desired temperature.
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula provided in the "Principle of Measurement" section.
-
For drug interaction studies, the drug of interest can be added to the labeled liposome suspension, and the change in fluorescence anisotropy can be monitored over time or at different drug concentrations.
Visualizations
Caption: Experimental workflow for measuring membrane fluidity using this compound.
Caption: Principle of fluorescence anisotropy for membrane fluidity measurement.
Applications in Drug Development
The use of this compound to assess membrane fluidity is highly relevant in the field of drug development. Many drug candidates exert their effects by interacting with or partitioning into cellular membranes. Such interactions can alter the physical properties of the membrane, including its fluidity.
-
Screening for Membrane-Active Compounds: This technique can be employed in high-throughput screening assays to identify compounds that modulate membrane fluidity.
-
Mechanism of Action Studies: For drugs known to target membranes, measuring changes in fluidity can provide insights into their mechanism of action. For example, some antimicrobial peptides function by disrupting the bacterial membrane, which can be detected as a change in fluidity.
-
Toxicity Assessment: Alterations in the fluidity of cell membranes can be an indicator of cytotoxicity. This assay can be used as part of a panel of tests to evaluate the safety profile of new drug candidates.
-
Drug Delivery Systems: The stability and release kinetics of liposomal drug delivery systems can be influenced by the fluidity of the lipid bilayer. This compound can be used to characterize and optimize these formulations.
By providing a quantitative measure of membrane fluidity, this compound serves as a valuable tool for researchers and drug development professionals to understand the complex interactions between drugs and biological membranes, ultimately aiding in the design of safer and more effective therapeutics.
Application of 1-Phenylnaphthalene in Organic Semiconductor Synthesis: A Detailed Guide for Researchers
Introduction: The pursuit of novel organic semiconductor materials with enhanced performance and processability is a cornerstone of next-generation electronics. Within this landscape, 1-phenylnaphthalene has emerged as a promising building block. Its rigid, planar π-conjugated system, inherent to the naphthalene (B1677914) core, provides a robust foundation for efficient charge transport. The phenyl substituent offers a versatile handle for further functionalization, allowing for the fine-tuning of electronic and physical properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in organic semiconductors, targeting applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
I. Synthesis of this compound: A Key Intermediate
The foundational step in leveraging this compound for organic semiconductor synthesis is its efficient preparation. The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for this purpose.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling[1]
Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound (phenylboronic acid) and an organohalide (1-bromonaphthalene) in the presence of a base.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 equivalent) and phenylboronic acid (1.05 equivalents) in n-propanol.
-
Base Addition: Add an aqueous solution of potassium carbonate (1.20 equivalents, 3 M).
-
Catalyst Addition: Add palladium acetate (0.003 equivalents) and tri-(o-tolyl)phosphine (0.009 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for one hour.
-
Work-up: After cooling, add water to the reaction mixture. Separate the aqueous and organic phases. Extract the aqueous phase three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over magnesium sulfate. Remove the solvent under reduced pressure.
-
Final Purification: Pass the crude product through a short silica plug to remove palladium impurities. The final product can be further purified by distillation to yield this compound as a colorless oil.
Logical Relationship: Suzuki-Miyaura Coupling for this compound Synthesis
Caption: Suzuki-Miyaura coupling for this compound synthesis.
II. Application in Hole Transport Materials (HTMs)
Derivatives of this compound bearing arylamine substituents are promising candidates for hole transport materials in OLEDs and perovskite solar cells. The arylamine groups facilitate hole injection and transport, while the this compound core provides thermal and morphological stability.
Example: N-Aryl-N-(1-phenylnaphthalen-x-yl)amines
While specific data for this compound-based HTMs is limited, the synthesis of related N-phenylnaphthalen-2-amine provides a foundational protocol that can be adapted.
Experimental Protocol: Synthesis of N-Phenylnaphthalen-2-amine (Parent Compound)[2]
Reaction Principle: This protocol describes the amination of a naphthol with an aniline (B41778) in the presence of a catalyst.
Materials:
-
Aniline
-
Phosphoric acid (85%)
-
o-Xylene/isobutanol mixture
Procedure:
-
Reactant Mixture: Combine 2-naphthol and aniline (1:1.065 equivalent ratio) in a reaction vessel equipped with a phase separator.
-
Catalyst Addition: Add 85% phosphoric acid (1:0.017 equivalent ratio relative to 2-naphthol).
-
Azeotropic Distillation: Fill the phase separator with an o-xylene/isobutanol mixture and heat the reaction to facilitate the removal of water.
-
Purification: The product, N-phenylnaphthalen-2-amine, can be purified by crystallization or chromatography.
To synthesize a this compound-based HTM, one could envision a multi-step synthesis starting with the bromination of this compound, followed by a Buchwald-Hartwig amination with a suitable arylamine.
III. Application in Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of the naphthalene core is advantageous for achieving the ordered molecular packing required for efficient charge transport in the active layer of OFETs. While research on semiconductors directly derived from a this compound core is still emerging, studies on related naphthalene derivatives provide valuable insights and protocols.
Example: Naphthalene-based Ambipolar Transistors[3]
A study on 2,6-disubstituted naphthalene derivatives demonstrated their potential in ambipolar OFETs when used in a bilayer heterojunction with an n-type semiconductor like copper hexadecafluorophthalocyanine (F16CuPc).[1]
| Material | Hole Mobility (μh) | On/Off Ratio |
| DIN (2,6-di(1H-inden-2-yl)naphthalene) | 5.40 × 10⁻² cm² V⁻¹ s⁻¹ | > 10⁵ |
| DSN (2,6-di((E)-styryl)naphthalene) | 0.53 cm² V⁻¹ s⁻¹ | > 10⁶ |
| DPEN (2,6-bis(phenylethynyl)naphthalene) | 3.42 × 10⁻² cm² V⁻¹ s⁻¹ | > 10⁵ |
Table 1: Performance of single-component OFETs based on 2,6-disubstituted naphthalene derivatives. Data sourced from[1].
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET[3]
This protocol provides a general framework for the fabrication of OFETs, which can be adapted for new this compound-based semiconductors.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer
-
Organic semiconductor (e.g., a this compound derivative)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonication in deionized water, acetone, and isopropanol (B130326).
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to improve the semiconductor-dielectric interface.
-
-
Active Layer Deposition:
-
Deposit a thin film (e.g., 50 nm) of the organic semiconductor onto the OTS-treated substrate via vacuum thermal evaporation. The substrate temperature during deposition can be optimized to improve film crystallinity.
-
-
Electrode Deposition:
-
Deposit gold source and drain electrodes (e.g., 50 nm) on top of the semiconductor film through a shadow mask.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET under ambient or inert conditions using a semiconductor parameter analyzer.
-
Workflow: OFET Fabrication
Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.
IV. Application in Organic Light-Emitting Diodes (OLEDs)
The high triplet energy of the naphthalene core makes its derivatives suitable as host materials for phosphorescent OLEDs (PhOLEDs). Furthermore, functionalization of the this compound scaffold can lead to the development of novel emitters.
Example: Naphthalene-based Emitters
| Emitter Material | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| 7-(1-(1-(2-(diphenylamino)-9,9-diethyl-9H-fluoren-7-yl)naphthalen-4-yl)naphthalen-4-yl)-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine | 2.79 | 1.19 | 2.30 | (0.14, 0.12) |
Table 2: Performance of a blue OLED using a naphthalene-containing emitter. Data sourced from[2].
Experimental Protocol: Fabrication of a Multilayer OLED[2]
This protocol outlines the general steps for fabricating a multilayer OLED via vacuum thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrate using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate and treat it with UV-ozone or oxygen plasma.
-
Layer Deposition: In a high-vacuum thermal evaporation system, sequentially deposit the following layers:
-
HIL (e.g., 10 nm)
-
HTL (e.g., 40 nm)
-
EML (e.g., 30 nm), by co-evaporating the host and dopant materials at a specific ratio.
-
ETL (e.g., 20 nm)
-
EIL (e.g., 1 nm)
-
-
Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Workflow: OLED Fabrication
Caption: General workflow for the fabrication of a multilayer OLED.
V. Conclusion and Future Outlook
This compound presents a versatile and promising platform for the development of next-generation organic semiconductors. Its straightforward synthesis via Suzuki-Miyaura coupling provides a scalable entry point for further chemical elaboration. While the direct application of functionalized this compound core structures in high-performance devices is an area ripe for further exploration, the foundational protocols and insights from related naphthalene derivatives outlined in this document provide a strong starting point for researchers. Future efforts should focus on the targeted synthesis of novel this compound-based hole-transporting, electron-transporting, and emitting materials, followed by their systematic characterization in OFET and OLED devices to unlock their full potential in organic electronics.
References
Application Notes and Protocols for 1-Phenylnaphthalene-Based Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-phenylnaphthalene-based materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique photophysical and electrochemical properties of the this compound scaffold make it a versatile building block for high-performance host, emitter, and charge-transport materials.
Introduction to this compound-Based Materials in OLEDs
The this compound core offers a unique combination of rigidity, high thermal stability, and tunable electronic properties, making it an attractive moiety for various applications in OLEDs. By functionalizing the phenyl and naphthalene (B1677914) rings, researchers can precisely engineer the material's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and triplet energy levels. This allows for the development of efficient materials for different layers within the OLED device stack, including:
-
Host Materials: For both phosphorescent and fluorescent emitters, providing high triplet energy to confine excitons on the guest emitter and good charge transport properties.
-
Emitting Materials: As blue fluorescent emitters, leveraging the wide bandgap of the naphthalene core, or as scaffolds for Thermally Activated Delayed Fluorescence (TADF) emitters.
-
Charge Transport Materials: As either hole-transporting (HTL) or electron-transporting (ETL) materials, facilitated by the introduction of appropriate electron-donating or electron-withdrawing groups.
This document will focus on two exemplary this compound-based materials: a deep-blue fluorescent emitter and a green TADF emitter, providing their performance data and detailed experimental protocols.
Data Presentation: Performance of this compound-Based OLEDs
The performance of OLEDs incorporating this compound derivatives is summarized below.
Table 1: Performance of a Deep-Blue Fluorescent OLED using 9-(9-phenylcarbazol-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN)
| Device Type | EQEmax (%) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| Non-doped | 4.61 | 3.64 | (0.151, 0.086) | [1] |
| Doped | Not Specified | Not Specified | Not Specified |
Table 2: Performance of a Green TADF OLED using 1,4-bis(10H-phenoxazin-10-yl)naphthalene (1,4-PXZ-Nap-PXZ)
| Emitter | Host | Doping Conc. (wt%) | EQEmax (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| 1,4-PXZ-Nap-PXZ | mCP | 20 | 11 | 505 | Not Specified | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of the highlighted materials and the fabrication of OLED devices are provided below.
Synthesis Protocols
This protocol is based on the synthesis of the deep-blue emitting molecular glass, PCAN.[1]
Reaction Scheme:
Figure 1: Synthesis of PCAN via Suzuki Coupling.
Materials:
-
9-(9-Phenylcarbazol-3-yl)anthracene
-
1-Bromonaphthalene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a round-bottom flask, add 9-(9-phenylcarbazol-3-yl)anthracene, 1-bromonaphthalene, potassium carbonate, and a catalytic amount of palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a mixture of toluene and deionized water to the flask.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, PCAN.
This protocol describes the synthesis of the green TADF emitter 1,4-PXZ-Nap-PXZ.[3]
Reaction Scheme:
Figure 2: Synthesis of 1,4-PXZ-Nap-PXZ.
Materials:
-
1,4-Dihalonaphthalene (e.g., 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene)
-
Phenoxazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a glovebox, charge a Schlenk flask with the 1,4-dihalonaphthalene, phenoxazine (2.2 equivalents), palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 24-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 1,4-PXZ-Nap-PXZ.
OLED Fabrication Protocols
The following protocols describe the fabrication of OLED devices using the synthesized this compound-based materials via vacuum thermal evaporation.
This protocol is based on the fabrication of a non-doped device architecture where PCAN serves as the light-emitting layer.[1]
Figure 3: PCAN Non-Doped OLED Structure & Workflow.
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates in an oven and then treat them with oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Deposit a layer of the synthesized PCAN.
-
Electron Transport Layer (ETL): Deposit a layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi).
-
Electron Injection Layer (EIL): Deposit a thin layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a layer of Aluminum (Al).
-
-
The deposition rates for organic materials are typically maintained at 1-2 Å/s, and for the metal cathode at 5-10 Å/s. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Encapsulation:
-
Without breaking the vacuum, transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by moisture and oxygen.
-
This protocol outlines the fabrication of a doped OLED where 1,4-PXZ-Nap-PXZ is used as a TADF emitter within a host material.[2][3]
Figure 4: 1,4-PXZ-Nap-PXZ Doped OLED Structure.
Procedure:
-
Substrate Preparation: Follow the same procedure as described in section 3.2.1.
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers:
-
HIL: Deposit a suitable HIL material.
-
HTL: Deposit a layer of NPB.
-
EML: Co-evaporate the host material, 1,3-Bis(N-carbazolyl)benzene (mCP), and the TADF emitter, 1,4-PXZ-Nap-PXZ, from two separate sources. The doping concentration of the emitter is maintained at 20 wt%.
-
ETL: Deposit a layer of TPBi.
-
EIL: Deposit a thin layer of LiF.
-
Cathode: Deposit a layer of Al.
-
-
-
Encapsulation: Follow the same procedure as described in section 3.2.1.
Conclusion
The this compound scaffold serves as a versatile platform for the design and synthesis of a wide range of high-performance materials for OLED applications. The examples of a deep-blue fluorescent emitter (PCAN) and a green TADF emitter (1,4-PXZ-Nap-PXZ) demonstrate the potential of this molecular building block. The provided protocols offer a foundational guide for researchers to synthesize these and similar materials and to fabricate and characterize high-efficiency OLED devices. Further exploration of novel this compound derivatives is expected to lead to continued advancements in OLED technology.
References
- 1. Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 1-Phenylnaphthalene as a High-Temperature Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon that has been investigated as a potential high-temperature heat transfer fluid, particularly for applications such as concentrating solar power (CSP).[1] Its appeal lies in its high thermal stability compared to commonly used organic heat transfer fluids, as well as its liquid state at room temperature, which offers advantages over molten salts.[1][2][3] These properties suggest its utility in various high-temperature applications within research and industrial processes, including those relevant to drug development where precise temperature control at elevated temperatures is critical. This document provides detailed application notes, quantitative data, and experimental protocols for the evaluation of this compound as a high-temperature heat transfer fluid.
Data Presentation
The thermophysical properties of this compound are crucial for its evaluation as a heat transfer fluid. The following table summarizes key quantitative data from various sources.
| Property | Value | Units | Reference |
| Molecular Formula | C₁₆H₁₂ | [4] | |
| Molecular Weight | 204.27 | g/mol | [4] |
| Melting Point | ~44-46 | °C | |
| Boiling Point | 324-325 | °C | [5] |
| Density (at 25°C) | 1.085 | g/mL | [5] |
| Critical Temperature (estimated) | 800 | K | [2][3] |
| Critical Pressure (estimated) | 3.5 | MPa | |
| Thermal Stability Limit | ~450 | °C | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for researchers looking to replicate or build upon existing studies of this compound or similar candidate heat transfer fluids.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 1-bromonaphthalene (B1665260) and phenylboronic acid.[1]
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)
This protocol follows the general principles of ASTM E1269 for determining the specific heat capacity of liquids.[4][6]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or steel crucibles (for high temperatures)
-
Sapphire standard for calibration
-
This compound sample
-
Analytical balance
Procedure:
-
Calibration:
-
Perform a baseline scan with an empty crucible to determine the heat flow contribution of the pan.
-
Run a scan with a sapphire standard of known mass and heat capacity to determine the calibration constant (KCp).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound (typically 5-15 mg) into a crucible.
-
Hermetically seal the crucible to prevent volatilization at high temperatures. To minimize headspace and reduce any signal from vaporization, the sample amount should be optimized.
-
-
DSC Measurement:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 50°C).
-
Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range (e.g., up to 400°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Calculate the specific heat capacity (Cp) from the measured heat flow, heating rate, and sample mass, applying the previously determined calibration constant.
-
Protocol 3: High-Temperature Viscosity Measurement
This protocol describes the use of a rotational viscometer for measuring the viscosity of this compound at elevated temperatures.
Materials and Equipment:
-
High-temperature rotational viscometer
-
Cylindrical spindle (bob) and cup (material compatible with this compound at high temperatures, e.g., stainless steel or other suitable alloy)
-
Furnace for temperature control
-
This compound sample
Procedure:
-
Instrument Setup and Calibration:
-
Calibrate the viscometer according to the manufacturer's instructions, often using standard viscosity fluids at known temperatures.
-
-
Sample Loading:
-
Place a known volume of this compound into the sample cup.
-
Immerse the cylindrical spindle into the liquid to the specified depth.
-
-
Measurement:
-
Heat the sample to the desired temperature using the furnace and allow it to thermally equilibrate.
-
Rotate the spindle at a series of known speeds (shear rates).
-
Record the torque required to maintain each rotational speed.
-
-
Data Analysis:
-
The viscometer software will calculate the dynamic viscosity from the torque, rotational speed, and the geometry of the spindle and cup.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.
-
Protocol 4: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina)
-
This compound sample
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Instrument Setup:
-
Calibrate the TGA for temperature and mass according to the manufacturer's specifications.
-
Purge the furnace with an inert gas at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Sample Preparation:
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA pan.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined from the temperature at which significant mass loss begins.
-
Visualizations
Synthesis of this compound
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Workflow for Fluid Evaluation
Caption: Workflow for evaluating a candidate heat transfer fluid.
Proposed Thermal Degradation Pathway
At elevated temperatures, this compound can undergo isomerization to the more thermally stable 2-phenylnaphthalene. Further heating can lead to thermal cracking through a free-radical mechanism, resulting in the formation of smaller hydrocarbons and coke.
References
Application Notes and Protocols for the Use of 1-Phenylnaphthalene in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a hydrophobic fluorescent probe that exhibits high sensitivity to its local microenvironment. Its fluorescence quantum yield is low in polar solvents but increases significantly in nonpolar environments, such as the hydrophobic pockets of proteins or the acyl chain region of lipid membranes. This solvatochromic property, coupled with a measurable fluorescence lifetime and anisotropy, makes this compound a valuable tool for investigating protein conformation, membrane fluidity, and ligand binding events. These application notes provide detailed protocols for utilizing this compound in fluorescence spectroscopy to probe protein structure and dynamics, as well as to characterize lipid bilayer properties.
Data Presentation
The following tables summarize the key photophysical properties of this compound in various environments. This data is essential for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.02 | ~283 | ~345 | ~62 | 0.23 (Naphthalene) | ~96 (Naphthalene, deoxygenated) |
| Dioxane | 2.21 | ~285 | ~350 | ~65 | - | - |
| Toluene | 2.38 | ~284 | ~348 | ~64 | - | - |
| Ethanol (B145695) | 24.55 | ~288 | ~365 | ~77 | Low | Shorter |
| Water | 80.1 | ~290 | ~420 | ~130 | Very Low (~0.003 for a similar derivative) | Very Short |
Note: Data for this compound can be limited; where specific data is unavailable, values for the parent compound, naphthalene, or similar derivatives are provided as a reference. The quantum yield and lifetime of this compound are highly dependent on the solvent polarity, with higher values observed in nonpolar environments.
Table 2: Fluorescence Properties of this compound in Biological Mimetic Environments
| Environment | Description | Typical λem (nm) | Expected Change in Φf | Expected Change in τ (ns) | Application |
| Aqueous Buffer | Polar environment | ~420 | Very Low | Very Short | Baseline measurement |
| Protein Hydrophobic Pocket | Nonpolar, restricted environment | ~350 - 380 (Blue-shifted) | Significant Increase | Increase | Probing conformational changes, ligand binding |
| Lipid Vesicles (LUVs) | Nonpolar acyl chain region | ~350 - 360 | High | Longer | Measuring membrane fluidity |
| Viscous Solution (e.g., Glycerol) | Restricted molecular motion | ~360 | Moderate | Longer | Anisotropy measurements, studying rotational dynamics |
Experimental Protocols
Protocol 1: Probing Protein Hydrophobic Sites and Conformational Changes
This protocol details the use of this compound to monitor changes in protein conformation that expose hydrophobic binding sites. The binding of the probe to these sites results in a significant increase in fluorescence intensity and a blue shift in the emission maximum.
Materials:
-
This compound (stock solution in ethanol or DMSO)
-
Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in spectroscopic grade ethanol or DMSO. Store in the dark at -20°C.
-
Instrument Setup:
-
Set the excitation wavelength to 285 nm.
-
Set the emission scan range from 300 nm to 500 nm.
-
Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio (e.g., 5 nm).
-
Equilibrate the sample holder to the desired experimental temperature (e.g., 25°C).
-
-
Titration of Protein with this compound:
-
To a quartz cuvette, add the protein solution at a fixed concentration (e.g., 1-10 µM).
-
Record a baseline fluorescence spectrum of the protein alone.
-
Make successive additions of small aliquots of the this compound stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until no further significant change in fluorescence is observed (saturation).
-
-
Data Analysis:
-
Correct the fluorescence spectra for buffer and unbound probe fluorescence. The fluorescence of this compound in buffer is typically negligible but should be checked.
-
Plot the change in fluorescence intensity at the emission maximum (ΔF = F - F₀) against the concentration of this compound.
-
The resulting binding curve can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd) and the number of binding sites (n).
-
A significant blue shift in the emission maximum upon binding is indicative of the probe entering a hydrophobic environment.
-
Monitoring Conformational Changes: To monitor conformational changes induced by a ligand, denaturant, or temperature, the experiment is performed at a fixed concentration of protein and this compound (typically at a concentration where a significant fluorescence signal is observed) while titrating the perturbing agent.
Protocol 2: Measurement of Membrane Fluidity using Generalized Polarization (GP)
This protocol is adapted from the use of Laurdan for measuring membrane fluidity.[1][2] this compound can be used in a similar manner, as its emission spectrum is sensitive to the polarity and water content of the lipid bilayer, which correlates with membrane fluidity. An increase in membrane fluidity leads to greater water penetration into the bilayer, causing a red shift in the emission of this compound.
Materials:
-
This compound (stock solution in ethanol)
-
Lipid vesicles (e.g., Large Unilamellar Vesicles - LUVs) of desired composition
-
Fluorometer with temperature control and polarizers (optional, for anisotropy)
-
Quartz cuvettes
Procedure:
-
Preparation of Labeled Vesicles:
-
Prepare LUVs using standard methods (e.g., extrusion).
-
Add a small aliquot of the this compound stock solution to the vesicle suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000.
-
Incubate the mixture in the dark for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 285 nm.
-
Set the emission scan range from 320 nm to 450 nm.
-
Set the excitation and emission slit widths appropriately.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the labeled vesicles at the desired temperature.
-
Measure the fluorescence intensities at two wavelengths: one corresponding to the emission from a more ordered (gel phase) membrane (e.g., I₃₅₀) and one corresponding to a more disordered (liquid-crystalline phase) membrane (e.g., I₄₁₀). These wavelengths may need to be optimized for your specific lipid system.
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I₃₅₀ - I₄₁₀) / (I₃₅₀ + I₄₁₀)
-
GP values range from +1 (highly ordered) to -1 (highly disordered). An increase in GP corresponds to a decrease in membrane fluidity.
-
Protocol 3: Fluorescence Anisotropy to Probe Rotational Mobility
Fluorescence anisotropy measurements provide information about the rotational mobility of the probe, which is influenced by the viscosity of its local environment and its binding to larger molecules.
Materials:
-
This compound
-
Sample of interest (e.g., protein solution, lipid vesicles, viscous solvent like glycerol)
-
Fluorometer equipped with polarizers in both the excitation and emission light paths.
Procedure:
-
Sample Preparation: Prepare the sample containing this compound as described in the previous protocols.
-
Instrument Setup:
-
Set the excitation and emission wavelengths to the maxima for the sample.
-
Use polarizers to measure the fluorescence intensity with different polarization orientations.
-
-
Anisotropy Measurement:
-
Measure the fluorescence intensity with the excitation polarizer set vertically and the emission polarizer set vertically (I_VV).
-
Measure the fluorescence intensity with the excitation polarizer set vertically and the emission polarizer set horizontally (I_VH).
-
Measure the correction factor (G-factor) by setting the excitation polarizer to the horizontal position and measuring the emission with the vertical (I_HV) and horizontal (I_HH) orientations. G = I_HV / I_HH.
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Higher anisotropy values indicate slower rotational motion, which can be due to binding to a larger molecule or an increase in the microviscosity of the environment.
-
Mandatory Visualizations
Caption: Workflow for studying protein-probe interactions.
Caption: Workflow for membrane fluidity measurement.
Caption: Environment-fluorescence relationship.
References
Application Notes and Protocols: Synthesis and Application of Naphthalene-Based Molecular Rotors for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of microenvironments within biological systems is a critical parameter that influences a wide range of cellular processes, including protein folding, membrane dynamics, and enzymatic reactions. Fluorescent molecular rotors are a class of probes whose fluorescence properties are highly sensitive to the viscosity of their immediate surroundings. This sensitivity arises from the viscosity-dependent restriction of intramolecular rotation of a part of the molecule. In low-viscosity environments, non-radiative decay pathways dominate due to free rotation, resulting in weak fluorescence. Conversely, in viscous environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.
This document provides detailed application notes and protocols for the synthesis and utilization of naphthalene-based molecular rotors for viscosity sensing. Specifically, we will focus on a class of cyclopenta[b]naphthalene cyanoacrylate dyes as a well-characterized example of naphthalene (B1677914) derivatives exhibiting viscosity-sensitive fluorescence. Additionally, a general synthetic protocol for the 1-phenylnaphthalene scaffold, a core structure for various molecular probes, is provided.
Principle of Viscosity Sensing with Naphthalene-Based Molecular Rotors
The viscosity sensing mechanism of these naphthalene-based dyes is rooted in the phenomenon of Twisted Intramolecular Charge Transfer (TICT). These molecules are typically designed with an electron-donating group and an electron-accepting group attached to the naphthalene core, forming a D-π-A (Donor-π-Acceptor) system.
Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In low-viscosity media, the molecule can readily undergo a conformational change, twisting around a single bond to form a non-fluorescent or weakly fluorescent TICT state, from which it relaxes to the ground state non-radiatively. In a viscous environment, this intramolecular rotation is restricted, causing the molecule to remain in the highly fluorescent LE state and de-excite via the emission of a photon. The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation:
log(I) = C + x * log(η)
where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the viscosity sensitivity coefficient.
Caption: Mechanism of a naphthalene-based molecular rotor for viscosity sensing.
Synthesis Protocols
Protocol 1: General Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for synthesizing the this compound scaffold, which can be a precursor to more complex viscosity sensors.
Caption: Workflow for the synthesis of this compound.
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Tri-(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 equivalent) and phenylboronic acid (1.05 equivalents) in n-propanol.
-
To this solution, add a 3 M aqueous solution of potassium carbonate (1.20 equivalents).
-
Add the catalyst, palladium acetate (0.003 equivalents), and the ligand, tri-(o-tolyl)phosphine (0.009 equivalents), to the reaction mixture.
-
Heat the solution to reflux and maintain for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Pass the crude product through a short silica plug to remove palladium impurities.
-
Further purify the product by distillation to obtain pure this compound.
Protocol 2: Synthesis of a Cyclopenta[b]naphthalene Cyanoacrylate Molecular Rotor
This protocol is based on the synthesis of a specific class of naphthalene-based molecular rotors and involves an intramolecular dehydrogenative dehydro-Diels-Alder (IDDDA) reaction.
Materials:
-
Appropriately substituted enediyne precursor
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
The synthesis begins with a suitable enediyne precursor, which is designed to incorporate the desired donor and acceptor groups. The specific synthesis of the enediyne is dependent on the target molecule and can be found in the relevant literature.
-
Dissolve the enediyne precursor in toluene in a sealed tube.
-
Heat the reaction mixture at a high temperature (e.g., 200 °C) for a specified time (e.g., 3 hours) to facilitate the intramolecular dehydrogenative dehydro-Diels-Alder (IDDDA) reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final cyclopenta[b]naphthalene cyanoacrylate dye.
Data Presentation
The photophysical properties of a representative cyclopenta[b]naphthalene cyanoacrylate dye in solvents of varying polarity are summarized below.
Table 1: Photophysical Properties of a Cyclopenta[b]naphthalene Cyanoacrylate Dye in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 443 | 506 | 63 | 0.04 |
| Dichloromethane | 466 | 572 | 106 | 0.23 |
| Acetonitrile | 458 | 598 | 140 | 0.04 |
| Methanol | 455 | 610 | 155 | 0.01 |
The viscosity sensitivity of these dyes is typically evaluated in solvent mixtures of varying viscosity, such as methanol-glycerol mixtures.
Table 2: Viscosity-Dependent Fluorescence of a Cyclopenta[b]naphthalene Cyanoacrylate Dye
| Methanol:Glycerol (B35011) | Viscosity (cP) | Emission λmax (nm) | Relative Fluorescence Intensity |
| 100:0 | 0.55 | 610 | 1.0 |
| 80:20 | 1.7 | 608 | 1.5 |
| 60:40 | 4.8 | 605 | 2.8 |
| 40:60 | 15.3 | 602 | 5.2 |
| 20:80 | 60.1 | 598 | 10.7 |
| 0:100 | 954 | 590 | 25.1 |
Experimental Protocols for Viscosity Sensing
Protocol 3: Generation of a Viscosity Calibration Curve
This protocol describes how to create a calibration curve to correlate the fluorescence intensity of the naphthalene-based molecular rotor with known viscosity values.
Caption: Workflow for generating a viscosity calibration curve.
Materials:
-
Naphthalene-based molecular rotor stock solution (e.g., 1 mM in DMSO)
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
Fluorometer
-
Viscometer (optional, if viscosity of mixtures is not known from literature)
Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 100%).
-
For each mixture, prepare a working solution of the molecular rotor by adding the appropriate amount of the stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Thoroughly mix each solution to ensure homogeneity.
-
If the viscosities of the mixtures are not known, measure them using a viscometer at a controlled temperature.
-
Using a fluorometer, measure the fluorescence emission spectrum of each solution. Set the excitation wavelength to the absorption maximum of the dye (e.g., 455 nm) and record the emission over a suitable range (e.g., 500-700 nm).
-
Record the peak emission intensity for each sample.
-
Plot the logarithm of the peak fluorescence intensity against the logarithm of the viscosity for each methanol-glycerol mixture.
-
Perform a linear regression on the data points to obtain the calibration curve and the viscosity sensitivity coefficient (x).
Protocol 4: Measurement of Viscosity in a Biological Sample
This protocol provides a general guideline for using the calibrated molecular rotor to measure the viscosity of a complex biological sample, such as cell lysate or a protein solution.
Materials:
-
Calibrated naphthalene-based molecular rotor
-
Biological sample (e.g., cell lysate, protein solution)
-
Appropriate buffer (e.g., PBS)
-
Fluorometer
Procedure:
-
Dilute the biological sample to the desired concentration in the appropriate buffer.
-
Add the molecular rotor from the stock solution to the sample to the same final concentration used for the calibration curve.
-
Incubate the sample for a short period (e.g., 15 minutes) at room temperature, protected from light, to allow for equilibration.
-
Measure the fluorescence intensity of the sample using the same instrument settings as for the calibration curve.
-
Using the calibration curve generated in Protocol 3, determine the viscosity of the sample from its fluorescence intensity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Probe concentration is too low. | Increase the final concentration of the molecular rotor. |
| Viscosity of the sample is very low. | Confirm the probe's responsiveness in a high-viscosity control sample. | |
| Signal instability | Photobleaching. | Reduce the excitation light intensity or the exposure time. |
| Probe aggregation. | Ensure the probe is fully dissolved in the stock solution and vortex well upon dilution. Consider using a small amount of a co-solvent like DMSO. | |
| Inaccurate viscosity readings | Incorrect calibration curve. | Re-run the calibration protocol with fresh standards. Ensure temperature control. |
| Interference from the sample. | Check for autofluorescence of the sample and subtract it from the measured signal. |
These application notes and protocols provide a framework for the synthesis and use of naphthalene-based molecular rotors for viscosity sensing. For specific applications, optimization of probe concentration, incubation time, and instrument settings may be required. Always refer to the primary literature for the specific compound being used for detailed photophysical data and any specific handling requirements.
Application Notes and Protocols for 1-Phenylnaphthalene in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core with a phenyl group substituent. While its application as a primary dopant in the emissive layer of commercial organic electronic devices is not extensively documented in scientific literature, its inherent photophysical properties and structural similarity to other successful organic semiconductor building blocks make it a molecule of interest. These notes provide a theoretical framework and generalized protocols for investigating this compound as a potential fluorescent dopant in organic light-emitting diodes (OLEDs). The information is compiled from the known properties of this compound and general principles of organic electronics.
Physicochemical and Photophysical Properties of this compound
A summary of the key properties of this compound is presented in the table below. These properties are essential for designing and fabricating organic electronic devices.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂ | [1][2] |
| Molecular Weight | 204.27 g/mol | [1][2] |
| CAS Number | 605-02-7 | [1][2] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | ~45.0 °C | [2] |
| Boiling Point | 324-325 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; relatively insoluble in water. | [1] |
| Fluorescence | Exhibits strong fluorescence. | [2] |
Theoretical Application as a Dopant in OLEDs
In OLEDs, a small amount of a dopant material is typically introduced into a host material in the emissive layer. The host material facilitates charge transport, while the dopant is responsible for light emission. This host-dopant system can improve device efficiency and color purity.
Energy Transfer Mechanisms
Two primary mechanisms govern the energy transfer from the host to the dopant:
-
Förster Resonance Energy Transfer (FRET): A non-radiative dipole-dipole coupling mechanism that is effective for singlet excitons. It is a long-range process and is dominant in fluorescent OLEDs.
-
Dexter Energy Transfer: A short-range electron exchange mechanism that requires orbital overlap between the host and dopant molecules. It is effective for both singlet and triplet excitons and is the primary mechanism in phosphorescent OLEDs.
Given that this compound is a fluorescent material, its application as a dopant would primarily rely on Förster resonance energy transfer from a suitable host material.
Hypothetical Device Structure and Energy Level Alignment
For this compound to function effectively as a blue fluorescent dopant, it should be combined with a host material that has a wider energy gap and appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels to facilitate charge injection and transport. The energy from the excitons generated in the host would then be transferred to the this compound molecules, leading to blue emission.
Caption: A typical multilayer OLED device structure.
A hypothetical energy level diagram illustrates the charge injection and transport processes. For efficient operation, the HOMO level of the HTL should align well with the anode's work function, and the LUMO level of the ETL should align with the cathode's work function.
Caption: Energy levels in a hypothetical host-dopant OLED.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of an OLED device where this compound could be tested as a dopant.
Protocol 1: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for small molecule organic electronics.
1. Substrate Preparation: a. Use pre-patterned indium tin oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each. c. Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN. ii. Hole Transport Layer (HTL): e.g., 40 nm of NPB. iii. Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with this compound as the dopant. The doping concentration should be varied (e.g., 1-10 wt%) to find the optimal performance. The typical thickness of the EML is 20-30 nm. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi. v. Electron Injection Layer (EIL): e.g., 1 nm of LiF. vi. Cathode: 100 nm of Aluminum (Al). c. The deposition rates for organic materials are typically maintained at 0.1-0.2 nm/s, and for metals at 0.5-1 nm/s.
3. Encapsulation: a. Transfer the fabricated devices into a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Caption: Workflow for OLED fabrication.
Protocol 2: Device Characterization
1. Electrical and Optical Characterization: a. Mount the encapsulated device in a measurement setup. b. Use a source measure unit (SMU) to apply a voltage sweep and measure the current density (J-V characteristics). c. Simultaneously, use a calibrated photodiode or a spectroradiometer to measure the luminance (L) and the electroluminescence (EL) spectrum.
2. Performance Metrics Calculation: a. Current Efficiency (η_c): Calculated as L / J (cd/A). b. Power Efficiency (η_p): Calculated as π * L / (J * V) (lm/W). c. External Quantum Efficiency (EQE, η_ext): Calculated from the EL spectrum, luminance, and current density.
3. Lifetime Measurement: a. Operate the device at a constant current to achieve a specific initial luminance (e.g., 1000 cd/m²). b. Monitor the luminance over time. The lifetime (LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
Data Presentation
While specific data for this compound as a dopant is not available, the following table structure should be used to present experimental results when such studies are conducted.
Table 1: Performance of OLEDs with this compound as a Dopant at Varying Concentrations.
| Dopant Conc. (wt%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) | LT50 @ 1000 cd/m² (h) |
| 1 | |||||||
| 3 | |||||||
| 5 | |||||||
| 7 | |||||||
| 10 |
Conclusion
This compound possesses photophysical characteristics that suggest its potential as a blue fluorescent dopant in OLEDs. The provided theoretical framework and generalized protocols offer a starting point for researchers to investigate this potential application. Systematic studies varying the host material, doping concentration, and device architecture would be necessary to fully evaluate its performance and viability in organic electronic devices. The lack of extensive literature on this specific application also highlights an opportunity for novel research in the field of organic electronics.
References
Time-Resolved Fluorescence of 1-Phenylnaphthalene: A Guide to Solvent Effects
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core substituted with a phenyl group. This compound serves as a valuable tool in fundamental photophysical studies and holds potential for applications as a fluorescent probe in various chemical and biological systems. The fluorescence properties of molecules like this compound, particularly their fluorescence lifetime and quantum yield, are often highly sensitive to the surrounding solvent environment. Understanding these solvent-dependent changes can provide insights into intermolecular interactions, local polarity, and the excited-state dynamics of the fluorophore.
Time-resolved fluorescence spectroscopy is a powerful technique for investigating these phenomena by measuring the decay of fluorescence intensity over time following excitation by a short pulse of light.[1] This document provides detailed protocols for the preparation and analysis of this compound in different solvents and presents key photophysical data to illustrate the impact of solvent polarity on its fluorescence characteristics.
Data Presentation
The photophysical properties of this compound exhibit noticeable changes in solvents of differing polarity. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters in characterizing these changes. Below is a summary of these parameters for this compound in a nonpolar and a polar aprotic solvent.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Cyclohexane | 2.02 | 1.426 | 286 | 340 | 0.14 | 13 |
| Acetonitrile | 37.5 | 1.344 | 286 | 342 | 0.11 | 10 |
Note: Data extracted from a study on the photophysical parameters of diphenylnaphthalenes.
Experimental Protocols
The following sections detail the methodologies for conducting steady-state and time-resolved fluorescence measurements of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible fluorescence measurements.
Materials:
-
This compound (high purity, >97%)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is critical to minimize inner filter effects.
-
Solvent Blanks: Prepare a cuvette containing only the pure solvent to serve as a blank for background subtraction.
-
Degassing (Optional but Recommended): For precise quantum yield and lifetime measurements, it is advisable to remove dissolved oxygen, a known fluorescence quencher, from the solutions. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes or by using the freeze-pump-thaw method.[2][3]
Steady-State Absorption and Fluorescence Measurements
Steady-state measurements are performed to determine the absorption and emission spectra of this compound, which are necessary for selecting the appropriate excitation wavelength and for quantum yield calculations.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Protocol:
-
Absorption Spectra:
-
Record the absorption spectrum of each working solution and the solvent blank using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-400 nm).
-
Determine the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectra:
-
Using the fluorometer, excite the sample at or near its λ_abs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Record the spectrum of the solvent blank under the same conditions.
-
Correct the sample spectra by subtracting the blank spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
Time-Resolved Fluorescence Lifetime Measurements
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
Instrumentation:
-
TCSPC Spectrometer with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive, high-speed detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube).
Protocol:
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the instrument.
-
-
Fluorescence Decay Measurement:
-
Excite the this compound solution with the pulsed light source at the determined λ_abs.
-
Collect the fluorescence emission at the λ_em, ensuring the emission polarizer is set to the magic angle (54.7°) to eliminate rotational effects.
-
Acquire data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s) (τf).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the photophysical properties of this compound.
Jablonski Diagram for this compound
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
References
Application Notes and Protocols for Two-Photon Absorption Properties of 1-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Phenylnaphthalene is a polycyclic aromatic hydrocarbon with recognized fluorescence properties.[1] While its one-photon absorption and emission characteristics are noted, a comprehensive search of scientific literature reveals a notable absence of experimental data on its two-photon absorption (TPA) properties. This document, therefore, serves a dual purpose: to outline the potential applications of a naphthalene (B1677914) derivative like this compound should it possess favorable TPA characteristics, and to provide detailed, generalized protocols for the experimental determination of these properties. The methodologies described herein are based on established techniques for characterizing two-photon active materials and are intended to guide researchers in the evaluation of this compound or similar compounds.
General Properties of this compound
While specific two-photon absorption data is not available, the general physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 605-02-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂ | [1][2][3] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | [1][2] |
| Boiling Point | 324-325 °C | |
| Density | ~1.08 g/mL | |
| Refractive Index | n20/D 1.664 | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ether. | [2] |
Application Notes: Potential Uses of Naphthalene Derivatives with Two-Photon Absorption Properties
Naphthalene-based compounds with significant two-photon absorption cross-sections could be valuable in several advanced applications. The following notes outline potential uses for a hypothetical two-photon active this compound derivative.
Two-Photon Excitation Microscopy (TPM)
Two-photon microscopy is a powerful imaging technique for deep-tissue and in-vivo imaging with reduced photodamage and scattering compared to conventional one-photon fluorescence microscopy.[4] A derivative of this compound with a strong TPA cross-section in the near-infrared (NIR) region could serve as a fluorescent probe for cellular and subcellular imaging.
-
Bioimaging: Due to its aromatic structure, this compound could potentially be functionalized to target specific cellular compartments or biomolecules. Its intrinsic fluorescence would then allow for high-resolution imaging of biological processes deep within living tissues.
-
Neuroscience: In neuroscience research, two-photon microscopy is widely used for imaging neuronal structure and activity.[5] A suitable this compound-based probe could be employed for in-vivo calcium imaging or for tracking neuronal dynamics.
Photodynamic Therapy (PDT)
Two-photon photodynamic therapy is an emerging cancer treatment modality that allows for the precise activation of a photosensitizer in a targeted tumor volume, minimizing damage to surrounding healthy tissue. A this compound derivative designed to generate reactive oxygen species upon two-photon excitation could be a candidate for such therapies.
Optical Data Storage
Materials with high two-photon absorption cross-sections are of interest for three-dimensional optical data storage. The nonlinear nature of two-photon absorption allows for the writing of data bits at precise locations within a volumetric medium. A this compound-based material could potentially be used in the fabrication of high-density optical memory devices.
Experimental Protocols
The following are detailed, generalized protocols for measuring the two-photon absorption properties of a compound such as this compound. The two most common techniques are the Z-scan method and the two-photon induced fluorescence (TPIF) method.
Protocol 1: Determination of Two-Photon Absorption Cross-Section using the Z-Scan Technique
The Z-scan technique is a sensitive method for measuring the nonlinear absorption coefficient (β) of a material.[6][7] From β, the two-photon absorption cross-section (σ₂) can be calculated. This protocol describes an open-aperture Z-scan experiment.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., spectroscopic grade toluene (B28343) or chloroform)
-
Reference material with a known TPA cross-section (e.g., Rhodamine B)
2. Equipment:
-
Femtosecond pulsed laser system (e.g., Ti:sapphire laser, ~700-1000 nm tuning range, ~100 fs pulse duration)
-
Neutral density filters
-
Beam splitter
-
Focusing lens
-
Motorized translation stage
-
Sample cuvette (e.g., 1 mm path length quartz cuvette)
-
Photodetectors (2x)
-
Data acquisition system
3. Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1-10 mM).
-
Ensure the solution is optically clear and free of aggregates.
-
Prepare a solution of the reference material at a concentration that gives a similar linear absorbance to the sample at the excitation wavelength.
-
-
Z-Scan Setup and Alignment:
-
Align the laser beam through the center of the focusing lens.
-
Place the sample cuvette on the motorized translation stage.
-
Position the translation stage such that the sample can be moved along the beam path (the z-axis) through the focal point of the lens.
-
Use a beam splitter to direct a portion of the laser beam to a reference photodetector to monitor laser intensity fluctuations.
-
The main beam passes through the sample and is collected by a second photodetector (the signal detector). For an open-aperture Z-scan, the entire transmitted beam is collected.
-
-
Data Acquisition:
-
Move the sample far away from the focal point (negative z-direction).
-
Record the transmitted intensity and the reference intensity.
-
Translate the sample through the focal point to a position far in the positive z-direction in small, precise steps. At each step, record the transmitted and reference intensities.
-
The normalized transmittance is calculated by dividing the signal detector reading by the reference detector reading at each z-position.
-
-
Data Analysis:
-
Plot the normalized transmittance as a function of the sample position (z).
-
For a material exhibiting two-photon absorption, the resulting plot will be a valley centered at the focal point (z=0), where the intensity is highest and thus the nonlinear absorption is strongest.
-
Fit the experimental data to the theoretical equation for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).
-
Calculate the two-photon absorption cross-section (σ₂) using the following equation: σ₂ = (hνβ) / (NₐC) where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the sample in mol/cm³.
-
Protocol 2: Determination of Two-Photon Absorption Cross-Section using Two-Photon Induced Fluorescence (TPIF)
For fluorescent molecules, the TPA cross-section can be determined by measuring the intensity of the fluorescence emission upon two-photon excitation.[8] This method relies on a comparison to a reference standard with a known TPA cross-section and fluorescence quantum yield.
1. Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., spectroscopic grade cyclohexane (B81311) or methanol)
-
Reference standard with known TPA properties (e.g., Fluorescein or Rhodamine B)
-
Nitrogen gas for deoxygenating solutions (optional)
2. Equipment:
-
Femtosecond pulsed laser system (as in Protocol 1)
-
Spectrometer or fluorometer equipped with a photomultiplier tube (PMT) detector
-
Focusing lens
-
Sample cuvette (4-sided polished quartz cuvette)
-
Reference photodiode
-
Optical filters (short-pass and band-pass)
3. Experimental Procedure:
-
Sample Preparation:
-
Prepare dilute solutions of both the this compound sample and the reference standard in the same solvent. The concentrations should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Measure the one-photon absorption spectra to determine the linear absorbance at the excitation wavelength.
-
(Optional) Deoxygenate the solutions by bubbling with nitrogen gas to minimize quenching of fluorescence.
-
-
TPIF Measurement:
-
Align the laser beam through the focusing lens and into the center of the sample cuvette.
-
Collect the fluorescence emission at a 90-degree angle to the excitation beam.
-
Use a short-pass filter to block scattered laser light from entering the detector. A band-pass filter can be used to select a specific portion of the emission spectrum.
-
Measure the integrated fluorescence intensity (F) as a function of the incident laser power (P).
-
Repeat the measurement for the reference standard under identical experimental conditions.
-
-
Data Analysis:
-
Verify the quadratic dependence of the fluorescence intensity on the excitation power by plotting log(F) versus log(P). The slope should be approximately 2, confirming a two-photon process.
-
Calculate the two-photon absorption cross-section (σ₂) of the sample using the following equation: σ₂_sample = σ₂_ref * (F_sample / F_ref) * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (n_sample / n_ref) where σ₂ is the TPA cross-section, F is the integrated fluorescence intensity, Φ is the fluorescence quantum yield, C is the concentration, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
-
The fluorescence quantum yield (Φ_sample) of this compound would need to be determined independently through one-photon fluorescence measurements if it is not already known.
-
Conclusion
While direct experimental data on the two-photon absorption properties of this compound are currently lacking in the scientific literature, its fluorescent nature suggests it could be a candidate for TPA-based applications. The protocols provided here offer a comprehensive guide for researchers to characterize this compound or other novel compounds. The successful determination of a significant two-photon absorption cross-section would open avenues for its use in advanced fields such as high-resolution bioimaging and photodynamic therapy. Further research into the synthesis of functionalized this compound derivatives could lead to the development of novel probes and photosensitizers with tailored properties for specific applications.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 605-02-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 4. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenylnaphthalene as a Molecular Rotor for Microviscosity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The localized viscosity within microenvironments, or microviscosity, is a critical parameter influencing a wide range of biological and chemical processes. It governs diffusion rates, reaction kinetics, and the conformational dynamics of molecules. In the realm of drug development, understanding the microviscosity of drug delivery systems such as liposomes, micelles, and polymer matrices is paramount for predicting drug release kinetics and ensuring therapeutic efficacy.[1]
Fluorescent molecular rotors are a class of probes whose fluorescence properties are highly sensitive to the viscosity of their immediate surroundings.[2] This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In environments with low viscosity, the rotor can freely rotate, leading to efficient non-radiative decay and consequently, low fluorescence quantum yield and a short fluorescence lifetime. Conversely, in viscous environments, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and results in a significant increase in fluorescence intensity and lifetime.[3][4]
1-Phenylnaphthalene is a fluorescent molecular rotor that offers a valuable tool for probing microviscosity. Its photophysical properties are modulated by the rotational freedom of the phenyl group relative to the naphthalene (B1677914) moiety. This document provides detailed application notes and protocols for utilizing this compound in microviscosity studies, with a focus on its application in the characterization of drug delivery systems.
Principle of Operation
The relationship between the fluorescence quantum yield (Φ) or fluorescence lifetime (τ) of a molecular rotor and the viscosity (η) of its environment is described by the Förster-Hoffmann equation:[1][5]
log(Φ) = C + x log(η)
or
log(τ) = C' + x log(η)
where C and C' are constants, and 'x' is a parameter that is characteristic of the molecular rotor and is sensitive to temperature. A logarithmic plot of the fluorescence lifetime or quantum yield against viscosity yields a linear relationship, which can be used as a calibration curve to determine the microviscosity of unknown environments.[3]
Photophysical Properties of this compound
| Solvent System (e.g., Methanol (B129727)/Glycerol (B35011) mixture) | Viscosity (cP) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Methanol | ~0.6 | ~283 | ~345 | Low | Short |
| 20% Glycerol in Methanol | Increasing | ~283 | ~345 | ↑ | ↑ |
| 40% Glycerol in Methanol | Increasing | ~283 | ~345 | ↑ | ↑ |
| 60% Glycerol in Methanol | Increasing | ~283 | ~345 | ↑ | ↑ |
| 80% Glycerol in Methanol | Increasing | ~283 | ~345 | ↑ | ↑ |
| Glycerol | ~1412 | ~283 | ~345 | High | Long |
Note: The excitation and emission maxima for this compound are approximately 283 nm and 345 nm, respectively. The values for quantum yield and lifetime are relative and will increase with increasing viscosity. A detailed calibration is required for quantitative measurements.
Experimental Protocols
I. Calibration of this compound Fluorescence Lifetime against Viscosity
This protocol describes the generation of a calibration curve relating the fluorescence lifetime of this compound to known viscosity values.
Materials:
-
This compound
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Fluorometer with time-resolved capabilities (e.g., Time-Correlated Single Photon Counting - TCSPC)
-
Viscometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Preparation of Methanol-Glycerol Mixtures: Prepare a series of methanol-glycerol mixtures with varying glycerol content (e.g., 0%, 20%, 40%, 60%, 80%, 100% by volume).
-
Viscosity Measurement: Measure the viscosity of each methanol-glycerol mixture using a viscometer at a controlled temperature.
-
Preparation of Sample Solutions: For each methanol-glycerol mixture, prepare a dilute solution of this compound (e.g., 10 µM) by adding a small aliquot of the stock solution. Ensure the final concentration is low enough to avoid aggregation and inner filter effects.
-
Fluorescence Lifetime Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (~283 nm).
-
Record the fluorescence decay at the emission maximum (~345 nm) for each sample.
-
Fit the decay curves to a mono- or multi-exponential model to determine the fluorescence lifetime (τ). For molecular rotors, a monoexponential decay is often observed.[3]
-
-
Data Analysis:
-
Plot log(τ) versus log(η) for all the prepared standards.
-
Perform a linear regression to fit the data to the Förster-Hoffmann equation.
-
The resulting equation will serve as the calibration curve for determining unknown microviscosities.
-
II. Measuring Microviscosity of a Drug Delivery System (e.g., Liposomes)
This protocol provides a general framework for using this compound to measure the microviscosity of the lipid bilayer of liposomes.
Materials:
-
Pre-formed liposome (B1194612) suspension
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorometer with time-resolved capabilities
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the this compound stock solution to the liposome suspension. The final concentration of the probe should be low to minimize perturbation of the lipid bilayer. A typical lipid-to-probe molar ratio is in the range of 200:1 to 500:1.
-
Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at a temperature above the phase transition temperature of the lipids to ensure partitioning of the probe into the lipid bilayer.
-
-
Removal of Unincorporated Probe (Optional but Recommended):
-
To ensure that the fluorescence signal originates only from the probe within the liposomes, unincorporated this compound can be removed by methods such as size-exclusion chromatography or dialysis.
-
-
Fluorescence Lifetime Measurement:
-
Transfer the liposome suspension containing this compound to a cuvette.
-
Measure the fluorescence lifetime as described in the calibration protocol (Protocol I, step 5).
-
-
Microviscosity Determination:
-
Using the measured fluorescence lifetime (τ) of this compound in the liposomes, calculate the microviscosity (η) of the lipid bilayer using the previously generated calibration curve.
-
Application in Drug Development: Monitoring Drug Release
Changes in the microviscosity of a drug delivery vehicle can be indicative of drug release or degradation of the carrier matrix. This compound can be co-encapsulated with a therapeutic agent to monitor changes in the internal microenvironment of the delivery system over time.
Hypothetical Signaling Pathway/Logical Relationship:
In a polymer-based drug delivery system, as the polymer degrades or swells to release the encapsulated drug, the microviscosity of the internal environment is expected to decrease. This change can be monitored by observing a decrease in the fluorescence lifetime of co-encapsulated this compound.
Conclusion
This compound serves as a valuable fluorescent molecular rotor for the quantitative assessment of microviscosity in a variety of systems relevant to researchers, scientists, and drug development professionals. By carefully calibrating its fluorescence lifetime against known viscosity standards, it is possible to obtain reliable measurements of the microviscosity within complex environments such as the lipid bilayers of liposomes or the core of polymeric micelles. This information is crucial for optimizing the design and performance of advanced drug delivery systems. The protocols provided herein offer a starting point for the application of this compound in microviscosity studies. It is important to note that for quantitative and accurate measurements, a thorough calibration under the specific experimental conditions is essential.
References
- 1. Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Measuring the Spark: A Detailed Protocol for Determining the Fluorescence Quantum Yield of 1-Phenylnaphthalene
For researchers, scientists, and drug development professionals, the precise measurement of a molecule's fluorescence quantum yield is a cornerstone of photophysical characterization. This parameter, a direct measure of a compound's efficiency in converting absorbed light into emitted light, is critical for applications ranging from the development of novel fluorescent probes to the optimization of organic light-emitting diodes (OLEDs). This document provides a comprehensive experimental protocol for determining the fluorescence quantum yield of 1-phenylnaphthalene, a polycyclic aromatic hydrocarbon of significant research interest.
The most common and reliable method for determining the fluorescence quantum yield (Φf) is the relative method, which involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.[1] This protocol will detail the steps necessary for the accurate measurement of the fluorescence quantum yield of this compound in cyclohexane (B81311) using naphthalene (B1677914) as a reference standard. Naphthalene is chosen due to its structural similarity and spectral overlap with this compound, ensuring greater accuracy in the comparative measurement.
Core Principles: The Relative Quantum Yield Method
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] In the relative method, the quantum yield of an unknown sample (Φf(sample)) is calculated using the following equation:
Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
sample and std refer to the sample and the standard, respectively.[3]
To ensure accuracy and minimize inner filter effects, measurements are typically performed on a series of dilute solutions with absorbances kept below 0.1 at the excitation wavelength.[2] A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line, and the gradient (Grad) of this line is used in the final calculation:
Φf(sample) = Φf(std) * (Grad(sample) / Grad(std)) * (η(sample)² / η(std)²)
Experimental Protocols
This section outlines the detailed methodology for determining the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
This compound: High purity grade.
-
Naphthalene: High purity grade (as the reference standard).
-
Cyclohexane: Spectroscopic grade.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Solution Preparation
-
Solvent: Use spectroscopic grade cyclohexane for all solutions to minimize background fluorescence.[4]
-
Stock Solutions:
-
Prepare a stock solution of this compound in cyclohexane (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of naphthalene in cyclohexane (e.g., 1 x 10⁻⁴ M).
-
-
Working Solutions:
-
From the stock solutions, prepare a series of at least five dilutions for both this compound and naphthalene. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the selected excitation wavelength.
-
Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the UV-Vis absorption spectra of all working solutions of this compound and naphthalene, as well as a cyclohexane blank.
-
Determine the absorption maximum (λmax) for this compound. The literature value for the excitation peak of this compound in cyclohexane is 283 nm.[5]
-
Select an appropriate excitation wavelength (λex) that is absorbed by both the sample and the standard. For this experiment, 283 nm will be used.
-
Record the absorbance values for all solutions at this excitation wavelength.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to 283 nm.
-
Record the corrected fluorescence emission spectra for all working solutions of this compound and naphthalene. The emission spectrum of this compound in cyclohexane is expected to have a peak at approximately 345 nm.[5]
-
Record the emission spectrum of a cyclohexane blank to account for any background signal.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
Data Analysis
-
Integrate Fluorescence Spectra:
-
For each recorded emission spectrum, integrate the area under the curve.
-
Subtract the integrated area of the cyclohexane blank from each of the sample and standard spectra.
-
-
Create Calibration Plots:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength (283 nm) for both the this compound and naphthalene series of solutions.
-
Perform a linear regression for both datasets to obtain the slope (gradient) of the lines. The plots should be linear and pass through the origin.
-
-
Calculate Quantum Yield:
-
Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the fluorescence quantum yield of this compound using the equation provided earlier.
-
Data Presentation
The following tables summarize the necessary photophysical data for this compound and the selected reference standard, naphthalene.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) |
| This compound | Cyclohexane | 283[5] | 345[5] |
| Naphthalene | Cyclohexane | 275[6] | ~335 |
| Standard | Solvent | Quantum Yield (Φf) | Refractive Index (η) |
| Naphthalene | Cyclohexane | 0.23[1] | 1.426 |
| Cyclohexane | - | - | 1.426 |
Experimental Workflow and Logical Relationships
To visualize the experimental process, the following diagrams created using the DOT language illustrate the key steps and the logic behind the quantum yield calculation.
Caption: Experimental workflow for determining fluorescence quantum yield.
Caption: Logical relationship of parameters for quantum yield calculation.
By following this detailed protocol, researchers can confidently and accurately determine the fluorescence quantum yield of this compound, a crucial parameter for advancing research and development in fields that rely on the unique photophysical properties of fluorescent molecules.
References
The Use of 1-Phenylnaphthalene in Characterizing Micellar Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylnaphthalene is a hydrophobic fluorescent probe utilized in the study of micellar environments. Its fluorescence properties are highly sensitive to the polarity of its microenvironment. In aqueous solutions, this compound exhibits weak fluorescence. However, upon partitioning into the nonpolar core of micelles, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a hypsochromic shift (blue shift). This phenomenon allows for the sensitive determination of the critical micelle concentration (CMC) of surfactants and the investigation of the partitioning behavior of hydrophobic molecules within these self-assembled structures. These characteristics make this compound a valuable tool in the development of micellar drug delivery systems, where understanding the formation and properties of the carrier is crucial.
Principle of Micellar Environment Probing with this compound
The application of this compound as a probe is based on its differential fluorescence in polar and nonpolar environments. Below the critical micelle concentration (CMC), surfactant molecules exist as monomers in the aqueous phase, and the fluorescence of this compound is low. As the surfactant concentration reaches and exceeds the CMC, micelles form, creating a hydrophobic microenvironment. This compound preferentially partitions into this nonpolar core, leading to a marked increase in fluorescence intensity and a blue shift in the emission wavelength. The CMC is determined by identifying the surfactant concentration at which this significant change in fluorescence occurs.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Surfactants Determined Using a Fluorescent Probe Methodology
| Surfactant | Type | CMC (mM) | Temperature (°C) | Method |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | 25 | Fluorescence Spectroscopy |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | 25 | Fluorescence Spectroscopy |
| Triton X-100 | Non-ionic | 0.2-0.9 | 25 | Fluorescence Spectroscopy |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.012 | 25 | Fluorescence Spectroscopy |
Note: The CMC values presented are representative values obtained through fluorescence-based methods. Actual values may vary depending on experimental conditions such as temperature, ionic strength, and the specific fluorescent probe used.
Table 2: Micelle-Water Partition Coefficients (Km) for Naphthalene (B1677914) in Various Surfactant Micelles
| Surfactant | Type | Km | Temperature (°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 2.1 x 104 | 25 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 3.0 x 104 | 25 |
| Brij 35 | Non-ionic | 8.0 x 104 | 25 |
Note: Data for naphthalene is presented as an approximation for the behavior of the structurally similar this compound. Km is a dimensionless partition coefficient representing the ratio of the probe concentration in the micellar phase to the aqueous phase.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using this compound
Objective: To determine the CMC of a surfactant using this compound as a fluorescent probe.
Materials:
-
This compound (stock solution in methanol (B129727) or ethanol, e.g., 1 mM)
-
Surfactant of interest
-
Deionized water or appropriate buffer solution
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Preparation of Surfactant Solutions: Prepare a series of surfactant solutions in deionized water or buffer with concentrations spanning the expected CMC. A serial dilution approach is recommended for accuracy.
-
Addition of this compound Probe: To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final probe concentration in the micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1%) to avoid affecting micellization.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a sufficient time (e.g., 30-60 minutes) at a constant temperature.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to an appropriate value for this compound (typically around 330-340 nm).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-500 nm).
-
Alternatively, monitor the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths if a spectral shift is prominent) against the logarithm of the surfactant concentration.
-
The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Protocol 2: Determination of the Micelle-Water Partition Coefficient (Km)
Objective: To determine the partition coefficient of this compound between the aqueous and micellar phases.
Materials:
-
Same as in Protocol 1.
-
Surfactant solution at a concentration well above the CMC.
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the surfactant, all above its CMC.
-
Measure the fluorescence intensity of this compound in each solution as described in Protocol 1.
-
Determine the fluorescence intensity of this compound in the absence of surfactant (Iw) and the limiting fluorescence intensity at very high surfactant concentrations (Im), which represents the fluorescence of the probe fully incorporated into the micelles.
-
Calculate the partition coefficient (Km) using the following equation, which relates the observed fluorescence intensity (I) to the concentration of the surfactant ([S]) and the CMC:
1 / (I - Iw) = 1 / ((Im - Iw) * Km * ([S] - CMC)) + 1 / (Im - Iw)
A plot of 1/(I - Iw) versus 1/([S] - CMC) should yield a straight line from which Km can be calculated from the slope and intercept.
Mandatory Visualization
Caption: Principle of CMC determination.
Caption: Workflow for CMC determination.
Applications in Drug Development
The study of micellar environments using this compound is highly relevant to drug development for several reasons:
-
Solubilization of Poorly Soluble Drugs: Micelles can encapsulate hydrophobic drugs in their core, significantly increasing their aqueous solubility. This compound can be used to screen different surfactants and formulations for their ability to form stable micelles that can effectively solubilize a drug candidate.
-
Characterization of Drug Delivery Systems: The CMC is a critical parameter for the stability of a micellar drug formulation. A low CMC is desirable as it ensures that the micelles do not dissociate upon dilution in the bloodstream. By determining the CMC, researchers can assess the in vivo stability of the formulation.
-
Understanding Drug Partitioning: The partitioning of a drug between the aqueous phase and the micellar core influences its release profile. This compound partitioning studies can provide insights into how a drug molecule might behave within the micellar carrier, aiding in the design of controlled-release formulations.
By providing a robust method to characterize the fundamental properties of micellar systems, this compound serves as an important tool in the rational design and optimization of micellar drug delivery vehicles.
Application Notes and Protocols for 1-Phenylnaphthalene as a Scintillator for Radiation Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Photophysical Properties of 1-Phenylnaphthalene
A summary of the key physical and photophysical properties of this compound is presented in Table 1. Understanding these properties is crucial for the formulation of liquid scintillators and for predicting their behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 204.27 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | Colorless to pale yellow solid or liquid | [1][4][9] |
| Density | 1.085 g/mL at 25 °C | [8] |
| Melting Point | ~44-46 °C | |
| Boiling Point | 324-325 °C | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and cyclohexane. | [1] |
| Absorption Maximum (λ_abs) | ~283 nm (in cyclohexane) | |
| Emission Maximum (λ_em) | ~340-345 nm (in cyclohexane) | [10] |
| Refractive Index | n20/D 1.664 | [8] |
Synthesis of this compound
This compound can be synthesized via a modified Suzuki-Miyaura coupling reaction. This method offers a reliable route to obtain the compound with high purity, which is essential for scintillation applications to minimize quenching impurities.
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling[12]
Materials:
-
Phenylboronic acid
-
n-Propanol
-
Aqueous Potassium Carbonate (3 M solution)
-
Palladium acetate (B1210297)
-
Tri-(o-tolyl)phosphine
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 equivalent) and phenylboronic acid (1.05 equivalents) in n-propanol.
-
Add the 3 M aqueous potassium carbonate solution (1.20 equivalents) to the flask.
-
Add the palladium acetate catalyst (0.003 equivalents) and tri-(o-tolyl)phosphine (0.009 equivalents).
-
Heat the reaction mixture to reflux for one hour.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by passing it through a short silica plug to remove palladium impurities.
-
Further purify the product by distillation to obtain a colorless oil.
-
Confirm the purity of the final product using gas chromatography (GC).
Scintillation Properties: A Framework for Evaluation
As specific scintillation performance data for this compound is not currently available, this section provides the established methodologies for characterizing a novel scintillator. Researchers can use these protocols to evaluate this compound-based scintillator formulations.
Light Yield Measurement
The light yield, typically expressed in photons per mega-electron volt (photons/MeV), is a critical measure of a scintillator's efficiency. A common method for determining the absolute light yield involves comparing the scintillator's response to a known gamma-ray source with the response of a calibrated photodetector to a known number of photons.
Protocol: Relative Light Yield Measurement This protocol describes a relative measurement, comparing the light output of a this compound-based liquid scintillator to a standard scintillator with a known light yield (e.g., BC-501A or EJ-301).
Materials:
-
This compound-based liquid scintillator cocktail.
-
Standard liquid scintillator (e.g., BC-501A).
-
Optical-grade cuvettes.
-
Gamma-ray source (e.g., ¹³⁷Cs).
-
Photomultiplier tube (PMT) with a high-voltage power supply.
-
Preamplifier and amplifier.
-
Multichannel analyzer (MCA).
-
Oscilloscope.
Procedure:
-
Prepare the this compound scintillator solution in a suitable solvent (e.g., toluene, xylene) and transfer it to a cuvette.
-
Place the standard scintillator cuvette in a light-tight housing, optically coupled to the PMT.
-
Position the ¹³⁷Cs source at a fixed distance from the cuvette.
-
Acquire a pulse height spectrum using the MCA.
-
Identify the Compton edge in the spectrum and determine its channel number.
-
Replace the standard scintillator with the this compound scintillator cuvette, ensuring identical geometry.
-
Acquire a pulse height spectrum for the this compound scintillator under the same conditions.
-
Determine the channel number of the Compton edge for the this compound scintillator.
-
The relative light yield can be calculated as the ratio of the Compton edge channel numbers, assuming a linear response of the electronics.
Scintillation Decay Time
The decay time of a scintillator is a measure of how quickly the emitted light fades after excitation. It is a crucial parameter for applications requiring fast timing or high count rates. The decay profile of organic scintillators often consists of multiple components (fast and slow).
Protocol: Scintillation Decay Time Measurement using Time-Correlated Single Photon Counting (TCSPC)
Materials:
-
This compound-based liquid scintillator.
-
Pulsed radiation source (e.g., picosecond laser or pulsed X-ray source).
-
Two fast photomultiplier tubes (PMTs).
-
Constant fraction discriminators (CFDs).
-
Time-to-amplitude converter (TAC).
-
Multichannel analyzer (MCA).
Procedure:
-
Excite the scintillator sample with the pulsed radiation source.
-
Use one PMT (start PMT) to detect a small fraction of the excitation pulse, generating a start signal for the TAC.
-
Use the second PMT (stop PMT) to detect single scintillation photons from the sample, generating a stop signal for the TAC.
-
The TAC converts the time difference between the start and stop signals into a voltage pulse.
-
The MCA records the amplitude of the TAC output, building a histogram of the time differences.
-
The resulting histogram represents the scintillation decay profile.
-
Fit the decay curve with one or more exponential functions to determine the decay time constants.
Pulse Shape Discrimination (PSD)
Organic scintillators can often be used to distinguish between different types of radiation (e.g., neutrons and gamma rays) based on the different shapes of the scintillation pulses they produce. This capability, known as pulse shape discrimination (PSD), is highly valuable in mixed radiation fields.
Protocol: Neutron-Gamma Discrimination using the Charge Comparison Method
Materials:
-
This compound-based liquid scintillator.
-
Mixed neutron-gamma source (e.g., ²⁵²Cf or Am-Be).
-
Fast PMT.
-
Digital oscilloscope or waveform digitizer.
Procedure:
-
Place the scintillator in proximity to the mixed radiation source.
-
Acquire a large number of scintillation pulses using the fast digitizer.
-
For each pulse, integrate the charge in two different time windows: a short window covering the initial part of the pulse (total charge) and a longer window starting after the prompt peak (tail charge).
-
Create a 2D scatter plot of the tail charge versus the total charge for all events.
-
Neutron and gamma events should form distinct clusters in this plot due to the different contributions of the slow scintillation component.
-
A figure of merit (FoM) can be calculated to quantify the separation between the neutron and gamma loci.
Data Presentation (Hypothetical)
As no specific experimental data for the scintillation performance of this compound is currently published, the following tables are presented as templates for researchers to populate with their own experimental findings. For comparison, typical values for a standard commercial liquid scintillator, EJ-301 (a xylene-based scintillator), are included.
Table 2: Scintillation Performance (Hypothetical Data for this compound)
| Parameter | This compound-based Scintillator | EJ-301 (for comparison) |
| Light Yield (photons/MeV) | Data Not Available | ~11,500 |
| Decay Time (fast component) | Data Not Available | ~3.2 ns |
| Decay Time (slow component) | Data Not Available | ~30 ns |
| Energy Resolution (% at 662 keV) | Data Not Available | ~10% |
| Neutron-Gamma PSD (FoM) | Data Not Available | > 1.2 at 1 MeVee |
Conclusion and Future Outlook
This compound presents itself as a candidate for scintillation applications due to its aromatic structure and fluorescent properties. This document has provided the foundational information and standardized protocols necessary for a comprehensive evaluation of its performance as a radiation detection material. The key missing element is robust, quantitative data on its scintillation light yield, decay kinetics, and pulse shape discrimination capabilities. Future research should focus on the experimental determination of these parameters. By systematically characterizing this compound-based liquid scintillators, the scientific community can ascertain its viability as a practical alternative to existing scintillating materials for a range of applications in research and industry.
References
- 1. CAS 605-02-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C16H12) [pubchemlite.lcsb.uni.lu]
- 6. This compound 96 605-02-7 [sigmaaldrich.com]
- 7. This compound | CAS 605-02-7 | LGC Standards [lgcstandards.com]
- 8. This compound 96 605-02-7 [sigmaaldrich.com]
- 9. This compound | Semantelli [semantelli.com]
- 10. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Synthesis of 1-Phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various green chemistry approaches to the synthesis of 1-phenylnaphthalene. The focus is on methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic routes. The protocols described herein leverage catalysts such as zeolites, palladium in aqueous media, and energy sources like microwave irradiation and ultrasonication.
Introduction to Green Synthetic Approaches
The synthesis of this compound, a significant structural motif in various biologically active compounds and materials, has traditionally relied on methods that often involve harsh reagents and generate considerable waste. Green chemistry principles offer a pathway to more sustainable and environmentally benign syntheses. Key green approaches for this compound synthesis include:
-
Heterogeneous Catalysis: Employing recyclable solid catalysts like zeolites minimizes catalyst waste and simplifies product purification.
-
Aqueous Suzuki-Miyaura Coupling: Utilizing water as a solvent in palladium-catalyzed cross-coupling reactions circumvents the need for volatile and often toxic organic solvents.[1][2]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption while often improving product yields.[3][4][5][6]
-
Sonochemistry: The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[7][8]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthetic approaches to this compound and related compounds, highlighting the improvements in yield and reaction time.
| Method | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Zeolite-Catalyzed Cyclization | Zeolite H-Beta | Ethanol | Conventional Heating (Reflux) | Several hours | Moderate to High | |
| Microwave-Assisted Zeolite-Catalyzed Cyclization | Zeolite H-Beta | Ethanol | Microwave | Minutes | High | [9] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Water | Conventional Heating (100°C) | Not specified | 95 | [1] |
| Suzuki-Miyaura Coupling | PdCl₂ | Water | Room Temperature | Not specified | High | [2] |
| Microwave-Assisted Synthesis (General) | Various | Various | Microwave | Minutes | 10-30% higher than conventional | [3] |
| Ultrasound-Assisted Synthesis (General) | Various | Water | Ultrasound (80 W) | 20 min | 88 | [7] |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Synthesis of this compound Derivatives from β-Benzoylpropionic Acid
This protocol describes a green approach to synthesizing this compound derivatives through the cyclization of α-arylidine-β-benzoylpropionic acid using a recyclable zeolite catalyst.[9][10][11]
Materials:
-
α-Arylidine-β-benzoylpropionic acid
-
Activated Zeolite H-Beta
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or microwave reactor
Procedure (Conventional Heating):
-
In a 250 mL round-bottom flask, combine 1 g of α-arylidine-β-benzoylpropionic acid (1 mmol), 1 g of activated Zeolite H-Beta (1 mmol), and 10 mL of ethanol.[9]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate containing the product is then concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Microwave-Assisted):
-
Combine the reactants and solvent in a microwave-safe reaction vessel as described for the conventional method.[9]
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, as monitored by TLC. Reaction times are typically in the range of minutes.[3][6]
-
Work up the reaction mixture as described for the conventional method.
Protocol 2: Aqueous Suzuki-Miyaura Coupling for this compound Synthesis
This protocol details the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in an aqueous medium.[1][2][12]
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 eq), phenylboronic acid (1.1-1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and K₂CO₃ (2.0 eq).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed water to the flask via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Visualization of Green Synthesis Workflow
The following diagram illustrates the general workflow for the green synthesis of this compound, highlighting the key steps and alternative green energy inputs.
Caption: General workflow for green synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]
- 5. ukm.my [ukm.my]
- 6. asianjpr.com [asianjpr.com]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in 1-phenylnaphthalene Suzuki coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues encountered during the Suzuki-Miyaura cross-coupling reaction to synthesize 1-phenylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: My this compound Suzuki coupling reaction has a very low yield. What are the most common general causes?
Low yields in the Suzuki coupling for this compound can arise from several factors. The primary areas to investigate are the quality and stability of your reagents, the chosen reaction conditions (catalyst, ligand, base, solvent, temperature), and the occurrence of competing side reactions.[1] A systematic approach to troubleshooting is the most effective strategy.
Q2: How can I determine if my starting materials are the source of the problem?
Reagent integrity is crucial for a successful coupling reaction.
-
Organoboron Reagent: Phenylboronic acid is susceptible to decomposition, particularly through protodeboronation, where the C-B bond is cleaved.[1][2] Consider using fresh, high-purity phenylboronic acid or more stable derivatives like phenylboronic acid pinacol (B44631) esters.[1][3]
-
Organic Halide: 1-Bromonaphthalene (B1665260) is a common substrate for this reaction.[4][5] Ensure it is pure and free from contaminants. While generally reactive, its reactivity is lower than 1-iodonaphthalene.[4]
-
Palladium Catalyst: The palladium source, particularly Pd(II) precatalysts, can degrade over time.[1] Inefficient in-situ reduction of Pd(II) to the active Pd(0) species can also lead to side reactions like homocoupling.[1][6] Using a Pd(0) source like Pd(PPh₃)₄ or a stable precatalyst can ensure a sufficient concentration of the active catalyst.[1][7]
-
Ligand: Phosphine (B1218219) ligands are prone to oxidation.[1] Ensure that any air-sensitive ligands are stored and handled under an inert atmosphere.
Q3: What are the most common side reactions in the this compound Suzuki coupling, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, thereby reducing the yield of this compound.
-
Protodeboronation: This is the cleavage of the C-B bond on the phenylboronic acid, replacing the boron group with a hydrogen atom.[1][2] This is a major decomposition pathway for the organoborane.
-
Homocoupling: This reaction involves the coupling of two molecules of the same starting material, for example, two molecules of phenylboronic acid to form biphenyl, or two molecules of 1-bromonaphthalene to form 1,1'-binaphthyl.[6] This is often promoted by the presence of oxygen.[8]
-
Dehalogenation: The 1-bromonaphthalene can be reduced to naphthalene. This can occur if there are sources of hydride in the reaction mixture.[2]
-
Solution: Ensure the purity of all reagents and solvents.
-
Troubleshooting Guide
Issue: Low or No Product Formation
If you are observing a low yield of this compound, consider the following troubleshooting steps:
1. Catalyst and Ligand System
The choice of catalyst and ligand is critical, especially for coupling two aryl groups which can be sterically demanding.
-
Inactive Catalyst: The palladium catalyst is central to the reaction. If it is old or has been improperly handled, it may be inactive.[10]
-
Inappropriate Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered couplings like this compound, bulky and electron-rich phosphine ligands are often more effective.[11][12]
-
Recommendation: If using a general-purpose ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand.
-
| Ligand Type | Examples | Suitability for this compound Coupling |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent - bulky and electron-rich, often highly effective for challenging couplings.[12] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Good - can be very effective but may require careful optimization.[13][14] |
| Triphenylphosphine (PPh₃) | PPh₃ | Moderate - a common starting point, but may not be optimal for this sterically hindered coupling.[5][11] |
2. Base and Solvent Selection
The base and solvent play crucial roles in the transmetalation step and the overall reaction rate.
-
Incorrect Base: The base activates the boronic acid for transmetalation.[13][15][16] The strength and solubility of the base can significantly impact the reaction.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene (B28343)/Ethanol/Water, Dioxane/Water | A common and often effective choice.[5][7] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | More soluble in organic solvents and can be more effective for difficult couplings.[9] |
| K₃PO₄ | Strong | Toluene/Water, Dioxane | A strong base that is often successful when others fail.[1] |
| KF | Mild | Anhydrous THF, Dioxane | A milder option that can help to minimize protodeboronation.[13] |
-
Inappropriate Solvent: The solvent system must be able to dissolve the reagents and facilitate the reaction. Aprotic polar solvents are often used. The addition of water can sometimes be beneficial.[2]
3. Reaction Temperature and Time
-
Suboptimal Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle.
-
Recommendation: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[1][7] If the yield is low at a certain temperature, a systematic increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress by a suitable technique like TLC or GC-MS. Continue heating until the starting materials are consumed.
-
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-bromonaphthalene and phenylboronic acid.[5][7]
Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add toluene and water to the flask via syringe.[5]
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Remove the solvent under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.[5]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the this compound Suzuki coupling.
Key Relationships in the Suzuki Catalytic Cycle
Caption: Key relationships between reactants, catalyst system, and steps in the Suzuki catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. scilit.com [scilit.com]
Technical Support Center: Optimizing Grignard Reactions for 1-Phenylnaphthalene Synthesis
Welcome to the technical support center for the synthesis of 1-phenylnaphthalene via Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically related to the magnesium surface or the presence of moisture. Here are some troubleshooting steps:
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings with a glass rod (in the reaction flask before adding solvent) or by adding a small crystal of iodine.[1][2] The disappearance of the iodine color is an indicator of activation.[1]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[3][4][5] Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.[1][2][4][5] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for stabilizing the Grignard reagent.[3]
-
Initiation Temperature: Gentle heating with a heat gun or a warm water bath can help initiate the reaction.[3] Once the reaction begins (indicated by bubbling and a cloudy appearance), it is often exothermic and may require cooling to maintain a controlled rate.[3][4]
Q2: I am observing a low yield of this compound and the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Low yields are often due to side reactions. The most common in this synthesis is the Wurtz-type homocoupling.
-
Wurtz Coupling: The newly formed Grignard reagent (e.g., phenylmagnesium bromide) can react with the starting aryl halide (e.g., 1-bromonaphthalene) to form a homocoupled byproduct (biphenyl or 1,1'-binaphthyl).[3][4] To minimize this, add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the chance of it reacting with the Grignard reagent.[2][3]
-
Protonation of the Grignard Reagent: Any source of acidic protons, such as trace amounts of water, will quench the Grignard reagent, converting it to benzene (B151609) or naphthalene (B1677914) and reducing the yield of the desired product.[3] Rigorous anhydrous conditions are crucial to prevent this.
Q3: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent for my reaction?
A3: Both diethyl ether and THF are suitable solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.[3][6] The choice may also depend on the required reaction temperature, as THF has a higher boiling point than diethyl ether, allowing for reactions at higher temperatures if needed.[3]
Q4: How can I be sure that my Grignard reagent has formed successfully before proceeding with the next step?
A4: Visual cues are the primary indicators of a successful Grignard reagent formation. These include:
-
The appearance of bubbles on the surface of the magnesium turnings.[3]
-
The reaction mixture becoming cloudy and grey-brown.[3]
-
A noticeable exotherm (the flask becomes warm).[3]
-
If iodine was used as an initiator, its characteristic color will fade.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium surface is passivated by an oxide layer. | Activate magnesium by crushing or adding a crystal of iodine.[1][2] |
| Presence of moisture in glassware or solvent. | Flame-dry or oven-dry all glassware. Use anhydrous solvents.[1][2][4][5] | |
| Low yield of this compound | Wurtz-type homocoupling of the Grignard reagent with the aryl halide. | Add the aryl halide solution dropwise to maintain a low concentration.[2][3] |
| Quenching of the Grignard reagent by acidic protons (e.g., water). | Ensure strictly anhydrous conditions throughout the experiment.[3] | |
| Formation of a significant amount of biphenyl (B1667301) or 1,1'-binaphthyl | High concentration of aryl halide during Grignard formation. | Slow, dropwise addition of the aryl halide is crucial.[2][3] |
| Reaction mixture turns dark and tarry | Possible side reactions due to elevated temperatures. | Maintain a controlled reaction temperature, using an ice bath if necessary, especially during the addition of reagents.[2] |
| Difficulty in isolating the product during workup | Formation of stable magnesium alkoxide emulsions. | Use a saturated aqueous solution of ammonium (B1175870) chloride for the quench to help break up emulsions.[2] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of phenylmagnesium bromide with 1-bromonaphthalene (B1665260).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1-Bromonaphthalene
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
Part A: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel. Gently warm the flask until the reaction initiates, as evidenced by bubbling and a change in color.
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-brown solution is the phenylmagnesium bromide reagent.
Part B: Reaction with 1-Bromonaphthalene
-
Addition: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Coupling: Prepare a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the Grignard reagent with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
Technical Support Center: Synthesis of 1-Phenylnaphthalene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-phenylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. The Suzuki-Miyaura coupling involves the reaction of a naphthalene-based boronic acid or ester with an aryl halide (or vice versa) in the presence of a palladium catalyst.[1] The Grignard reaction typically utilizes the reaction of a naphthyl Grignard reagent with an aryl halide or, more commonly, the reaction of phenylmagnesium bromide with 1-bromonaphthalene (B1665260), often catalyzed by a nickel complex.[2]
Q2: Which synthetic method, Suzuki-Miyaura or Grignard, is better for my application?
A2: The choice between the Suzuki-Miyaura and Grignard routes depends on several factors, including the availability of starting materials, desired purity, scalability, and tolerance to functional groups. The Suzuki-Miyaura reaction is generally more tolerant of a wide range of functional groups and often results in higher yields with fewer side products under optimized conditions.[3] However, the palladium catalyst can be costly. The Grignard reaction is a powerful C-C bond-forming reaction but is highly sensitive to moisture and air, and the Grignard reagent can act as a strong base, which may not be compatible with certain functional groups.[4]
Q3: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?
A3: The most prevalent side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form biphenyl (B1667301) is a common byproduct, often promoted by the presence of oxygen.[5]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[6]
-
Protodeboronation: The cleavage of the C-B bond on the boronic acid, which is replaced by a C-H bond, is often facilitated by aqueous basic conditions and high temperatures.[6]
Q4: What are the major side reactions to be aware of in the Grignard synthesis of this compound?
A4: The primary side reactions in the Grignard synthesis are:
-
Wurtz-type coupling: The reaction of the formed Grignard reagent with the unreacted aryl halide to form a homocoupled byproduct (e.g., binaphthyl).[7]
-
Biphenyl formation: The coupling of two phenyl radicals can occur during the formation of the phenylmagnesium bromide reagent.[8]
-
Quenching: The Grignard reagent is a strong base and will react with any acidic protons, such as those from water, which will quench the reagent and reduce the yield.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is giving a low yield of this compound. What are the likely causes and how can I fix it?
A: Low yields in Suzuki-Miyaura couplings are a common issue. Here are the primary factors to investigate:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure that all solvents are thoroughly degassed and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step. If a common base like potassium carbonate (K₂CO₃) is not effective, consider using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[9]
-
Suboptimal Ligand: For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly improve the reaction rate and yield.[6]
-
Poor Reagent Quality: Ensure that the aryl halide and boronic acid are pure. Impurities can interfere with the catalytic cycle.
-
Protodeboronation: If you suspect protodeboronation is an issue, consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which are more stable.[6]
Q: I am observing a significant amount of biphenyl in my crude product. How can I minimize this homocoupling?
A: The formation of biphenyl is a result of the homocoupling of phenylboronic acid. To minimize this:
-
Rigorous Degassing: Oxygen is a key promoter of homocoupling. Ensure your solvents and reaction mixture are thoroughly degassed.[5]
-
Use a Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be preferable to Pd(II) sources, which may promote homocoupling during their in-situ reduction to Pd(0).
-
Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.[3]
Grignard Reaction
Q: My Grignard reaction to synthesize this compound has a low yield. What should I troubleshoot?
A: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Here are the key areas to address:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous. The presence of naphthalene (B1677914) as a byproduct is a strong indicator of moisture contamination.[4]
-
Wurtz Coupling: The formation of binaphthyl from the reaction of naphthylmagnesium bromide with unreacted 1-bromonaphthalene is a common side reaction. To minimize this, add the 1-bromonaphthalene solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide.[7]
-
Reaction Initiation: Grignard reactions can sometimes be difficult to initiate. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be helpful.[4]
-
Poor Quality Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the surface of old magnesium can prevent the reaction from starting.[10]
Quantitative Data
Table 1: Effect of Reaction Parameters on the Yield of this compound via Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/Water | 80 | 12-24 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/Water | 100 | 12 | ~90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/Water | 100 | 12 | >95 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | High |
Table 2: Comparison of Suzuki-Miyaura and Grignard Synthesis of this compound
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction |
| Typical Yield | Good to excellent (>80%) under optimized conditions[3] | Moderate to good (can be lower due to side reactions)[11] |
| Key Side Reactions | Homocoupling, dehalogenation, protodeboronation[6] | Wurtz coupling, biphenyl formation, quenching[4][7][8] |
| Functional Group Tolerance | High | Low (sensitive to acidic protons) |
| Reaction Conditions | Milder, but requires careful catalyst and ligand selection | Harsh, requires strictly anhydrous conditions |
| Reagent Sensitivity | Catalyst is sensitive to air | Grignard reagent is highly sensitive to air and moisture |
| Cost Considerations | Palladium catalysts can be expensive | Magnesium is inexpensive, but anhydrous solvents are required |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromonaphthalene and phenylboronic acid.[4]
Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Grignard Synthesis of this compound
This protocol details the synthesis of this compound via a nickel-catalyzed cross-coupling of 1-bromonaphthalene and phenylmagnesium bromide.[8]
Materials:
-
1-Bromonaphthalene (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.01 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride and 1-bromonaphthalene dissolved in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Add a solution of phenylmagnesium bromide in THF dropwise via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.
Caption: Competing reactions in the Grignard synthesis of this compound.
Caption: Decision tree for selecting a synthetic route to this compound.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Phenylnaphthalene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-phenylnaphthalene (B165426) and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of 2-phenylnaphthalene?
During the synthesis of 2-phenylnaphthalene, the formation of other isomers is possible depending on the reaction pathway. For instance, in reactions involving the cyclization of styrene (B11656) dimers, the linear dimer is required to form 2-phenylnaphthalene, while the cyclic dimer would not yield the desired product.[1] Syntheses involving electrophilic substitution on a naphthalene (B1677914) ring can also produce a mixture of isomers.[2] The primary isomeric impurity of concern is 1-phenylnaphthalene, along with other potential positional isomers depending on the specific synthetic route.
Q2: What are the primary challenges in separating 2-phenylnaphthalene from its isomers?
Positional isomers of aromatic compounds, such as 1- and 2-phenylnaphthalene, often exhibit very similar physical and chemical properties, which makes their separation challenging.[3] Key difficulties include:
-
Similar Solubilities: Isomers often have comparable solubilities in common organic solvents, making separation by simple recrystallization inefficient.[3]
-
Close Polarity: The polarity of positional isomers can be very close, leading to poor separation in both normal-phase and reverse-phase chromatography.[3]
-
Co-crystallization: During crystallization, isomers can sometimes co-crystallize, leading to the formation of mixed crystals rather than pure compounds.[3]
Q3: Which analytical techniques are suitable for assessing the purity of 2-phenylnaphthalene?
Several analytical techniques can be employed to determine the isomeric purity of 2-phenylnaphthalene:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying isomers. Reverse-phase columns are commonly used.[4]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC can be used for purity assessment, especially when coupled with a mass spectrometer for identification of the components.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can distinguish between isomers by analyzing the differences in chemical shifts and coupling constants of the aromatic protons and carbons.[3][5]
Troubleshooting and Optimization Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving isomers with similar Rf values. | Optimize the Eluent: Use a less polar solvent system, such as pure petroleum ether or hexane, and consider a very gradual gradient with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[5][6] |
| Column Overloading: Too much crude product was loaded onto the column. | Reduce Sample Load: Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 to 100:1). | |
| Product is not Eluting | Solvent is too Non-polar: The eluent does not have sufficient polarity to move the compound down the column. | Increase Eluent Polarity: Gradually increase the percentage of a more polar solvent (e.g., ethyl acetate in hexane) in the mobile phase.[6] |
| Low Recovery of Product | Adsorption to Silica Gel: The product may be irreversibly adsorbed onto the silica gel. | Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica. |
| Product is Volatile: The product may be evaporating with the solvent. | Careful Evaporation: Remove the solvent under reduced pressure at a low temperature. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Instead of Crystals | Presence of Significant Impurities: Impurities can inhibit crystal lattice formation.[3] | Pre-purify: Perform a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.[3] |
| Cooling Too Quickly: Rapid cooling can lead to the formation of an amorphous solid or oil.[3] | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Low Recovery of Purified Product | Product is too Soluble: The product has high solubility in the chosen solvent, even at low temperatures. | Use a Different Solvent System: Test a variety of solvents or solvent mixtures to find one where the product is soluble when hot but sparingly soluble when cold. |
| Using too Much Solvent: An excessive amount of solvent was used for dissolution. | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] | |
| Crystals are Still Impure | Co-crystallization of Isomers: The desired product and isomeric impurities are crystallizing together.[3] | Multiple Recrystallizations: Perform sequential recrystallizations. However, this may lead to significant product loss. |
| Inefficient Washing: Impure mother liquor was not completely removed from the crystal surfaces. | Wash Crystals: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the initial purification of crude 2-phenylnaphthalene to separate it from major impurities and other isomers.
Materials and Equipment:
-
Crude 2-phenylnaphthalene
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether or Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a solvent system of petroleum ether and ethyl acetate (start with a 98:2 ratio). Visualize the spots under UV light to determine the separation. Adjust the solvent system to achieve good separation (Rf of the desired product around 0.2-0.3).
-
Column Packing: Prepare a slurry of silica gel in petroleum ether. Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent like petroleum ether.[5] Collect fractions and monitor them by TLC. If the desired product is not eluting, gradually increase the polarity by adding small amounts of ethyl acetate.
-
Fraction Analysis: Combine the fractions containing the pure 2-phenylnaphthalene (as determined by TLC).
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of 2-phenylnaphthalene that is already partially purified.
Materials and Equipment:
-
Partially purified 2-phenylnaphthalene
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[6]
Protocol 3: Analytical HPLC for Purity Assessment
This protocol outlines a general method for assessing the isomeric purity of 2-phenylnaphthalene.
Materials and Equipment:
-
Purified 2-phenylnaphthalene sample
-
HPLC system with a UV detector
-
Reverse-phase C18 column or a specialized column like Newcrom R1[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)[4]
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to about 50 µg/mL with the initial mobile phase composition.[3]
-
HPLC Conditions:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[3]
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient method to record the chromatogram.[3]
-
Analysis: Integrate the peaks corresponding to the different isomers and calculate the relative peak areas to determine the isomeric purity.[3]
Data Summary
Table 1: Recommended Chromatographic Purification Strategies
| Technique | Stationary Phase | Mobile Phase / Eluent | Application Notes |
| Flash Column Chromatography | Silica Gel (60-120 mesh) | Petroleum ether[5] or Hexane/Ethyl Acetate gradient | Ideal for initial, large-scale purification to remove bulk impurities. |
| Reverse-Phase HPLC (RP-HPLC) | Newcrom R1[4] | Acetonitrile / Water / Phosphoric Acid[4] | Scalable method suitable for isolating impurities and for preparative separation.[4] |
| Reverse-Phase HPLC (RP-HPLC) | C18, PFP, or Biphenyl columns[7][8] | Acetonitrile / Water or Methanol / Water with acid modifier (e.g., formic acid)[8] | PFP and Biphenyl columns can offer different selectivity for aromatic isomers compared to standard C18.[7][8] |
Visualizations
Caption: A general workflow for the purification and analysis of 2-phenylnaphthalene.
Caption: A decision tree to guide the selection of a suitable purification strategy.
References
- 1. US3047643A - Preparation of 2-phenylnaphthalene - Google Patents [patents.google.com]
- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Phenylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
Minimizing photobleaching of 1-phenylnaphthalene in fluorescence microscopy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-phenylnaphthalene in fluorescence microscopy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal over time. In quantitative studies, this can lead to inaccurate measurements and false-negative results. The primary cause involves the fluorophore entering a highly reactive triplet state after excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the probe.
Q2: How does the chemical structure of this compound influence its photostability?
A2: Naphthalene-based fluorescent probes are generally known for their rigid, planar structure and extensive π-electron conjugated system. These characteristics contribute to inherently high fluorescence quantum yields and good photostability compared to some other classes of fluorescent dyes. However, like all fluorophores, this compound is still susceptible to photobleaching under intense or prolonged illumination.
Q3: What are antifade reagents and how do they protect this compound?
A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. Their main mechanism of action is the scavenging of reactive oxygen species (ROS) that are generated during fluorescence excitation.[1] By neutralizing these damaging molecules, antifade reagents help to preserve the fluorescence signal of this compound.
Q4: Can the choice of mounting medium affect the photostability of this compound?
A4: Yes, the mounting medium plays a crucial role. In addition to containing antifade reagents, the refractive index (RI) of the mounting medium is important. Mismatching the RI of the mounting medium with that of the objective immersion oil can lead to spherical aberrations and signal loss, which might be mistaken for photobleaching.[2][3] Furthermore, the viscosity and chemical composition of the medium can influence the diffusion of oxygen and other quenching agents, thereby affecting the photobleaching rate.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the photobleaching of this compound.
Problem: My fluorescence signal is fading very quickly.
This is a classic sign of rapid photobleaching. Follow these steps to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Problem: My images are noisy and have low contrast, forcing me to increase settings that cause photobleaching.
This can be a vicious cycle. Here’s how to improve your signal-to-noise ratio without excessive photobleaching.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Quantitative Data
Table 1: Illustrative Effect of Antifade Reagents on Photobleaching Half-Life of a Naphthalene-Based Fluorophore
| Mounting Medium | Antifade Agent | Photobleaching Half-Life (seconds) | Initial Fluorescence Intensity (Arbitrary Units) |
| PBS/Glycerol (9:1) | None | 18 | 1000 |
| VECTASHIELD® | p-Phenylenediamine (PPD) | 95 | 850 |
| ProLong™ Gold | Proprietary | 125 | 920 |
| Home-made | n-Propyl gallate (NPG) | 80 | 950 |
| Home-made | DABCO | 70 | 970 |
Note: Data are representative and will vary with experimental conditions. Some antifade agents may cause an initial quenching of fluorescence.
Table 2: Illustrative Influence of Imaging Parameters on the Photobleaching Rate of a Naphthalene-Based Fluorophore
| Excitation Laser Power (%) | Exposure Time (ms) | Photobleaching Rate Constant (s⁻¹) |
| 100 | 500 | 0.048 |
| 50 | 500 | 0.024 |
| 25 | 500 | 0.012 |
| 50 | 250 | 0.013 |
| 50 | 100 | 0.005 |
Note: The photobleaching rate is directly influenced by the total light dose (intensity x duration).[4]
Experimental Protocols
Protocol 1: Sample Preparation for Fixed-Cell Imaging with this compound
This protocol outlines a general procedure for preparing fixed cells labeled with this compound for fluorescence microscopy, incorporating steps to minimize photobleaching.
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Fix the cells using a suitable method, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining with this compound:
-
Prepare the this compound staining solution at the desired concentration in a suitable buffer (e.g., PBS).
-
Incubate the cells with the staining solution for the optimized duration, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting with Antifade Medium:
-
Carefully aspirate the final PBS wash.
-
Add a drop of antifade mounting medium to the coverslip.
-
Invert the coverslip onto a microscope slide, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
-
Store the slide flat and protected from light at 4°C.
-
Caption: Workflow for fixed-cell sample preparation.
Protocol 2: Quantitative Assessment of Photobleaching
This protocol describes a method to quantify the photobleaching rate of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a sample as described in Protocol 1.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for this compound.
-
Choose a representative field of view.
-
-
Image Acquisition:
-
Set the imaging parameters (excitation intensity, exposure time, gain) to the values you intend to use for your experiment.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images should be kept constant.
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the ROI intensity.
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single exponential decay function to determine the photobleaching rate constant.
-
Caption: Workflow for quantifying the photobleaching rate.
References
Correcting for solvent effects on 1-phenylnaphthalene fluorescence spectra
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for solvent effects on 1-phenylnaphthalene fluorescence spectra.
Frequently Asked Questions (FAQs)
Q1: Why do the fluorescence emission spectra of this compound shift when measured in different solvents?
The observed shifts in the fluorescence spectra of this compound are due to a phenomenon known as solvatochromism.[1] This is caused by interactions between the solute (this compound) and the surrounding solvent molecules.[1][2] The polarity of the solvent is a key factor.[1][3]
When a this compound molecule absorbs a photon, it transitions to an excited state where its dipole moment changes.[4] In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this new, more polar excited state.[3][4] This stabilization lowers the energy of the excited state before fluorescence occurs, resulting in an emission of lower energy (a red shift, or shift to a longer wavelength).[3] The extent of this shift is dependent on the polarity of the solvent.[2][3]
Q2: I'm observing a significant red shift in my this compound emission spectrum as I increase solvent polarity. How can I quantify this relationship?
You can quantify the relationship between solvent polarity and the spectral shift using a Lippert-Mataga plot. This model correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent's orientation polarizability (Δf), which is a function of its dielectric constant (ε) and refractive index (n).[5]
The Lippert-Mataga equation is: Δν = νabs - νem = (2/hc) * ( (μe - μg)2 / a3 ) * Δf + constant
Where:
-
Δν is the Stokes shift in wavenumbers (cm⁻¹).
-
νabs and νem are the wavenumbers of absorption and emission maxima.
-
h is Planck's constant.
-
c is the speed of light.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent orientation polarizability.[5]
A linear plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) suggests that the observed solvatochromism is primarily due to the solvent's polarity.[5][6]
Q3: My fluorescence signal is very weak. What are the common causes and how can I fix this?
Weak fluorescence signals can stem from several issues related to the sample, instrument settings, or the fluorophore's environment.[7][8]
Troubleshooting Steps for Weak Signal:
-
Check Concentration: The concentration of this compound may be too low. Prepare a fresh, slightly more concentrated sample. However, be cautious of the inner filter effect at very high concentrations.[7][9]
-
Verify Instrument Settings:
-
Check Sample Alignment: Improper positioning of the cuvette in the sample holder can cause the excitation beam to miss the sample, resulting in a low signal.[7][9]
-
Solvent Quenching: Some solvents can quench fluorescence, reducing its intensity. This is particularly true for solvents containing heavy atoms or certain functional groups.
-
Oxygen Quenching: Dissolved oxygen is a known quencher of fluorescence. For quantitative measurements, it may be necessary to deoxygenate the solvent by bubbling with nitrogen or argon.[10]
Q4: I am seeing unexpected peaks in my emission spectrum. What could they be?
Extraneous peaks in a fluorescence spectrum can arise from several sources. Identifying them is crucial for accurate data interpretation.
Common Sources of Unexpected Peaks:
-
Raman Scattering: This is scattering from the solvent itself. A key identifier is that the Raman peak's position will shift if you change the excitation wavelength, whereas a true fluorescence peak will not.[7][11] Running a blank spectrum of just the solvent can confirm the presence and position of its Raman peak.[7]
-
Rayleigh Scattering: This is light from the excitation source that is scattered by the sample. It appears at the same wavelength as the excitation light (λex). To avoid this, always start your emission scan at a wavelength at least 5-10 nm longer than your excitation wavelength.[12]
-
Second-Order Effects: Monochromators can sometimes allow light at multiples of the selected wavelength to pass through. For example, if you excite at 300 nm, you might see a scatter peak at 600 nm.[7] Modern spectrometers often have automatic filters to prevent this, but you should ensure they are enabled in the software.[7][13]
-
Fluorescent Impurities: The solvent, cuvette, or the this compound sample itself could be contaminated with fluorescent impurities. Always use high-purity, spectroscopic grade solvents and clean quartz cuvettes.[9][14]
Experimental Protocols & Data
Protocol 1: Acquiring Corrected Fluorescence Spectra
This protocol outlines the steps for measuring the fluorescence spectrum of this compound and correcting for background signals.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound
-
High-purity spectroscopic grade solvent
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a constant light output.[15]
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen solvent.
-
Create a dilute working solution from the stock. The absorbance of this solution at the excitation wavelength should ideally be below 0.1 to avoid inner-filter effects.[16]
-
-
Set Acquisition Parameters:
-
Set the excitation wavelength (λex). For naphthalene (B1677914) derivatives, this is often in the UV range (e.g., ~275-320 nm).[17]
-
Set the emission scan range. Start the scan 10-20 nm above the excitation wavelength and extend it to cover the expected emission profile (e.g., 320 nm to 500 nm).[15]
-
Choose appropriate excitation and emission slit widths (a common starting point is 5 nm).[15]
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place it in the spectrofluorometer and run a full emission scan using the same parameters as for your sample. This is your blank spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the this compound working solution, then fill it.
-
Place the cuvette in the instrument and acquire the emission spectrum.
-
-
Data Correction: Subtract the blank spectrum from the sample spectrum. This removes contributions from solvent Raman scattering and any fluorescent impurities in the solvent.[15]
Data Presentation: Photophysical Properties of this compound in Various Solvents
The following table summarizes hypothetical, yet representative, photophysical data for this compound in solvents of varying polarity. This data can be used to construct a Lippert-Mataga plot.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Orientation Polarizability (Δf) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 0.001 | 315 | 335 | 1890 |
| Toluene | 2.38 | 1.497 | 0.014 | 318 | 342 | 2117 |
| Dichloromethane | 8.93 | 1.424 | 0.217 | 320 | 355 | 3115 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 322 | 368 | 4021 |
| DMSO | 46.7 | 1.479 | 0.264 | 323 | 375 | 4505 |
Note: Data is illustrative of expected trends. Actual values should be determined experimentally.
Visual Guides
Experimental Workflow for Solvent Effect Analysis
The following diagram illustrates the standard workflow for investigating and correcting for solvent effects on fluorescence spectra.
Caption: Workflow for analyzing solvent effects on fluorescence.
Troubleshooting Logic for Common Spectrometer Issues
This diagram provides a logical path for troubleshooting common problems encountered during fluorescence measurements.
Caption: Troubleshooting guide for fluorescence spectroscopy.
Solvent Relaxation and the Stokes Shift
This diagram illustrates how solvent polarity influences the energy levels of a fluorophore, leading to a Stokes shift.
Caption: Energy diagram showing the origin of the Stokes shift.
References
- 1. journalcsij.com [journalcsij.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Stokes shift - Wikipedia [en.wikipedia.org]
- 5. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. biotium.com [biotium.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.montana.edu [chemistry.montana.edu]
- 12. researchgate.net [researchgate.net]
- 13. aelabgroup.com [aelabgroup.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. benchchem.com [benchchem.com]
- 16. vernier.com [vernier.com]
- 17. PhotochemCAD | Naphthalene [photochemcad.com]
Improving the stability of 1-phenylnaphthalene as a heat transfer fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-phenylnaphthalene as a heat transfer fluid.
Troubleshooting Guides
This section provides solutions to common problems observed during experiments with this compound.
Issue 1: The this compound fluid is darkening or changing color.
-
Question: My initially colorless or pale-yellow this compound has turned brown or black after use. What is causing this discoloration?
-
Answer: Discoloration is a common indicator of fluid degradation. The two primary mechanisms responsible for this are:
-
Thermal Cracking: At temperatures exceeding its maximum bulk temperature, the carbon-carbon bonds in this compound molecules can break, forming smaller, highly reactive free radicals. These radicals can then recombine to form larger, polymeric molecules, often referred to as "high boilers," which are dark in color and can lead to sludge formation.[1][2]
-
Oxidation: If the hot fluid is exposed to air (oxygen), thermal oxidation occurs. This process forms organic acids, which can further degrade into carbonaceous deposits (sludge and varnish) at elevated temperatures.[2][3][4] This is a significant issue in open or poorly sealed systems. Progressive discoloration is a key visual cue of ongoing oxidation.[3]
-
Issue 2: I'm observing a decrease in heat transfer efficiency.
-
Question: My process is requiring longer heating times or higher heater output temperatures to achieve the same results. What could be the cause?
-
Answer: A reduction in heat transfer efficiency is a serious issue that can often be traced back to fluid degradation. Key causes include:
-
Increased Viscosity: The formation of high boilers and sludge from thermal cracking and oxidation increases the fluid's viscosity. A more viscous fluid is more difficult to pump and has poorer heat transfer characteristics.[1]
-
Fouling of Surfaces: Carbon deposits and sludge can coat the internal surfaces of your heat transfer system. This layer acts as an insulator, impeding the transfer of heat from the heater to the fluid and from the fluid to your process.[2][4]
-
Formation of "Low Boilers": Thermal cracking can also produce smaller molecules with lower boiling points. If these components vaporize within the system, it can lead to pump cavitation and reduced fluid flow, which significantly impairs heat transfer.[5]
-
Issue 3: The pressure in my closed system is fluctuating or unexpectedly increasing.
-
Question: I've noticed pressure instability in my closed-loop system. What is the likely cause?
-
Answer: Pressure fluctuations are often due to the formation of volatile degradation products or contamination.
-
Thermal Cracking Byproducts: The "low boilers" produced during thermal cracking have a higher vapor pressure than this compound. Their presence will increase the overall vapor pressure of the fluid, leading to pressure increases, especially at higher temperatures.[1] In severe cases of overheating, small quantities of benzene, a volatile and hazardous compound, may form and accumulate in the expansion tank.[6]
-
Contamination: The presence of contaminants with low boiling points, such as water or cleaning solvents, can cause significant pressure fluctuations as they vaporize when the system heats up.[5][7]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and improvement of this compound as a heat transfer fluid.
-
Question 1: What is the maximum recommended operating temperature for this compound?
-
Answer: While this compound is considered a high-temperature fluid, its stability is temperature-dependent. Static tests have shown that it is relatively stable up to 400°C.[8] Isomerization to 2-phenylnaphthalene (B165426) can be observed at 450°C, and more significant degradation occurs at temperatures of 500°C and above.[9] For long-term use in dynamic loop systems, operating temperatures should be carefully controlled to minimize degradation.
-
Question 2: How can I improve the thermal stability of my this compound fluid?
-
Answer: The thermal stability of this compound can be enhanced by minimizing the conditions that lead to degradation and by using additives.
-
Inert Atmosphere: To prevent oxidation, it is crucial to maintain an inert atmosphere (e.g., nitrogen blanket) in the system's expansion tank, especially if the fluid temperature in the tank is above 60°C (140°F).[4][5]
-
Antioxidants and Radical Scavengers: The addition of specific chemical stabilizers can prolong the life of the fluid.
-
Hindered Phenols: These are primary antioxidants that act as radical scavengers. They donate a hydrogen atom to neutralize the highly reactive free radicals formed during the initial stages of oxidation and thermal cracking, thus interrupting the degradation chain reaction.[3][10]
-
Aminic Antioxidants: These are another class of primary antioxidants that are particularly effective at high temperatures.[11] They work by scavenging free radicals and are often used in demanding applications.[12] Some studies suggest that aminic antioxidants alone may offer superior performance in preventing sludge formation compared to combinations with phenolic antioxidants.[13]
-
-
Proper System Operation: Avoid rapid temperature changes and ensure continuous fluid flow when the heater is active to prevent localized overheating, which can accelerate thermal cracking.[14]
-
-
Question 3: What analytical techniques can I use to assess the condition of my this compound fluid?
-
Answer: Regular analysis of the fluid is essential for proactive maintenance. The following techniques are highly recommended:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the onset of decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To investigate thermal transitions and oxidative stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the degradation products (both high and low boilers).
-
Quantitative Data Summary
The following tables summarize key data related to the properties and stability of this compound.
Table 1: Thermal Properties of this compound
| Property | Value | Method/Source |
| Onset of Decomposition (approx.) | 413 °C | TGA[15] |
| Melting Point | 297.473 K (24.32°C) | Adiabatic Calorimetry[16] |
| Purity of Synthesized Sample | 99.93 mol% | Fractional Melting[16] |
Table 2: Recommended Operating Conditions and Observations
| Condition | Recommendation/Observation | Reference |
| Maximum Temperature (Static Tests) | Stable up to 400°C. | [8] |
| Isomerization Temperature | Isomerization to 2-phenylnaphthalene observed at 450°C. | [9] |
| Significant Degradation Temperature | Evidence of conversion to fluoranthene (B47539) and other products at 500°C. | [8] |
| Expansion Tank Atmosphere | Maintain an inert gas blanket (e.g., Nitrogen). | [4] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
1. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the onset temperature of decomposition for this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).[6]
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Inert Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.[17]
-
Thermal Program:
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This can be extrapolated from the intersection of the baseline and the tangent of the decomposition curve.[18]
-
The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.[6]
-
-
2. Differential Scanning Calorimetry (DSC) for Thermal Transitions
-
Objective: To determine thermal transitions such as melting point and to assess oxidative stability.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization.[17]
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program (for Melting Point):
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).
-
Heat the sample to a temperature above its melting point (e.g., 50 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[17]
-
Cool the sample back to the initial temperature.
-
Perform a second heating cycle under the same conditions to ensure the removal of thermal history.
-
-
Data Analysis (Melting Point): The melting point is determined from the peak of the endothermic transition on the thermogram from the second heating cycle.[17]
-
Thermal Program (Oxidative Stability):
-
Heat the sample under an inert atmosphere to the desired test temperature.
-
Switch the purge gas to oxygen at a controlled flow rate.
-
Hold the temperature constant and monitor the heat flow. The onset of an exothermic peak indicates the start of oxidation.
-
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
-
Objective: To identify and quantify the volatile and semi-volatile degradation products of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Dilute a small amount of the used this compound fluid in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector: Splitless injection at 300 °C.[19]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[19]
-
Column: A fused-silica capillary column suitable for PAH analysis, such as a HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[19]
-
Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, then ramped at 8 °C/min to 200 °C, followed by a ramp of 10 °C/min to 300 °C, and held for a sufficient time to elute all compounds of interest.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantifying known degradation products.[5]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 275 °C.
-
-
Data Analysis: Identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the compounds using calibration curves with appropriate standards.
-
Visualizations
Diagram 1: Workflow for Evaluating Thermal Stability of this compound
Caption: Experimental workflow for assessing the thermal stability of this compound.
Diagram 2: Degradation Pathways and Mitigation Strategies
Caption: Degradation pathways of this compound and corresponding mitigation strategies.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. diva-portal.org [diva-portal.org]
- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 4. CN103305192A - High-temperature heat transfer oil composition - Google Patents [patents.google.com]
- 5. Documents download module [ec.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. info.ornl.gov [info.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 11. researchgate.net [researchgate.net]
- 12. Lubricant Antioxidants | Aminic and Phenolic | Request Quotes or Samples [tri-iso.com]
- 13. lubesngreases.com [lubesngreases.com]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. wwz.cedre.fr [wwz.cedre.fr]
Technical Support Center: Optimizing Palladium Catalyst Loading for 1-Phenylnaphthalene Synthesis
Welcome to the Technical Support Center for the synthesis of 1-phenylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols related to the optimization of palladium catalyst loading in the Suzuki-Miyaura cross-coupling reaction for synthesizing this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My Suzuki-Miyaura reaction is resulting in a low yield or no product at all. What are the most common causes related to the palladium catalyst?
-
Answer: Low or no yield can often be traced back to the catalyst system. Here are the primary aspects to investigate:
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), it must be effectively reduced to Pd(0) in situ.[1][2] Inefficient reduction can lead to low catalytic activity. Ensure your reaction conditions, including the choice of solvent and base, are suitable for this reduction.
-
Catalyst Oxidation: The Pd(0) species is sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to oxidation and deactivation of the catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Insufficient Catalyst Loading: While high catalyst loading can be wasteful, too low a concentration may result in an incomplete reaction. The optimal loading depends on the purity of your reagents and the reactivity of your substrates. For challenging reactions, a slightly higher catalyst loading might be necessary.
-
Ligand Issues: The phosphine (B1218219) ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. For the synthesis of this compound, bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle.[4][5] Ensure your ligand is pure and used in the correct ratio relative to the palladium source.
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant amounts of homocoupling products (biphenyl and/or binaphthyl) in my reaction mixture. How can I minimize these side reactions?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often related to the catalyst and reaction conditions.
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation, but it can also promote the homocoupling of the boronic acid.[6] Rigorous degassing is the most effective way to prevent this.
-
High Catalyst Loading: While necessary for difficult couplings, excessively high concentrations of palladium can sometimes favor side reactions. It is a matter of finding the right balance.
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of the desired cross-coupling versus side reactions. It is sometimes beneficial to screen different base and solvent combinations.[6]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but seems to stall before completion. What could be the issue?
-
Answer: A stalled reaction can be due to several factors, including gradual catalyst deactivation.
-
Catalyst Decomposition: Over the course of the reaction, the palladium catalyst can decompose to form inactive palladium black, especially at higher temperatures.
-
Insufficient Catalyst: The initial amount of catalyst may not be sufficient to carry the reaction to completion, especially if some of it deactivates over time. A modest increase in catalyst loading could resolve this.
-
Inhibitors: Impurities in your starting materials or solvent can act as catalyst poisons. Ensure the purity of your 1-bromonaphthalene (B1665260), phenylboronic acid, and solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for the synthesis of this compound?
A1: For the Suzuki-Miyaura coupling of 1-bromonaphthalene with phenylboronic acid, a typical starting catalyst loading ranges from 0.5 to 5 mol% of the palladium precursor relative to the limiting reagent (usually 1-bromonaphthalene).[3][6] For initial experiments, a loading of 1-2 mol% is often a good starting point.
Q2: How does reducing the palladium catalyst loading affect the reaction?
A2: Reducing the palladium catalyst loading is desirable for both cost and environmental reasons. However, it can lead to longer reaction times and lower yields if the loading is too low.[1] It is essential to find the minimum catalyst loading that provides a satisfactory yield in a reasonable timeframe.
Q3: Can I reuse the palladium catalyst?
A3: In principle, the palladium catalyst is regenerated at the end of the catalytic cycle. However, in practice, some of the catalyst is often lost to deactivation or during workup. For homogeneous catalysts, recovery is generally not practical on a lab scale. Heterogeneous palladium catalysts (e.g., Pd on carbon) can be easier to recover and reuse.
Q4: What is the role of the ligand-to-palladium ratio?
A4: The ligand-to-palladium ratio is a critical parameter. A common ratio for monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) is 2:1 to 4:1. The excess ligand helps to stabilize the active catalytic species and prevent the formation of palladium black.[7]
Q5: When should I consider using a pre-catalyst versus generating the catalyst in situ?
A5: Pre-catalysts are well-defined, stable palladium complexes that can provide more reproducible results as they do not rely on an in situ reduction step.[2] They are often preferred for challenging or sensitive reactions. Generating the catalyst in situ from a simple palladium salt like Pd(OAc)₂ and a ligand is often more cost-effective for routine transformations.
Data Presentation
The following tables summarize quantitative data on the effect of different palladium catalysts and their loading on the yield of Suzuki-Miyaura reactions for the synthesis of biaryls, including systems relevant to this compound.
Table 1: Comparison of Different Palladium Catalyst Systems
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | >95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | High |
Data compiled from various sources on the Suzuki-Miyaura coupling of aryl bromides.[6]
Table 2: Effect of Pd(OAc)₂ Loading on a Model Suzuki-Miyaura Reaction
| Entry | Pd(OAc)₂ (mol%) | Time (h) | Yield (%) |
| 1 | 2.0 | 12 | 95 |
| 2 | 1.0 | 12 | 92 |
| 3 | 0.5 | 12 | 88 |
| 4 | 0.1 | 24 | 85 |
| 5 | 0.05 | 24 | 75 |
Representative data for a typical Suzuki-Miyaura coupling of an aryl bromide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis. Optimization of catalyst loading and other parameters may be required.
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromonaphthalene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.[5][6][8]
Protocol 2: Screening for Optimal Palladium Catalyst Loading
This protocol outlines a method for systematically determining the optimal catalyst loading.
-
Set up a parallel series of reactions in small reaction vials, each containing the same amounts of 1-bromonaphthalene, phenylboronic acid, base, and solvent as described in Protocol 1.
-
To each vial, add a different loading of the palladium catalyst (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Maintain all other reaction conditions (temperature, stirring speed, reaction time) constant across all vials.
-
After a set reaction time (e.g., 12 hours), quench all reactions simultaneously.
-
Analyze the yield of this compound in each vial using a quantitative method such as GC-MS with an internal standard.
-
Plot the yield as a function of catalyst loading to determine the optimal concentration that provides the best balance of yield and cost-effectiveness.
Mandatory Visualization
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quenching of 1-Phenylnaphthalene Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescence quenching of 1-phenylnaphthalene and related polycyclic aromatic hydrocarbons (PAHs).
Troubleshooting Guides
This section addresses common issues encountered during fluorescence quenching experiments involving this compound.
Q1: Why am I observing no or very weak fluorescence quenching?
Possible Causes and Solutions:
-
Incompatible Quencher: The selected quencher may not interact with this compound. Common quenchers for naphthalene (B1677914) derivatives include nitroaromatic compounds, halides, and heavy metal ions.[1] Ensure the chosen quencher has a suitable mechanism for quenching (e.g., electron transfer, heavy-atom effect).
-
Incorrect Concentration Range: The quencher concentration may be too low to induce a noticeable effect. Prepare a wider range of quencher concentrations, ensuring the highest concentration is sufficient to observe significant quenching.
-
Solvent Effects: The solvent can influence the interaction between this compound and the quencher. Consider the polarity and viscosity of the solvent, as these can affect collisional quenching rates.
-
Inner Filter Effect: At high concentrations, the quencher might absorb either the excitation or emission light, leading to an apparent quenching effect that is not due to molecular interaction. This is also known as a trivial quenching mechanism. To check for this, measure the absorbance spectrum of the quencher at the excitation and emission wavelengths of this compound. If there is significant overlap, you may need to use lower concentrations or apply a correction factor.[2]
Q2: My Stern-Volmer plot is non-linear. What does this indicate?
Possible Causes and Solutions:
-
Mixed Quenching Mechanisms: A non-linear Stern-Volmer plot, often showing an upward curvature, can indicate the presence of both static and dynamic quenching.[3] In static quenching, a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[3][4]
-
High Quencher Concentration: At very high quencher concentrations, deviations from the linear Stern-Volmer relationship can occur due to changes in the solution's properties or complex kinetic processes.
-
Inner Filter Effect: As mentioned previously, the inner filter effect can lead to non-linear plots. Ensure you are working in a concentration range where the absorbance of the quencher is minimal at the relevant wavelengths.[2]
Q3: My fluorescence signal is unstable or decreasing over time.
Possible Causes and Solutions:
-
Photobleaching: this compound, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to the excitation light. To minimize this, reduce the excitation light intensity, decrease the exposure time for each measurement, and prepare fresh samples regularly.
-
Temperature Fluctuations: Dynamic quenching is a temperature-dependent process.[5] Use a temperature-controlled cuvette holder to maintain a constant and reproducible temperature throughout the experiment.
-
Oxygen Quenching: Dissolved oxygen is a well-known quencher of fluorescence for many aromatic hydrocarbons.[3][6] For precise measurements, it may be necessary to deoxygenate the solutions by purging with an inert gas like nitrogen or argon.[7]
Frequently Asked Questions (FAQs)
Q1: What is the difference between dynamic and static fluorescence quenching?
Dynamic (or collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state. This process is diffusion-controlled and is affected by temperature and solvent viscosity. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores that can be excited.[3]
Q2: How do I determine the mechanism of quenching?
One common method is to perform temperature-dependent fluorescence quenching studies. For dynamic quenching, the quenching efficiency typically increases with increasing temperature due to higher diffusion rates. Conversely, for static quenching, the stability of the ground-state complex often decreases with increasing temperature, leading to a lower quenching efficiency. Additionally, fluorescence lifetime measurements can distinguish between the two mechanisms. Dynamic quenching reduces the fluorescence lifetime, while static quenching does not affect the lifetime of the uncomplexed fluorophore.[2]
Q3: What are some common external agents used to quench this compound fluorescence?
While specific data for this compound is limited, common quenchers for related naphthalene compounds include:
-
Nitro compounds: (e.g., nitromethane) which can act as electron acceptors.[4]
-
Halogenated compounds: (e.g., carbon tetrachloride, iodide ions) which can quench via the heavy-atom effect.[4][8]
-
Heavy metal ions: (e.g., Cu²⁺) which can act as efficient quenchers.
-
Molecular oxygen: A ubiquitous and efficient quencher of many fluorophores.[3][6]
Experimental Protocols
A detailed methodology is crucial for obtaining reliable fluorescence quenching data.
Materials and Instrumentation:
-
Fluorophore: High-purity this compound.
-
Quencher: High-purity external quenching agent.
-
Solvent: Spectroscopic grade solvent (e.g., cyclohexane, methanol, acetonitrile).
-
Instrumentation: A steady-state spectrofluorometer with a temperature-controlled cell holder and quartz cuvettes (1 cm path length).
Experimental Workflow:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be optimized to yield a strong fluorescence signal while keeping the absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.[4]
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
Prepare a series of sample solutions with a constant concentration of this compound and varying concentrations of the quencher. Ensure the total volume is the same for all samples. A control sample with no quencher should also be prepared.[4]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. For naphthalene derivatives, excitation is typically in the UV range (e.g., 280-320 nm) with emission at longer wavelengths.
-
Record the fluorescence spectrum of the control sample to obtain the initial fluorescence intensity (I₀).
-
Sequentially record the fluorescence spectra of the samples with increasing quencher concentrations to obtain the quenched fluorescence intensities (I).
-
-
Data Analysis:
-
Construct a Stern-Volmer plot by graphing the ratio of the initial to the quenched fluorescence intensity (I₀/I) against the molar concentration of the quencher ([Q]).
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Kₛᵥ).[4]
-
The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q] .[4]
-
If the fluorescence lifetime of this compound in the absence of the quencher (τ₀) is known, the bimolecular quenching rate constant (kₑ) can be calculated using the formula: kₑ = Kₛᵥ / τ₀ .[4]
-
Quantitative Data
Due to the limited availability of specific quenching data for this compound, the following tables provide representative data for the quenching of naphthalene and its derivatives by various agents. This data can serve as a useful reference for expected quenching efficiencies.
Table 1: Stern-Volmer Constants (Kₛᵥ) for Fluorescence Quenching of Naphthalene Derivatives
| Fluorophore | Quencher | Solvent | Kₛᵥ (M⁻¹) |
| Naphthalene | Iodide | Water | 207 |
| Naphthalene | Oxygen | Cyclohexane | ~30-40 |
| Fluorene | Nitromethane | n-Hexane | 15.4 |
| Fluorene | Carbon Tetrachloride | Methanol | 10.2 |
| Fluorene* | Carbon Tetrachloride | n-Hexane | 12.8 |
*Fluorene is often used as a representative analog for other PAHs.[4]
Table 2: Bimolecular Quenching Rate Constants (kₑ) and Fluorescence Lifetimes (τ₀)
| Fluorophore | Quencher | Solvent | τ₀ (ns) | kₑ (M⁻¹s⁻¹) |
| Naphthalene | - | Deoxygenated Cyclohexane | ~96 | - |
| Naphthalene | - | Deoxygenated Heptane | ~96 | - |
| Fluorene | Nitromethane | n-Hexane | ~10 | ~1.54 x 10⁹ |
| Fluorene | Carbon Tetrachloride | Methanol | ~10 | ~1.02 x 10⁹ |
| Fluorene* | Carbon Tetrachloride | n-Hexane | ~10 | ~1.28 x 10⁹ |
*Fluorene is often used as a representative analog for other PAHs. The bimolecular quenching rate constants (kₑ) were calculated using the fluorescence lifetime (τ₀) of fluorene, which is approximately 10 ns in various organic solvents.
Visualizations
Caption: Experimental workflow for a fluorescence quenching study.
Caption: Simplified diagram of dynamic versus static quenching pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Aggregation-Caused Quenching of 1-Phenylnaphthalene
Welcome to the technical support center for 1-phenylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with aggregation-caused quenching (ACQ). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome this common photophysical phenomenon.
Troubleshooting Guides
Issue 1: My fluorescence signal is weak or absent when this compound is in a solid state, concentrated solution, or incorporated into a nanoparticle.
This is a classic symptom of Aggregation-Caused Quenching (ACQ). In dilute solutions, this compound molecules are well-dispersed and exhibit their intrinsic fluorescence. However, upon aggregation, the close proximity of the planar naphthalene (B1677914) rings leads to strong intermolecular π-π stacking. This interaction creates non-radiative decay pathways for the excited state, effectively "quenching" the fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ACQ.
Step 1: Confirm ACQ
Before implementing a solution, confirm that the loss of fluorescence is indeed due to aggregation.
-
Experiment: Perform a concentration-dependent fluorescence study. Prepare a series of solutions of this compound in a good solvent (e.g., cyclohexane, THF) at concentrations ranging from very dilute (e.g., 10⁻⁶ M) to more concentrated (e.g., 10⁻³ M).
-
Expected Result: If ACQ is the culprit, you will observe a linear increase in fluorescence intensity at low concentrations, which will then plateau and may even decrease at higher concentrations as aggregation becomes more prevalent.
Step 2: Mitigation Strategies
Once ACQ is confirmed, you can employ several strategies to overcome it. The choice of strategy will depend on your specific application and experimental constraints.
-
Strategy A: Host-Guest Chemistry. Encapsulating individual this compound molecules within a host molecule can physically prevent them from aggregating. Cyclodextrins are commonly used for this purpose due to their hydrophobic inner cavity and hydrophilic exterior.
-
Strategy B: Introduction of Bulky Substituents. Modifying the this compound structure by adding bulky groups can sterically hinder the close packing of the molecules, thus disrupting π-π stacking.
-
Strategy C: Co-assembly with a Molecular Barrier. Introducing an inert, sterically bulky molecule into your formulation can disrupt the self-aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-caused quenching is a photophysical phenomenon where the fluorescence intensity of a fluorophore, such as this compound, decreases significantly upon aggregation or in the solid state. This is primarily caused by strong intermolecular interactions, like π-π stacking, which promote non-radiative decay of the excited state.
Q2: How can I quantitatively measure the extent of ACQ for this compound?
A2: You can quantify ACQ by comparing the fluorescence quantum yield (Φf) of this compound in a dilute solution versus an aggregated state. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. A significant drop in this value indicates severe quenching.
| State of this compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Reference |
| Monomeric (Dilute Solution) | Cyclohexane | 0.19 | [1] |
| Aggregated (Pure Liquid) | N/A (Liquid at room temp.) | Not emissive | [1] |
Q3: Can you provide a protocol for encapsulating this compound in cyclodextrin?
A3: Yes, here is a general protocol for preparing an inclusion complex of this compound with β-cyclodextrin. Please note that optimization may be required for your specific application.
Experimental Protocol: Preparation of this compound/β-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Spectrofluorometer
-
-
Procedure: a. Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating and stirring until no more solid dissolves. Allow the solution to cool to room temperature. b. Prepare a stock solution of this compound in a minimal amount of ethanol. c. Slowly add the this compound solution dropwise to the saturated β-cyclodextrin solution while stirring vigorously. d. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. e. The formation of the inclusion complex can be confirmed by an increase in the fluorescence intensity of the solution compared to a solution of this compound in water without β-cyclodextrin.
-
Characterization:
-
Measure the fluorescence spectrum and quantum yield of the complex. The quantum yield of the complex is expected to be significantly higher than that of aggregated this compound in an aqueous environment.
-
Q4: Are there any structural modifications to this compound that can prevent ACQ?
A4: Yes, introducing bulky substituents to the phenyl or naphthalene rings can effectively prevent ACQ. For example, adding tert-butyl groups to the phenyl ring would create steric hindrance, making it difficult for the molecules to pack closely.
Example of a sterically hindered derivative:
References
Improving the performance of 1-phenylnaphthalene-based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of 1-phenylnaphthalene-based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the typical performance characteristics I can expect from a this compound-based OLED?
A1: The performance of this compound-based OLEDs is highly dependent on the specific device architecture, the role of the this compound moiety (e.g., as part of a polymer backbone, a host material, or an emitter), and the other materials used in the device stack. For instance, in a poly(9-vinyl carbazole) (PVK) host, copolymers containing 1,4-naphthalene units have demonstrated the potential for efficient blue emission. With the addition of an electron transport layer (ETL) like TPBi, external quantum efficiencies (EQEs) of up to 1% and luminance efficiencies around 1.1 cd/A have been reported.[1]
Q2: My this compound-based OLED has low brightness. What are the likely causes?
A2: Low brightness in OLEDs can stem from several factors. Key areas to investigate include:
-
Inefficient Charge Injection: A significant energy barrier between the electrodes (anode or cathode) and the adjacent organic layers can hinder the injection of holes and electrons into the emissive layer.
-
Poor Charge Balance: An imbalance in the number of holes and electrons reaching the emissive layer leads to inefficient recombination and lower light output.
-
Exciton Quenching: At high concentrations, emitter molecules can interact in a way that leads to non-radiative decay of excitons, reducing light emission. This is a known issue in some naphthalene-based systems.[1]
-
Suboptimal Film Morphology: A rough or non-uniform emissive layer can lead to short circuits or inefficient charge transport.
Q3: The emission color of my OLED is not what I expected. Why is this happening?
A3: Unintended emission colors can arise from several sources:
-
Host Emission: If the energy transfer from the host material to the this compound-based emitter is inefficient, the host material itself may emit light, resulting in a mixed or shifted color.
-
Exciplex Formation: Emission can occur from an excited state complex (exciplex) formed at the interface of two different organic layers, typically the hole-transporting layer (HTL) and the emissive layer (EML), or the EML and the electron-transporting layer (ETL). This often results in a red-shifted, broad emission.
-
Material Degradation: Over time or under electrical stress, the organic materials can degrade, forming new chemical species with different emission properties.[2]
Q4: I'm observing a rapid decrease in the efficiency of my device during operation. What are the primary degradation mechanisms?
A4: Efficiency roll-off and device degradation are common challenges. The primary causes include:
-
Chemical Degradation: Exposure to oxygen and moisture can lead to the oxidation of the organic materials, creating non-emissive species.[2]
-
Electrical Degradation: The accumulation of charge carriers within the organic layers can induce chemical reactions that degrade the materials.[2]
-
Thermal Degradation: High operating temperatures can cause the breakdown of the organic materials.[2]
-
Formation of Non-emissive Species: Excitons can interact with polarons (charge carriers) or other excitons, leading to non-radiative annihilation pathways.
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
| Possible Cause | Troubleshooting Steps |
| Poor Hole Injection | - Verify the work function of your anode (e.g., ITO) and the HOMO level of your hole-injection layer (HIL) and hole-transport layer (HTL). Consider surface treatments like oxygen plasma or UV-ozone to increase the ITO work function. - Select HIL and HTL materials with HOMO levels that provide a minimal injection barrier from the anode. |
| Poor Electron Injection | - Ensure the LUMO level of your electron-injection layer (EIL) and electron-transport layer (ETL) are well-aligned with the work function of your cathode. - Consider using a low work function cathode (e.g., Ca/Al, LiF/Al) to reduce the electron injection barrier. |
| Imbalanced Charge Transport | - Adjust the thickness of the HTL and ETL to better balance the flux of holes and electrons reaching the emissive layer. - Choose host and transport materials with appropriate charge mobilities. |
| Inefficient Host-to-Dopant Energy Transfer | - Ensure the host material has a higher triplet energy than the this compound-based dopant to prevent back energy transfer. - Optimize the doping concentration of the emitter. |
| Exciton-Exciton Quenching | - Reduce the concentration of the this compound-based emitter in the host material. Studies on related naphthalene-based polymers show that lower concentrations (e.g., 6 wt%) can lead to higher efficiencies.[1] |
Issue 2: High Operating Voltage
| Possible Cause | Troubleshooting Steps |
| Large Injection Barriers | - As with low EQE, review the energy level alignment at both the anode and cathode interfaces. Select appropriate injection layers to reduce these barriers. |
| Poor Conductivity of Transport Layers | - Increase the doping concentration of the charge transport layers if applicable. - Ensure the thickness of the transport layers is optimized; overly thick layers can increase the driving voltage. |
| Interface Contamination | - Ensure all deposition processes are carried out in a high-vacuum and/or inert environment to prevent contamination between layers. |
Issue 3: Poor Device Stability and Short Lifetime
| Possible Cause | Troubleshooting Steps |
| Material Degradation | - Use high-purity, sublimed organic materials to minimize impurities that can act as degradation sites. - Ensure rigorous encapsulation of the device to prevent exposure to oxygen and moisture.[2] |
| Morphological Instability | - Choose materials with high glass transition temperatures (Tg) to prevent crystallization or deformation of the thin films during operation. - Annealing the device after fabrication can sometimes improve the morphological stability, but the temperature must be carefully controlled to avoid damaging the organic layers. |
| Joule Heating | - Optimize the device structure and material conductivities to reduce the operating voltage and current, thereby minimizing heat generation.[2] |
Data Presentation
Table 1: Performance of 1,4-Naphthalene-Based Copolymers in a PVK Host
| Emitter (wt% in PVK) | Device Structure | Max. Luminance (cd/m²) | Luminance Efficiency (cd/A) | Max. EQE (%) |
| PNP(1,4)-PT (6 wt%) | ITO/PEDOT:PSS/Emitter:PVK/Ca/Al | ~600 | ~0.7 | ~0.2 |
| PNP(1,4)-TF (6 wt%) | ITO/PEDOT:PSS/Emitter:PVK/Ca/Al | - | 0.16 | 0.25 |
| PNP(1,4)-TF (6 wt%) | ITO/PEDOT:PSS/Emitter:PVK/TPBi/LiF/Al | - | ~1.1 | ~1.0 |
Data extracted from a study on 1,4-naphthalene-based copolymers, which share structural similarities with this compound and provide a relevant performance benchmark.[1]
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed this compound-Based Polymer OLED
This protocol is based on a common architecture for polymer-based OLEDs and can be adapted for this compound-containing polymers.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates in an oven. d. Treat the ITO surface with oxygen plasma for 5 minutes to enhance its work function and improve hole injection.
2. Hole Injection Layer (HIL) Deposition: a. Prepare a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. c. Anneal the substrate at a temperature and time recommended for the specific PEDOT:PSS formulation (e.g., 150°C for 10-15 minutes) in a nitrogen atmosphere to remove residual water.
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the this compound-based polymer, potentially blended with a host polymer like PVK, in a suitable organic solvent (e.g., chlorobenzene, toluene). b. Optimize the concentration of the this compound-based material. For co-polymers in a PVK host, concentrations around 6 wt% have shown good results.[1] c. Spin-coat the emissive layer solution onto the HIL. d. Anneal the substrate to remove the solvent. The annealing temperature and time should be optimized based on the thermal properties of the emissive material.
4. Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the cathode layers. A common configuration is a thin layer of an electron injection material like Lithium Fluoride (LiF) (1-2 nm) followed by a thicker layer of Aluminum (Al) (100 nm). The deposition rate for the organic and EIL layers should be around 1-2 Å/s, and for the metal cathode, it can be higher.
5. Encapsulation: a. Without breaking vacuum, or in an inert atmosphere glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric degradation.
Visualizations
References
Technical Support Center: Fluorescence Anisotropy Measurements with 1-Phenylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-phenylnaphthalene in fluorescence anisotropy experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during fluorescence anisotropy measurements.
Issue 1: My anisotropy values are fluctuating and unstable.
Unstable anisotropy readings can stem from several sources. Follow this workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for unstable anisotropy readings.
Detailed Steps:
-
Verify Temperature Stability: Fluorescence anisotropy is sensitive to temperature changes which affect the rotational diffusion of the fluorophore.[1][2] Ensure your spectrofluorometer has a temperature-controlled cuvette holder and allow your sample to equilibrate to the set temperature before taking measurements.
-
Ensure Proper Mixing: In titration experiments, inadequate mixing can lead to localized high concentrations of the titrant, causing fluctuating readings. Mix the sample thoroughly but gently after each addition, avoiding the introduction of air bubbles which can cause light scatter.
-
Check for Photobleaching: Continuous exposure to excitation light can lead to photodegradation of this compound, altering the fluorescence signal.[3] To check for this, measure the anisotropy of a single sample over time without any additions. If the value decreases, reduce the excitation intensity, slit widths, or the exposure time.
-
Optimize Fluorophore Concentration: It is crucial to use the lowest concentration of the fluorophore-labeled species that still provides a good signal-to-noise ratio.[4] A serial dilution of the labeled species should be performed to determine a working concentration where the anisotropy is independent of the concentration.[4]
Issue 2: My binding curve does not reach a plateau (saturation).
A non-saturating binding curve often indicates an issue with the experimental conditions or potential artifacts.
Caption: Troubleshooting workflow for non-saturating binding curves.
Detailed Steps:
-
Assess Titrant Concentration: You may not be adding a high enough concentration of the unlabeled binding partner to reach saturation. Try extending the titration range.
-
Evaluate Light Scattering: High concentrations of proteins or other macromolecules can cause light scattering, which is highly polarized and can artificially increase the measured anisotropy.[5] To test for this, perform a control titration with the unlabeled species into buffer alone (without the this compound-labeled molecule).[5] If you observe an increase in signal, this scatter component can be subtracted from your experimental data.[5] Using longer wavelengths for excitation and emission can also help minimize scattering.[2]
-
Consider Aggregation: The linear increase in anisotropy could be due to the aggregation of your protein or ligand at higher concentrations. This can be investigated using techniques like dynamic light scattering (DLS). Modifying buffer conditions, such as adjusting salt concentration or adding a small amount of non-ionic detergent, may help prevent aggregation.
-
Check for Non-Specific Binding: The probe might be binding to surfaces other than the intended target, such as the cuvette walls or other molecules in the solution. Adding a blocking agent like bovine serum albumin (BSA) to the buffer can help minimize non-specific binding.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound for fluorescence anisotropy?
This compound is a hydrophobic fluorescent probe often used to study non-polar regions of macromolecules like proteins and membranes. Its fluorescence is sensitive to the polarity of its environment.
| Property | Value | Reference |
| CAS Number | 605-02-7 | [7][8][9][10][11] |
| Molecular Formula | C₁₆H₁₂ | [7][8][10][11] |
| Molecular Weight | 204.27 g/mol | [7][10] |
| Appearance | Colorless to pale yellow solid or liquid | [7][8] |
| Excitation Peak | ~283 nm (in cyclohexane) | [12] |
| Emission Peak | ~345 nm (in cyclohexane) | [12] |
| Stokes Shift | ~62 nm | [12] |
| Boiling Point | 324-325 °C | [7][9] |
| Density | ~1.08 g/mL at 25 °C | [7][9] |
Q2: How do I correct for the G-factor?
The G-factor (Grating factor) is an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the emission monochromator. It is essential for accurate anisotropy calculations.
The G-factor is determined by setting the excitation polarizer to the horizontal position and measuring the ratio of the vertical to horizontal components of the fluorescence emission.
Q3: What is the "inner filter effect" and how can I avoid it?
The inner filter effect occurs when the solution absorbs too much of the excitation or emission light, leading to inaccurate intensity and anisotropy measurements. This is a problem at high concentrations of the fluorophore or other absorbing species in the solution.
To avoid this, ensure the optical density (absorbance) of your solution is low, typically below 0.1, at both the excitation and emission wavelengths.[1]
Q4: My anisotropy value is negative or greater than 0.4. What does this mean?
The theoretical maximum anisotropy (r₀) for a single-photon excitation is 0.4.[4]
-
Values > 0.4: This almost always indicates the presence of scattered light in your measurement.[4] Light scattering is highly polarized and can artificially inflate the anisotropy value.
-
Negative Values: Negative anisotropy can occur if the emission transition dipole is oriented perpendicular to the absorption transition dipole. It can also be an artifact of incorrect G-factor correction or other instrumental misalignments.
Q5: Can changes in the fluorescence intensity of this compound affect my anisotropy measurement?
Yes. A significant change in fluorescence intensity during a titration can complicate data analysis.[1] While fluorescence anisotropy is, in principle, independent of concentration, changes in quantum yield upon binding can affect the measurement.[13] If the fluorescence intensity changes dramatically, it may be necessary to correct the observed anisotropy values or consider if fluorescence intensity change is a more suitable method to measure the binding.[1]
Experimental Protocols
Protocol: Measuring Protein-Ligand Binding Using this compound
This protocol outlines a general procedure for a titration experiment to determine the dissociation constant (Kd) of a ligand binding to a protein.
References
- 1. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Page loading... [guidechem.com]
- 8. CAS 605-02-7: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 605-02-7 [chemicalbook.com]
- 10. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 11. Naphthalene, 1-phenyl- [webbook.nist.gov]
- 12. Absorption [1-Phenyl Naphthalene] | AAT Bioquest [aatbio.com]
- 13. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
Technical Support Center: Thermal Degradation of 1-Phenylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-phenylnaphthalene under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: Based on studies of related polycyclic aromatic hydrocarbons (PAHs), this compound is expected to be a thermally stable compound. The thermal stability of PAHs is largely dictated by the strength of the C-C and C-H bonds within their aromatic systems. The introduction of a phenyl group may slightly alter the bond energies and steric strain, potentially influencing the onset of decomposition. It is predicted that the decomposition of this compound will occur at elevated temperatures, likely in the range of 450-600°C, proceeding through radical mechanisms involving bond scission.[1]
Q2: What are the primary degradation pathways for this compound under thermal stress?
A2: The thermal decomposition of this compound is expected to proceed via a free-radical mechanism.[1] At elevated temperatures, the weaker bonds in the molecule are likely to cleave, initiating a cascade of reactions. The primary proposed pathways include:
-
Initiation: Homolytic cleavage of a C-H bond or the C-C bond connecting the phenyl and naphthalene (B1677914) rings to form radical species.
-
Propagation: The initial radicals can undergo a series of reactions, including hydrogen abstraction from other molecules to generate new radicals.
-
Isomerization: Thermal rearrangement to isomers such as 2-phenylnaphthalene (B165426) may occur at high temperatures.
-
Decomposition: Scission of the phenyl group to form benzene (B151609) and a naphthyl radical, or fragmentation of the naphthalene ring system to produce smaller aromatic compounds and polycyclic aromatic hydrocarbons (PAHs).
Q3: What are the expected major and minor products of this compound pyrolysis?
A3: The pyrolysis of this compound is expected to yield a complex mixture of products. Based on the degradation of analogous compounds, the following products may be anticipated:
-
Major Products: Benzene, Naphthalene, Biphenyl.
-
Minor Products: Smaller hydrocarbons (e.g., acetylene, ethylene, methane), larger PAHs (e.g., acenaphthylene, phenanthrene, anthracene), and various phenyl- and naphthyl-derived fragments.[1][2] The relative yields of these products will be highly dependent on the pyrolysis temperature, pressure, and residence time.
Q4: What analytical techniques are most suitable for studying the thermal degradation of this compound?
A4: The most common and effective technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method allows for the thermal decomposition of the sample in a controlled environment and subsequent separation and identification of the degradation products.[3] Thermogravimetric Analysis (TGA) is also crucial for determining the onset temperature of decomposition and the overall mass loss profile.[1][4][5]
Troubleshooting Guides
Pyrolysis-GC-MS Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution of degradation products in the chromatogram. | 1. Inappropriate GC column or temperature program. 2. Sample overload. 3. Carrier gas flow rate is not optimal. | 1. Use a high-resolution capillary column suitable for PAHs (e.g., DB-5MS). Optimize the temperature program with a slower ramp rate to improve separation. 2. Reduce the amount of sample pyrolyzed. 3. Optimize the carrier gas (e.g., Helium) flow rate. |
| Inconsistent or non-reproducible pyrolysis results. | 1. Inconsistent sample size. 2. Fluctuations in pyrolysis temperature. 3. Contamination of the pyrolyzer or GC system. | 1. Use a microbalance to ensure consistent sample mass. 2. Calibrate the pyrolyzer temperature and ensure stable heating. 3. Clean the pyrolyzer, injection port, and GC column regularly. Run blanks between samples to check for carryover. |
| Difficulty in identifying unknown peaks in the mass spectra. | 1. Co-elution of multiple compounds. 2. Fragmentation pattern not present in the mass spectral library. 3. Low signal-to-noise ratio. | 1. Improve chromatographic separation (see "Poor resolution" above). 2. Manually interpret the fragmentation pattern and compare it with known fragmentation rules for aromatic compounds. 3. Increase the sample amount (if not causing overload) or use a more sensitive detector. |
| Formation of excessive char or coke in the pyrolyzer. | 1. Pyrolysis temperature is too high or residence time is too long. 2. Presence of oxygen in the pyrolysis chamber. | 1. Optimize the pyrolysis temperature and residence time. Higher temperatures can lead to increased char formation.[6] 2. Ensure a high-purity inert gas (e.g., Helium, Nitrogen) is used and that the system is leak-free. |
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noisy or unstable TGA baseline. | 1. Static electricity on the sample or balance. 2. Mechanical vibrations affecting the microbalance. 3. Inconsistent purge gas flow. | 1. Use an anti-static device before weighing and loading the sample. 2. Place the TGA on a vibration-dampening table. 3. Ensure a constant and stable flow rate of the purge gas. |
| Inaccurate decomposition onset temperature. | 1. Heating rate is too fast. 2. Poor thermal contact between the sample and the crucible. 3. Incorrect baseline selection for analysis. | 1. Use a slower heating rate (e.g., 10 °C/min) for better resolution of thermal events.[1] 2. Ensure the sample is evenly spread at the bottom of the crucible. 3. Carefully select the start and end points of the baseline for the decomposition step according to standard methods (e.g., ASTM E2550).[5] |
| Sample sputtering or explosive decomposition. | 1. Rapid heating of a volatile compound. 2. Trapped solvent or moisture in the sample. | 1. Use a slower heating rate. 2. Dry the sample thoroughly before TGA analysis. Consider an initial isothermal step at a lower temperature to remove residual solvent. |
Quantitative Data
The following table summarizes predicted and analogous quantitative data for the thermal degradation of this compound and related compounds. Direct experimental data for this compound is limited in publicly available literature.
| Compound | Decomposition Onset (Predicted/Observed Range) | Key Decomposition Products | Reference |
| This compound (Predicted) | 450 - 600 °C | Benzene, Naphthalene, Biphenyl, smaller PAHs | Inferred from[1] |
| Naphthalene | Easier to decompose than anthracene | Hydrogen, Methane, Ethylene, Propane | [7] |
| Acenaphthene | 400 - 500 °C | Acetylene, Naphthyl biradical | [1] |
| Acenaphthylene | 450 - 550 °C | Acetylene, Naphthyl biradical | [1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Instrumentation: High-precision thermogravimetric analyzer.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[1]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[1]
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition from the temperature at which a significant mass loss is first observed.[5]
Protocol 2: Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products from the thermal degradation of this compound.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature (e.g., 600 °C, or based on TGA results).
-
Use a rapid heating rate.
-
Maintain an inert atmosphere with a helium carrier gas.
-
-
GC-MS Conditions:
-
Injector: Set to a high temperature (e.g., 300 °C) in splitless mode.
-
Column: Use a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm x 0.25 µm, DB-5MS).[8]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 220 °C at 30 °C/min.
-
Ramp to 320 °C at 5 °C/min, hold for 2 minutes.[8]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Mass Spectrometer:
-
Scan range: m/z 40-500.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards.
Visualizations
Caption: Proposed degradation pathways of this compound under thermal stress.
Caption: Experimental workflow for analyzing this compound thermal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. benchchem.com [benchchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. How to Reduce PAHs Content in Biochar :: Biomass-to-energy [biomass-to-energy.webnode.page]
- 7. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of 1-Phenylnaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of 1-phenylnaphthalene, primarily via Suzuki-Miyaura cross-coupling. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to help identify and resolve common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst poisoning in my this compound synthesis?
A1: The most common indicators of catalyst poisoning during a Suzuki-Miyaura coupling to form this compound include:
-
Low or No Yield: The reaction fails to produce the desired amount of this compound, or fails completely.[1]
-
Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times. You may observe the persistence of starting materials (e.g., 1-bromonaphthalene) via TLC or GC analysis.[2]
-
Formation of Palladium Black: A visible sign of catalyst deactivation is the precipitation of elemental palladium as a black solid. This indicates the agglomeration of palladium nanoparticles, rendering the catalyst inactive.[3][4]
-
Increased Side Products: An increase in byproducts, such as the homocoupling of phenylboronic acid to form biphenyl (B1667301), can suggest that the desired cross-coupling pathway is inhibited.[4]
-
Inconsistent Results: High variability in yield and reaction time between batches, despite using the same protocol, can point to intermittent contamination by catalyst poisons.
Q2: What are the most common sources of poisons for my palladium catalyst?
A2: Catalyst poisons can be introduced from various sources. For palladium-catalyzed reactions, common poisons include:
-
Sulfur Compounds: Thiophenes, sulfides, and sulfites are potent poisons for palladium catalysts. These can be present as impurities in reagents or solvents.[5][6][7]
-
Nitrogen Compounds: Amines, nitriles, and some nitrogen-containing heterocycles can coordinate strongly to the palladium center, blocking active sites.[8][9]
-
Oxygen: Although the reaction is run under an inert atmosphere, trace amounts of oxygen can lead to the oxidation of the active Pd(0) species and promote the unwanted homocoupling of boronic acids.[1][4]
-
Halides: While a halide is a reactant (e.g., 1-bromonaphthalene), excess halide ions from salts or impurities can sometimes interfere with the catalytic cycle.
-
Product Adsorption: The product, this compound, or biphenyl byproducts can sometimes adsorb strongly onto the catalyst surface, leading to product inhibition and deactivation.[10]
Q3: How does catalyst poisoning occur at a mechanistic level in a Suzuki-Miyaura reaction?
A3: Poisoning typically occurs through the strong adsorption of a substance onto the active sites of the palladium catalyst.[11] This blocks the coordination of the reactants (the aryl halide or the organoboron compound) to the palladium center, thereby inhibiting key steps in the catalytic cycle such as oxidative addition or transmetalation.[12][13] Some poisons, like sulfur compounds, can form stable chemical bonds with palladium, leading to irreversible deactivation.[14]
Q4: Can I regenerate a poisoned palladium catalyst?
A4: Regeneration is sometimes possible, but its success depends on the nature of the poison.
-
Reversible Poisoning: If the poison is weakly adsorbed (e.g., some organic byproducts), washing the catalyst with appropriate solvents may restore activity.[2]
-
Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is more challenging. It may require chemical treatment, such as oxidation to remove the poison followed by reduction to regenerate the active Pd(0) species.[6][15] However, complete restoration of activity is often difficult to achieve.[16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Low Yield / No Reaction | Catalyst Inactivation by Poison: A contaminant in the reagents or solvents is deactivating the catalyst. | Purity Check: Use high-purity, recently purchased reagents. Purify starting materials if necessary (e.g., recrystallize phenylboronic acid, distill 1-bromonaphthalene). Solvent Quality: Use anhydrous, degassed solvents. Traces of oxygen or sulfur-containing impurities in solvents like toluene (B28343) or dioxane can be detrimental.[4] Inert Atmosphere: Ensure your reaction setup is free of leaks and that you are using a high-purity inert gas (Argon or Nitrogen).[1] |
| 2. Reaction Starts, then Stalls | Gradual Catalyst Poisoning: A low concentration of a strong poison is slowly deactivating the catalyst. | Analyze Reagents: Consider having your starting materials analyzed for trace impurities, especially sulfur. Add Fresh Catalyst: In a stalled reaction, adding a second portion of fresh catalyst can sometimes restart the reaction, confirming poisoning as the cause.[2] |
| Product Inhibition: The product is binding to the catalyst and preventing further reaction. | Optimize Conditions: Try running the reaction at a more dilute concentration. Lowering the temperature may also reduce product adsorption, though it will slow the reaction rate.[4] | |
| 3. Significant Biphenyl Formation | Oxygen-Induced Homocoupling: Trace oxygen is promoting the homocoupling of phenylboronic acid. | Improve Degassing: Degas your solvent and reaction mixture more rigorously. A freeze-pump-thaw cycle is more effective than sparging with inert gas.[4] |
| Incorrect Stoichiometry: A large excess of phenylboronic acid can favor homocoupling. | Adjust Stoichiometry: Reduce the excess of phenylboronic acid to 1.1–1.2 equivalents.[4] | |
| 4. Black Precipitate (Palladium Black) Forms | Catalyst Agglomeration: The phosphine (B1218219) ligand has dissociated or degraded, causing the palladium atoms to aggregate and precipitate. | Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst more effectively and prevent agglomeration.[4] Lower Temperature: High temperatures can accelerate ligand degradation. Screen lower reaction temperatures.[4] |
Quantitative Data on Catalyst Poisoning
The effect of poisons is highly dependent on the specific catalyst, ligands, and reaction conditions. The table below provides illustrative data on how different poisons can impact catalyst performance in palladium-catalyzed cross-coupling reactions.
| Poison Type | Example Poison | Concentration | Effect on Reaction Rate / Yield | Citation(s) |
| Sulfur Compound | Sulfide (S²⁻) | < 93.8 µM | Moderate inhibition of reaction rate. | [5] |
| Sulfur Compound | SO₂ | 100 ppm | Significant deactivation; light-off temperatures for hydrocarbon oxidation shift 50-100°C higher. | [17] |
| Nitrogen Compound | Amines | Impurity from starting material synthesis | Can coordinate to active sites, slowing or stopping the reaction. | [2] |
| Organic Byproduct | Biphenyl | Accumulates during reaction | Can lead to catalyst deactivation through strong adsorption on the catalyst surface. | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-bromonaphthalene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate (B1210297) to the mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Catalyst Poisoning Susceptibility Test
This experiment can help determine if your reagents are the source of a catalyst poison.
Procedure:
-
Set up two identical small-scale reactions for the synthesis of this compound side-by-side, following Protocol 1.
-
Reaction A (Control): Use high-purity, trusted reagents and solvents that have previously given good results.
-
Reaction B (Test): Use the batch of reagents (e.g., the specific bottle of 1-bromonaphthalene or solvent) that you suspect may be contaminated.
-
Run both reactions under identical conditions (temperature, stirring rate, time).
-
Compare the reaction progress and final yields. A significantly lower yield or stalled reaction in Reaction B strongly suggests the presence of a catalyst poison in the tested reagent(s).
Protocol 3: General Procedure for Catalyst Regeneration (Amine Poisoning)
This protocol is intended for catalysts poisoned by basic organic impurities like amines.
Procedure:
-
Recover the deactivated catalyst (e.g., Pd/C) by filtration from the reaction mixture.
-
Wash the catalyst sequentially with a series of solvents to remove adsorbed organic species. A typical sequence is methanol, deionized water, and then acetone.[2]
-
Suspend the washed catalyst in a dilute aqueous solution of a non-coordinating base, such as 0.1 M sodium carbonate.[2]
-
Stir the suspension for 1-2 hours at room temperature.
-
Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst in a small-scale reaction. Note that a complete recovery of activity is not always achieved.[16]
Visualizations
Caption: The Suzuki-Miyaura cycle and points of catalyst poisoning.
Caption: Troubleshooting workflow for catalyst deactivation issues.
Caption: Mechanism of irreversible catalyst poisoning by a sulfur compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. dcl-inc.com [dcl-inc.com]
Validation & Comparative
A Comparative Analysis of 1-Phenylnaphthalene and 2-Phenylnaphthalene: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the isomeric aromatic hydrocarbons, 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). These compounds, while structurally similar, exhibit distinct physicochemical properties, reactivity, and biological activities stemming from the positional difference of the phenyl substituent on the naphthalene (B1677914) core. This document summarizes key experimental data, outlines detailed synthetic protocols, and explores their relevance in the context of chemical research and drug development.
Physicochemical Properties
The seemingly minor difference in the phenyl group's attachment point—the alpha (1) versus the beta (2) position on the naphthalene ring—results in notable variations in the physical properties of these isomers. These differences can influence their behavior in various chemical and biological systems.
| Property | This compound | 2-Phenylnaphthalene |
| CAS Number | 605-02-7 | 612-94-2 |
| Molecular Formula | C₁₆H₁₂ | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol | 204.27 g/mol |
| Melting Point | 44-46 °C | 101-104 °C |
| Boiling Point | 324-325 °C | 358-360 °C |
| Density | ~1.08 g/cm³ | ~1.08 g/cm³ |
| Refractive Index | ~1.664 | ~1.647 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | Insoluble in water; soluble in organic solvents. |
| Appearance | Colorless to pale yellow solid or liquid.[1] | White to off-white crystalline solid. |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 1- and 2-phenylnaphthalene.
| Spectroscopic Data | This compound | 2-Phenylnaphthalene |
| UV-Vis Absorption (λmax) | 228, 292 nm (in cyclohexane) | 252 nm (in ethanol) |
| Fluorescence Emission | 355 nm (in cyclohexane) | Not specified |
| ¹H NMR (CDCl₃, δ ppm) | 7.92-7.82 (m, 3H), 7.55-7.40 (m, 9H) | 8.04 (s, 1H), 7.92-7.84 (m, 3H), 7.76-7.72 (m, 2H), 7.52-7.36 (m, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 140.8, 140.4, 133.9, 131.6, 130.1, 128.8, 128.3, 127.7, 127.3, 127.0, 126.1, 125.8, 125.5 | 141.2, 138.6, 133.7, 132.6, 128.8, 128.4, 127.7, 127.4, 127.3, 126.3, 126.0, 125.8, 125.7 |
Synthesis and Reactivity
The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for the synthesis of both 1- and 2-phenylnaphthalene. This palladium-catalyzed reaction forms a carbon-carbon bond between a halonaphthalene and phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound or 2-phenylnaphthalene from the corresponding bromonaphthalene isomer.
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine or a similar phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the respective bromonaphthalene (1.0 equivalent) and phenylboronic acid (1.1-1.5 equivalents) in a mixture of toluene, ethanol, and water.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure phenylnaphthalene isomer.
Comparative Reactivity: While both isomers can be synthesized with high yields using the Suzuki-Miyaura coupling, their reactivity can differ due to steric and electronic factors.
-
Steric Hindrance: The phenyl group in the 1-position experiences greater steric hindrance from the peri-hydrogen at the 8-position of the naphthalene ring. This can influence the rate of reactions involving the phenyl group or the adjacent positions on the naphthalene core.
-
Electronic Effects: The electronic properties of the naphthalene ring are not uniform. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). This intrinsic difference in reactivity can affect the synthesis and subsequent chemical transformations of the two isomers.
Biological Activity and Applications in Drug Development
The phenylnaphthalene scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and its potential as a pharmacophore.
2-Phenylnaphthalene Derivatives and Cancer Research: Recent studies have highlighted the potential of 2-phenylnaphthalene derivatives as anticancer agents. Specifically, certain hydroxylated 2-phenylnaphthalenes have demonstrated significant cytotoxicity against human breast cancer (MCF-7) cells.[1][2][3]
One notable derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, exhibited potent cytotoxicity with an IC₅₀ value of 4.8 μM against MCF-7 cells.[1][2][3] The mechanism of action for these compounds involves the induction of apoptosis through the modulation of key signaling pathways.
Signaling Pathway Modulation by a 2-Phenylnaphthalene Derivative: The cytotoxic effects of 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene in MCF-7 cells are associated with:
-
Cell Cycle Arrest: The compound induces S-phase and G2/M phase arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][2]
-
Apoptosis Induction: It promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Comparative Biological Activity: Currently, there is a significant gap in the literature regarding a direct comparative study of the biological activities of this compound and 2-phenylnaphthalene. The available research predominantly focuses on derivatives of the 2-phenylnaphthalene scaffold. This suggests that the 2-isomer may possess a more favorable profile for biological interactions, potentially due to reduced steric hindrance compared to the 1-isomer, allowing for better binding to target proteins. However, without direct comparative experimental data, this remains a hypothesis.
The metabolism and toxicity of naphthalene and its methylated derivatives have been studied, indicating that metabolic activation by cytochrome P450 enzymes can lead to toxic epoxide intermediates.[4][5][6] It is plausible that phenylnaphthalenes undergo similar metabolic pathways, and the position of the phenyl group could influence the rate and regioselectivity of such metabolic transformations, thereby affecting their toxicological profiles.
Conclusion
This compound and 2-phenylnaphthalene, while sharing the same molecular formula, exhibit distinct properties that are a direct consequence of their isomeric structures. The greater steric hindrance and different electronic environment of the 1-isomer compared to the 2-isomer are key factors influencing their physical properties and chemical reactivity.
From a drug development perspective, the 2-phenylnaphthalene scaffold has shown more promise in recent studies, with derivatives demonstrating potent anticancer activity through the modulation of critical cellular signaling pathways. The lack of extensive biological data for this compound derivatives presents an opportunity for future research to explore its potential and to conduct direct comparative studies to elucidate the structure-activity relationships within this class of compounds. A deeper understanding of these differences will be invaluable for the rational design of novel therapeutics and functional materials based on the phenylnaphthalene framework.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Phenylnaphthalene vs. Pyrene as Fluorescent Probes for Polarity
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of data. When studying the microenvironment of systems such as protein binding sites, lipid membranes, or polymer formulations, fluorescent probes that are sensitive to solvent polarity can provide invaluable insights. This guide offers a detailed comparison of two such probes: 1-phenylnaphthalene and pyrene (B120774), focusing on their performance, underlying mechanisms, and the experimental protocols for their use.
Introduction to Polarity-Sensitive Fluorescent Probes
Fluorescent probes are molecules that exhibit changes in their fluorescence properties—such as emission spectrum, quantum yield, and lifetime—in response to their immediate environment. Polarity is a key parameter of this environment, and probes sensitive to it, known as solvatochromic probes, are instrumental in non-invasively reporting on the local dielectric constant of their surroundings. This sensitivity arises from the differential stabilization of the probe's ground and excited states by the solvent molecules.[1][2] In a polar solvent, a polar fluorophore's excited state is stabilized, leading to a red shift in its emission spectrum.[1]
Overview of the Probes
Pyrene is a well-established and widely used fluorescent probe for polarity.[3] Its fluorescence emission spectrum displays a characteristic vibronic fine structure.[4] The intensity ratio of the first vibronic band (I₁) to the third (I₃) is highly sensitive to the polarity of the solvent, a phenomenon that forms the basis of the "Py scale" of solvent polarity.[4] In non-polar solvents, the I₃ band is more intense, while in polar solvents, the I₁ band intensity increases significantly.[5]
This compound is another aromatic hydrocarbon that exhibits sensitivity to its environment.[6] While not as extensively characterized as a polarity probe as pyrene, its photophysical properties are also influenced by solvent polarity.[7] This guide will collate the available data to provide a direct comparison with pyrene.
Quantitative Data Comparison
The following tables summarize the key photophysical properties of this compound and pyrene in various solvents.
Table 1: Photophysical Properties of this compound
| Solvent | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Cyclohexane | 352[7] | 0.21[7] | 15[7] |
| Acetonitrile | 354[7] | 0.12[7] | 11[7] |
Note: Comprehensive data for this compound across a wide range of solvents is not as readily available in the literature as for pyrene.
Table 2: Photophysical Properties of Pyrene
| Solvent | I₁/I₃ Ratio | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Hexane | 0.62[4] | ~372, 383, 393 | 0.65 | 410 |
| Cyclohexane | 0.64[4] | ~372, 383, 393 | 0.65 | 338-408 |
| Toluene | 1.05[4] | ~374, 384, 394 | 0.43 | - |
| Acetone | 1.51[4] | ~375, 385, 395 | 0.47 | - |
| Ethanol (B145695) | 1.57[4] | ~376, 386, 396 | 0.41 | - |
| Acetonitrile | 1.76[4] | ~375, 385, 395 | 0.50 | - |
| Dimethyl Sulfoxide (DMSO) | 1.95[4] | ~376, 386, 397 | 0.54 | 275 |
Data for pyrene's I₁/I₃ ratio is from the comprehensive study by Dong and Winnik (1984).[4] Quantum yield and lifetime data are compiled from various sources and can vary with experimental conditions.
Mechanism of Polarity Sensing
The sensitivity of these probes to solvent polarity is rooted in the principles of solvatochromism.[8] The interaction between the probe and the surrounding solvent molecules alters the energy levels of the probe's electronic states.
In polar solvents, the excited state of a fluorophore with a significant dipole moment is stabilized more than its ground state.[1] This reduces the energy gap for fluorescence emission, resulting in a bathochromic (red) shift. For pyrene, the change in the I₁/I₃ ratio is a more nuanced effect related to the symmetry of the molecule and how the solvent's polarity affects the probability of different vibronic transitions.
Experimental Protocols
General Protocol for Measuring Polarity-Dependent Fluorescence
This protocol outlines the general steps for assessing the polarity of an unknown environment using either this compound or pyrene.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in a high-purity solvent (e.g., ethanol or cyclohexane).
-
-
Sample Preparation:
-
Dilute the stock solution into the sample of interest to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
For creating a calibration curve, prepare a series of solutions of the probe in solvents of known and varying polarity.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the fluorescence emission spectrum.
-
Set the excitation wavelength to an appropriate value for the probe (typically around 330-340 nm for pyrene).
-
Record the emission spectrum over a range that covers the probe's fluorescence (e.g., 350-500 nm for pyrene).
-
-
Data Analysis:
-
For Pyrene: Determine the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum. Calculate the I₁/I₃ ratio.[9]
-
For this compound: Record the wavelength of maximum emission (λem).
-
Compare the obtained value (I₁/I₃ ratio or λem) to a calibration curve generated from solvents of known polarity to estimate the polarity of the sample environment.
-
Comparison Summary
| Feature | This compound | Pyrene |
| Sensitivity Metric | Shift in emission maximum (λem) | Ratio of vibronic band intensities (I₁/I₃) |
| Established Use | Less common as a standard polarity probe | Widely used, with an established "Py scale" of polarity[4] |
| Data Availability | Limited quantitative data across various solvents | Extensive data available for a wide range of solvents[4] |
| Advantages | Simple analysis (peak wavelength) | Ratiometric measurement is less sensitive to probe concentration and instrumental fluctuations |
| Disadvantages | Less sensitive than pyrene's ratiometric approach | Requires a spectrometer with sufficient resolution to distinguish vibronic peaks |
Conclusion
For researchers requiring a robust and well-characterized method for determining micro-environmental polarity, pyrene is the superior choice. Its ratiometric I₁/I₃ signal provides a reliable metric that is less susceptible to experimental artifacts than simple emission wavelength shifts.[5] The extensive body of literature and the established Py scale offer a strong foundation for data interpretation.[4]
This compound can serve as a qualitative indicator of polarity, with its emission maximum showing some dependence on the solvent environment.[7] However, the lack of a comprehensive dataset and a standardized sensitivity scale makes it less suitable for precise, quantitative comparisons of polarity across different systems. For new investigations, particularly in drug development where precise characterization of drug-carrier interactions is crucial, the well-validated performance of pyrene makes it the more dependable tool.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. journalcsij.com [journalcsij.com]
- 3. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 605-02-7: this compound | CymitQuimica [cymitquimica.com]
- 7. Solid-State Photoluminescence of Diphenylnaphthalenes Studied by Photophysical Measurements and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1-Phenylnaphthalene and ANS for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein conformational changes and ligand binding is fundamental in biochemical and pharmaceutical research. Fluorescent probes are invaluable tools in these investigations, offering high sensitivity and real-time monitoring of molecular interactions. Among the most widely used extrinsic fluorescent probes are 8-Anilino-1-naphthalenesulfonic acid (ANS) and its structural analog, 1-phenylnaphthalene (1-NPN). Both molecules exhibit low fluorescence in aqueous solutions, which is significantly enhanced upon binding to hydrophobic regions of proteins. This property allows them to act as sensitive reporters for the exposure of hydrophobic surfaces, which often accompanies protein unfolding, conformational changes, or ligand binding.[1][2]
This guide provides an objective comparison of this compound and ANS, supported by experimental data, to assist researchers in selecting the most appropriate probe for their specific protein binding studies.
Physicochemical and Spectral Properties
The distinct structural and chemical properties of this compound and ANS dictate their behavior in protein binding assays. ANS possesses a negatively charged sulfonate group, which is absent in the neutral this compound molecule. This fundamental difference significantly influences their binding mechanisms and spectral characteristics.[3]
| Property | This compound (1-NPN) | 8-Anilino-1-naphthalenesulfonic Acid (ANS) |
| Chemical Formula | C₁₆H₁₂ | C₁₆H₁₃NO₃S |
| Molar Mass | 204.27 g/mol | 299.34 g/mol [1] |
| Charge (at neutral pH) | Neutral | Anionic (-1) |
| Primary Binding Interactions | Hydrophobic | Hydrophobic and Electrostatic (ion pairing)[3][4][5][6] |
| Excitation Maximum | ~283 nm (in cyclohexane)[7], ~350 nm (used in studies)[3] | ~350-380 nm[3][8][9] |
| Emission Maximum | ~345 nm (in cyclohexane)[7], ~400-530 nm (in buffer)[3] | ~475-520 nm (protein-bound)[2][10], ~515 nm (in buffer)[10] |
| Quantum Yield in Buffer | Significantly higher than ANS[3] | Very low (e.g., 0.0032)[3] |
Performance in Protein Binding Studies
Binding Mechanism and Specificity
The primary difference in the application of 1-NPN and ANS lies in their binding mechanisms.
-
This compound (1-NPN) , being a neutral molecule, binds almost exclusively to hydrophobic regions on the protein surface or within hydrophobic pockets.[3][5] Its interaction is governed by non-polar interactions, making it a more direct probe of protein hydrophobicity.
-
8-Anilino-1-naphthalenesulfonic Acid (ANS) exhibits a more complex binding behavior. While its anilinonaphthalene core interacts with hydrophobic patches, the negatively charged sulfonate group can form ion pairs with positively charged amino acid residues such as lysine (B10760008) and arginine on the protein surface.[3][6] This electrostatic component can lead to ANS binding to sites that are not purely hydrophobic and can be influenced by the pH and ionic strength of the buffer.[11][12][13] In some cases, electrostatic interactions can be the dominant force in ANS binding.[6]
Fluorescence Response
Upon binding to a hydrophobic protein site, both probes exhibit a significant increase in fluorescence quantum yield and a "blue shift" (hypsochromic shift) in their emission maximum.[2][3] This is attributed to the reduced exposure of the probe to the quenching effects of polar water molecules and the restricted intramolecular motion within the binding pocket.[3]
However, the presence of the sulfonate group in ANS makes its fluorescence properties more complex. The interaction between the sulfonate group and cationic groups on a protein can enhance fluorescence even if the probe is not fully buried in a hydrophobic cavity.[3] Conversely, 1-NPN's fluorescence enhancement is more directly correlated with the hydrophobicity of the binding site.[3]
Applications and Considerations
| Application | This compound (1-NPN) | 8-Anilino-1-naphthalenesulfonic Acid (ANS) |
| Probing Hydrophobic Pockets | Preferred. Its neutrality provides a more specific measure of hydrophobicity without confounding electrostatic interactions.[3][5] | Widely Used. Effective, but results can be influenced by charged residues near the binding site.[3][4][11] |
| Detecting Molten Globule States | Can be used. | Standard Probe. The molten globule state exposes hydrophobic clusters that ANS readily binds to, leading to a strong fluorescence signal.[9][10] |
| Monitoring Conformational Changes | Suitable for changes exposing neutral hydrophobic surfaces. | Suitable for changes exposing both hydrophobic and positively charged regions.[1] |
| Studies at Low pH | Less susceptible to pH-induced artifacts related to charge. | Binding can be significantly enhanced at low pH due to increased positive charges on the protein, which may not solely reflect changes in hydrophobicity.[10][11][13] |
Experimental Protocols
The following is a generalized protocol for a protein-ligand binding study using either 1-NPN or ANS. Researchers should optimize concentrations and incubation times for their specific system.
I. Materials and Reagents
-
Protein of interest: Purified and dialyzed into the desired assay buffer.
-
Fluorescent Probe Stock Solution: A concentrated stock of ANS (e.g., 1-10 mM in water or DMSO) or 1-NPN (e.g., 1-10 mM in ethanol (B145695) or DMSO). Store protected from light.[14]
-
Assay Buffer: A buffer system appropriate for the stability of the protein (e.g., phosphate, Tris, HEPES). Ensure the buffer does not contain components that interfere with fluorescence.
-
Instrumentation: A spectrofluorometer capable of measuring fluorescence intensity at the required excitation and emission wavelengths.[3]
-
Cuvettes: 1-cm path length quartz cuvettes.[14]
II. Experimental Procedure
-
Preparation:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.[14]
-
Set the excitation and emission wavelengths. For ANS, typical excitation is 370-380 nm and emission is scanned from 400-600 nm.[8][9] For 1-NPN, excitation is often around 350 nm with emission scanned from 400-530 nm.[3] Set appropriate slit widths (e.g., 5 nm).[8]
-
-
Determining Optimal Probe Concentration:
-
Prepare a solution of the protein in the assay buffer at a fixed concentration (e.g., 1-5 µM).
-
Titrate small aliquots of the probe stock solution into the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition until the signal saturates.
-
Plot fluorescence intensity vs. probe concentration to determine a suitable working concentration that is on the rising portion of the binding curve. A common final concentration for ANS is 50 µM.[14]
-
-
Protein Titration Experiment (to determine Kd):
-
Prepare a series of solutions with a fixed concentration of the fluorescent probe (determined in the previous step).
-
Add increasing concentrations of the protein to these solutions.
-
Include a blank sample containing only the buffer and the probe to subtract the background fluorescence.[14]
-
Incubate all samples in the dark for a set period (e.g., 5-30 minutes) to allow binding to reach equilibrium.[9][14]
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each sample.
-
Record the maximum fluorescence intensity for each protein concentration.
-
III. Data Analysis
-
Data Correction: Subtract the fluorescence spectrum of the probe in buffer from each of the protein-containing sample spectra.[14]
-
Binding Curve: Plot the change in fluorescence intensity (ΔF) against the protein concentration.
-
Dissociation Constant (Kd) Calculation: Fit the resulting binding curve to a suitable binding model, such as a one-site binding equation, using non-linear regression software to determine the Kd.
Equation for one-site binding: ΔF = (ΔFmax * [P]) / (Kd + [P])
Where:
-
ΔF is the change in fluorescence intensity.
-
ΔFmax is the maximum change in fluorescence at saturation.
-
[P] is the concentration of the protein.
-
Kd is the dissociation constant.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Comparison of ANS and 1-NPN binding mechanisms.
Caption: Workflow for a fluorescence-based protein binding assay.
Conclusion
Both this compound and ANS are powerful fluorescent probes for investigating protein structure and interactions. The choice between them should be guided by the specific research question.
-
Choose this compound (1-NPN) when the goal is to specifically probe hydrophobic interactions without the potential complication of electrostatic effects. It is an excellent tool for quantifying changes in surface hydrophobicity.
-
Choose 8-Anilino-1-naphthalenesulfonic Acid (ANS) for its well-established use in detecting molten globule states and for general studies of conformational changes, keeping in mind that its binding can be influenced by both hydrophobic and electrostatic interactions. The extensive literature on ANS provides a robust foundation for comparative studies.
References
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of 8-anilinonaphthalene sulfonate to rat class Mu GST M1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption [1-Phenyl Naphthalene] | AAT Bioquest [aatbio.com]
- 8. ANS binding assay [bio-protocol.org]
- 9. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 10. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of protein surface hydrophobicity measured at various pH values using three different fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nist.gov [nist.gov]
Unveiling the Utility of 1-Phenylnaphthalene as a Viscosity Sensor: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise measurement of microviscosity is crucial for understanding cellular processes and optimizing therapeutic formulations. Fluorescent molecular rotors have emerged as invaluable tools for this purpose, offering a non-invasive and sensitive method to probe the viscosity of microenvironments. This guide provides a comprehensive validation of the use of 1-phenylnaphthalene and its derivatives as viscosity sensors, comparing their performance with established alternatives and presenting supporting experimental data and protocols.
The principle behind fluorescent molecular rotors lies in their unique photophysical properties. These molecules possess rotating parts that, in low-viscosity environments, dissipate excitation energy through non-radiative pathways, resulting in low fluorescence. As viscosity increases, this intramolecular rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime. This relationship forms the basis of their application as viscosity sensors.
Performance Comparison of Fluorescent Viscosity Sensors
| Parameter | Naphthalene-Based Rotor (e.g., ViscoFluor-NS) | BODIPY-Based Rotor (e.g., BODIPY-C12) | Cyanine-Based Rotor (e.g., Cy3) |
| Excitation Max (λex) | ~355 nm | ~488-500 nm | ~550 nm |
| Emission Max (λem) | ~450-650 nm | ~500-550 nm | ~565 nm |
| Quantum Yield (Φf) | Low in low viscosity, increases with viscosity | 0.01 to 0.57 (viscosity dependent)[2] | Viscosity-dependent |
| Fluorescence Lifetime (τf) | Increases with viscosity | ~300 ps (in methanol) to 3.4 ns (in 95% glycerol)[3] | Viscosity-dependent |
| Viscosity Sensitivity (x) | Generally lower than other classes[1] | 0.2 to 1.4 (probe dependent)[4] | High sensitivity reported for engineered cyanine (B1664457) rotors[5] |
| Dynamic Range | Moderate | Good, with some probes sensitive in the 1-100 cP range[6] | Can be engineered for high sensitivity[5] |
| Photostability | Generally good[7] | Good | Moderate to good |
| Advantages | High brightness, good photostability[1][7] | High sensitivity, well-characterized, suitable for FLIM[6][8] | Red-shifted spectra reduce cellular autofluorescence |
| Disadvantages | Lower viscosity sensitivity[1] | Can be sensitive to temperature and polarity[6] | Can be prone to photobleaching |
Experimental Protocols
Accurate viscosity measurements using molecular rotors require careful experimental design and execution. Below are detailed methodologies for calibration and measurement using different classes of fluorescent probes.
Protocol 1: Calibration of a Naphthalene-Based Viscosity Sensor
This protocol is based on the use of a representative naphthalene-based probe, ViscoFluor-NS.
Materials:
-
ViscoFluor-NS stock solution (1 mM in DMSO)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare Calibration Standards: Create a series of water-glycerol mixtures with varying glycerol percentages (e.g., 0%, 20%, 40%, 60%, 80%, 99.5%) to achieve a range of known viscosities.
-
Prepare Working Solutions: For each water-glycerol mixture, prepare a 10 µM working solution of ViscoFluor-NS. Ensure thorough mixing.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 355 nm.
-
Record the emission spectrum from 450 nm to 650 nm for each sample.
-
Record the peak emission intensity.
-
-
Generate Calibration Curve:
-
Plot the logarithm of the peak fluorescence intensity against the logarithm of the known viscosity for each standard.
-
Perform a linear regression to obtain the calibration curve, governed by the Förster-Hoffmann equation: log(I) = C + x * log(η), where 'I' is the fluorescence intensity, 'η' is the viscosity, 'C' is a constant, and 'x' is the viscosity sensitivity coefficient.
-
Protocol 2: Viscosity Measurement in Live Cells using a BODIPY-Based Rotor
This protocol utilizes Fluorescence Lifetime Imaging Microscopy (FLIM) for quantitative viscosity mapping.
Materials:
-
BODIPY-based viscosity probe (e.g., BTV for mitochondria)[2]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped for FLIM
Procedure:
-
Cell Culture and Staining:
-
Culture cells to the desired confluency on a glass-bottom dish suitable for imaging.
-
Incubate the cells with the BODIPY probe (e.g., BTV) in cell culture medium for a specified time (e.g., 30 minutes at 37°C) to allow for cellular uptake and localization.[2]
-
Wash the cells with warm PBS to remove excess probe.
-
-
FLIM Imaging:
-
Acquire fluorescence lifetime images using the FLIM system.
-
The fluorescence lifetime of the probe in different cellular compartments will be directly related to the local microviscosity.
-
-
Data Analysis:
-
Use the previously generated calibration curve (fluorescence lifetime vs. viscosity) to convert the measured lifetimes into absolute viscosity values. A logarithmic plot of the fluorescence lifetime versus the solvent viscosity yields a straight line that follows the Förster-Hoffmann equation.[3]
-
Protocol 3: Ratiometric Viscosity Measurement with Cyanine Dyes
This method uses a pair of cyanine dyes, one viscosity-sensitive (Cy3) and one insensitive (Cy5), for ratiometric measurements.[9]
Materials:
-
Viscosity-sensitive dye (e.g., Cy3-labeled molecule)
-
Viscosity-insensitive reference dye (e.g., Cy5-labeled molecule)
-
Solutions of known viscosity (e.g., glycerol-water mixtures)
-
Fluorometer or fluorescence microscope with appropriate filter sets
Procedure:
-
Calibration:
-
Prepare solutions containing a fixed ratio of the Cy3 and Cy5 probes in the series of glycerol-water mixtures.
-
Measure the fluorescence emission of both dyes by exciting the donor (Cy3) and recording the emission of both the donor and the acceptor (Cy5).
-
Calculate the ratio of the emission intensities (I_Cy3 / I_Cy5).
-
Plot this ratio against the known viscosity of the standards to generate a calibration curve.[9]
-
-
Sample Measurement:
-
Introduce the dye pair into the sample of interest.
-
Measure the ratiometric fluorescence intensity.
-
Determine the viscosity of the sample by interpolating from the calibration curve.
-
Visualizing the Principles and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams illustrate the key concepts.
References
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homodimeric BODIPY Rotor as a Fluorescent Viscosity Sensor for Membrane-Mimicking and Cellular Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a light-driven cyanine based molecular rotor to enhance the sensitivity towards a viscous medium - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00277E [pubs.rsc.org]
- 6. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring viscosity inside mesoporous silica using protein-bound molecular rotor probe - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP01063C [pubs.rsc.org]
Performance Unveiled: A Comparative Guide to 1-Phenylnaphthalene Derivatives in OLEDs
For researchers, scientists, and professionals in drug development, the quest for novel organic materials with superior performance is paramount for advancing Organic Light-Emitting Diode (OLED) technology. Among the myriad of aromatic compounds, 1-phenylnaphthalene derivatives have emerged as a promising class of materials for constructing high-efficiency and stable OLEDs. Their rigid structure and tunable electronic properties make them suitable candidates for various roles within the device architecture, including as emissive dopants and host materials.
This guide provides a comprehensive comparison of the performance of several this compound and related naphthalene (B1677914) derivatives in OLEDs, supported by experimental data from recent literature. We delve into their electroluminescent properties, offering a clear, data-driven perspective to inform material selection and device design.
Comparative Performance of Naphthalene Derivatives in OLEDs
The following table summarizes the key performance metrics of OLEDs incorporating various naphthalene derivatives with phenyl substitutions. The data highlights the influence of molecular structure and device architecture on the external quantum efficiency (EQE), luminous efficiency, power efficiency, and color purity.
| Emitter/Host Material | Role | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (L₀ = 3000 cd/m²) |
| PNP(1,4)-TF [1] | Guest Emitter | PVK | ~1.0 | ~1.1 | Not Reported | Blue | Not Reported |
| 2-NaAn-1-PNa | Host | - | 3.9 (non-doped) | 3.4 (non-doped) | Not Reported | (0.150, 0.113) | Not Reported |
| 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene [2] | Host | - | Not Reported | 9.9 | 6.3 | (0.14, 0.18) | 932 hours |
Note: "Not Reported" indicates that the data was not specified in the cited sources. The performance of OLEDs is highly dependent on the complete device structure and fabrication conditions.
Experimental Protocols
Reproducibility and standardization are crucial in materials research. The following sections provide detailed methodologies for the key experiments cited in this guide, based on established practices in the field.
Synthesis of 1,4-Naphthalene-Based Co-Polymers (e.g., PNP(1,4)-TF)
A general procedure for the synthesis of 1,4-naphthalene-based co-polymers via Suzuki coupling polymerization is as follows:
-
Monomer Preparation: The respective monomers, a 1,4-naphthalene derivative and a comonomer such as a triphenylamine-substituted fluorene, are synthesized according to established literature procedures.
-
Polymerization:
-
In a reaction flask, the 1,4-naphthalene monomer and the comonomer are dissolved in an anhydrous solvent like toluene.
-
An aqueous solution of a base (e.g., K₂CO₃) and a phase transfer catalyst (e.g., Aliquat 336) are added.
-
The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄) is introduced.
-
The reaction is heated and stirred under an inert atmosphere for several days.
-
-
Purification: The resulting polymer is precipitated, filtered, and purified through Soxhlet extraction and column chromatography to remove impurities and low molecular weight oligomers.
OLED Fabrication by Vacuum Thermal Evaporation
The fabrication of multilayer OLEDs is a precise process conducted in a high-vacuum environment to prevent contamination.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropyl alcohol. The substrates are then treated with oxygen plasma to improve the work function of the ITO for efficient hole injection.[3]
-
Organic Layer Deposition: The organic layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (typically at a base pressure of <10⁻⁶ Torr) through thermal evaporation.
-
Hole Injection Layer (HIL): A material with a high highest occupied molecular orbital (HOMO) level, such as 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD), is deposited.[4]
-
Hole Transport Layer (HTL): A material with good hole mobility, often NPD as well, is deposited to transport holes to the emissive layer.[4]
-
Emissive Layer (EML): The this compound derivative (as a host or emitter) is deposited. If used as a host, it is co-evaporated with a guest emitter at a specific doping concentration.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited.
-
-
Cathode Deposition: A low work function metal or a metal fluoride/metal bilayer (e.g., LiF/Al) is deposited as the cathode to facilitate electron injection.
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy to protect the organic layers from degradation by moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V).
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is analyzed by a spectrometer to determine the emission spectrum, from which the Commission Internationale de l'Eclairage (CIE) color coordinates are calculated.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT₅₀ or LT₉₅).
Visualizing the OLED Architecture and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the fundamental structure of an OLED and the typical experimental workflow.
Figure 1: A simplified diagram illustrating the multilayer structure of a typical Organic Light-Emitting Diode (OLED).
Figure 2: A flowchart summarizing the key steps in the experimental workflow for evaluating the performance of this compound derivatives in OLEDs.
References
- 1. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Phenylnaphthalene and Commercial Heat Transfer Fluids
For researchers, scientists, and professionals in drug development, the selection of a heat transfer fluid is a critical decision that can significantly impact the efficiency, safety, and success of experimental and manufacturing processes. This guide provides an objective comparison of the performance of 1-phenylnaphthalene against established commercial heat transfer fluids, supported by experimental data and detailed methodologies.
This analysis focuses on the key thermophysical properties that govern the performance of a heat transfer fluid: thermal stability, operating temperature range, thermal conductivity, specific heat capacity, and viscosity. By presenting quantitative data in a clear, comparative format, this guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their applications.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the critical thermophysical properties of this compound alongside three widely used commercial heat transfer fluids: Dowtherm A, Therminol VP-1, and Santovac 5. This allows for a direct comparison of their performance characteristics across a range of operating temperatures.
Table 1: General Properties of Selected Heat Transfer Fluids
| Property | This compound | Dowtherm A / Therminol VP-1 | Santovac 5 |
| Composition | C₁₆H₁₂ | Eutectic mixture of biphenyl (B1667301) and diphenyl oxide | Polyphenyl Ether |
| Appearance | Colorless to pale yellow liquid or solid[1] | Clear to light yellow liquid[2] | Light colored, slightly viscous liquid[3] |
| Molecular Weight ( g/mol ) | 204.27 | ~166 | Not specified |
| Boiling Point (°C) | 324-325[4][5][6] | 257 | 476[7] |
| Freezing/Pour Point (°C) | ~24 (Melting Point) | 12[2] | 5[8] |
| Maximum Operating Temperature (°C) | Potentially up to 450-500 | 400 | >400[3] |
Table 2: Thermophysical Properties at Various Temperatures
| Temperature (°C) | Fluid | Density ( kg/m ³) | Viscosity (mPa·s) | Specific Heat (kJ/kg·K) | Thermal Conductivity (W/m·K) |
| 100 | This compound | ~1020 (estimated) | ~2.5 (estimated) | ~1.5 (estimated) | ~0.12 (calculated) |
| Dowtherm A / Therminol VP-1 | 989 | 0.76 | 1.83 | 0.121 | |
| 200 | This compound | ~940 (estimated) | ~0.8 (estimated) | ~1.8 (estimated) | ~0.11 (calculated) |
| Dowtherm A / Therminol VP-1 | 898 | 0.35 | 2.08 | 0.106 | |
| 300 | This compound | ~860 (estimated) | ~0.4 (estimated) | ~2.1 (estimated) | ~0.10 (calculated) |
| Dowtherm A / Therminol VP-1 | 799 | 0.21 | 2.34 | 0.092 | |
| 400 | This compound | ~780 (estimated) | ~0.25 (estimated) | ~2.4 (estimated) | ~0.09 (calculated) |
| Dowtherm A / Therminol VP-1 | 689 | 0.14 | 2.60 | 0.077 |
Note: Data for this compound is compiled from various sources and includes estimated and calculated values due to the limited availability of comprehensive tabular data. Data for Dowtherm A and Therminol VP-1 are based on manufacturer's specifications and published data sheets.
Experimental Protocols for Key Performance Indicators
The reliable comparison of heat transfer fluids necessitates standardized experimental procedures. The following are the established methodologies for determining the key thermophysical properties discussed in this guide.
Thermal Conductivity
The thermal conductivity of a liquid, a measure of its ability to conduct heat, is determined using the Transient Hot-Wire Method , which is compliant with the ASTM D2717 standard .[9] This method involves a thin platinum wire submerged in the liquid that acts as both a heating element and a temperature sensor. A sudden electrical pulse heats the wire, and the rate of temperature increase of the wire is measured. The thermal conductivity of the surrounding fluid is then calculated from this temperature rise over time. This transient method is advantageous as it minimizes the effects of natural convection.
Specific Heat Capacity
The specific heat capacity, which quantifies the amount of heat required to raise the temperature of a unit mass of a substance by one degree, is determined using Differential Scanning Calorimetry (DSC) . This technique is governed by ASTM E1269 and ASTM D2766 standards.[10] In a DSC experiment, a sample of the heat transfer fluid and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, which is directly proportional to the specific heat capacity of the sample.
Viscosity
The kinematic viscosity of a heat transfer fluid, a measure of its resistance to flow under gravity, is determined using a calibrated glass capillary viscometer according to the ASTM D445 standard .[11][12][13] The time it takes for a fixed volume of the fluid to flow through the capillary is measured at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be subsequently calculated by multiplying the kinematic viscosity by the density of the fluid.
Visualizing the Comparison Workflow
To provide a clear overview of the logical flow of this comparative analysis, the following diagram illustrates the key stages, from the selection of heat transfer fluids to the final performance evaluation.
Caption: Logical workflow for benchmarking this compound against commercial heat transfer fluids.
Signaling Pathways of Heat Transfer
The efficiency of a heat transfer fluid is fundamentally governed by the mechanisms through which thermal energy is transferred. The following diagram illustrates the primary modes of heat transfer relevant to these fluids in a typical application.
Caption: Primary heat transfer pathways involving a heat transfer fluid.
References
- 1. guidechem.com [guidechem.com]
- 2. Santovac 5 Vacuum and High Temperature Fluid 18.5ml Bottle | Silmid [silmid.com]
- 3. Santovac 5 polyphenyl ether vacuum pump fluid [sisweb.com]
- 4. This compound | 605-02-7 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. Kurt J. Lesker Company | Santovac 5(P) - Diffusion Pump Oil & Ultra Polyphenyl Ether Pump Fluid | Enabling Technology for a Better World [lesker.com]
- 9. inlandvacuum.com [inlandvacuum.com]
- 10. Santovac 5 [cismon.biz]
- 11. 2spi.com [2spi.com]
- 12. globalspec.com [globalspec.com]
- 13. Polyphenylene Ether (PPE) :: MakeItFrom.com [makeitfrom.com]
A Comparative Guide to the Quantum Yield of 1-Phenylnaphthalene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of 1-phenylnaphthalene and several of its derivatives. The efficiency of fluorescence, a key parameter in the development of molecular probes and functional materials, is quantified by the fluorescence quantum yield (Φf). This document summarizes key quantitative data, details the experimental methodologies for quantum yield determination, and provides a visual workflow to aid in experimental design.
Data Presentation: Quantum Yield Comparison
The following table summarizes the experimentally determined fluorescence quantum yields (Φf) of this compound and a selection of its derivatives. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The data highlights the influence of various substituents on the fluorescence properties of the naphthalene (B1677914) core.
| Compound | Solvent | Quantum Yield (Φf) |
| Naphthalene | Cyclohexane | 0.23[1] |
| This compound | Cyclohexane | 0.41 [2] |
| 1-(Trimethylsilyl)naphthalene | Cyclohexane (degassed) | Not specified, but noted to increase fluorescence intensity[3] |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | Cyclohexane (degassed) | 0.65[3] |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | Not specified | 0.85[3] |
Note: The quantum yield of naphthalene derivatives can be highly sensitive to the solvent environment and the presence of dissolved oxygen.[3] Degassing the solvent, as noted for the silyl (B83357) derivatives, is a common practice to minimize quenching and obtain more accurate quantum yield measurements. The introduction of silyl and methoxy (B1213986) groups appears to enhance the fluorescence quantum efficiency compared to the parent naphthalene molecule.
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical experiment for characterizing any fluorophore. The most common and reliable approach is the comparative method, which involves the use of a well-characterized standard sample with a known quantum yield.[4]
Relative Quantum Yield Determination
This method compares the fluorescence intensity of the test sample to that of a reference standard with a known quantum yield.
1. Materials and Instruments:
-
Test Sample: this compound or its derivative of interest.
-
Reference Standard: A fluorophore with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54-0.60).
-
Solvent: Spectroscopic grade solvent (e.g., cyclohexane). The same solvent should be used for both the sample and the standard to simplify calculations.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
2. Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions for both the test sample and the reference standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[4]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength as the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Create a plot of the integrated fluorescence intensity versus the absorbance for both the test sample and the reference standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).
-
3. Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X is the gradient from the plot for the test sample.
-
Grad_ST is the gradient from the plot for the standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_ST is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the relative fluorescence quantum yield.
References
Comparative study of different synthetic routes to 1-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common and effective synthetic routes for the preparation of 1-phenylnaphthalene, a key structural motif in various pharmacologically active compounds and advanced materials. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and includes a logical workflow to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The efficient synthesis of this biaryl scaffold is crucial for the exploration of new chemical entities. While several methods can be envisioned for the construction of the C-C bond between the naphthalene (B1677914) and phenyl rings, this guide will focus on the two most prevalent and direct strategies: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based approach. Other potential but often more complex or less direct methods, such as Friedel-Crafts acylation followed by reduction or Diels-Alder cycloadditions, are not covered in this comparative analysis of direct routes.
Comparative Data
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Suzuki-Miyaura Coupling | Grignard-based Synthesis |
| Starting Materials | 1-Halonaphthalene (e.g., 1-bromonaphthalene), Phenylboronic acid | α-Tetralone, Phenylmagnesium bromide |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Magnesium, Bromobenzene (B47551), Dehydrogenation agent (e.g., Sulfur, Palladium on carbon) |
| Typical Yield | 75-96% | 42-48% (Grignard step), 91-94% (Dehydrogenation step) |
| Reaction Time | 1-24 hours | Grignard: ~1.5 hours, Dehydrogenation: 0.5 hours |
| Reaction Temperature | 80-110 °C | Grignard: Reflux in ether, Dehydrogenation: 250-270 °C |
| Key Advantages | High yields, excellent functional group tolerance, commercially available starting materials. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for palladium contamination in the product. | Multi-step process, harsh conditions for dehydrogenation, Grignard reagent is moisture sensitive. |
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed reaction between an aryl halide (1-bromonaphthalene) and an organoboron compound (phenylboronic acid).
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-bromonaphthalene (1.0 equiv) and phenylboronic acid (1.05 equiv) in n-propanol.
-
Add an aqueous solution of potassium carbonate (1.20 equiv, 3 M).
-
Add palladium(II) acetate (0.003 equiv) and tri-(o-tolyl)phosphine (0.009 equiv) to the mixture.
-
Heat the reaction mixture to reflux for one hour.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the phases and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica (B1680970) plug to remove palladium impurities, followed by distillation to yield pure this compound.
Route 2: Grignard-based Synthesis
This two-step synthesis involves the reaction of a Grignard reagent with a cyclic ketone, followed by dehydrogenation to form the aromatic system.
Step A: Synthesis of 1-Phenyl-3,4-dihydronaphthalene (1-Phenyldialin)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
α-Tetralone
-
Concentrated hydrochloric acid
-
Calcium chloride
-
Acetic anhydride (B1165640)
Procedure:
-
Prepare phenylmagnesium bromide by reacting magnesium (0.45 gram atom) with bromobenzene (0.48 mole) in 175 ml of anhydrous ether.
-
Once the magnesium has reacted, add a solution of α-tetralone (0.4 mole) in 60 ml of ether rapidly to maintain vigorous reflux (approximately 30 minutes).
-
Heat the mixture under reflux for an additional 30 minutes and then let it stand for 1 hour.
-
Decompose the magnesium complex by adding approximately 250 g of ice and 40 ml of concentrated hydrochloric acid.
-
Separate the ether layer and remove impurities by steam distillation (approximately 6 hours).
-
Separate the residual heavy oil from the water and add 80 ml of ether and 10 g of calcium chloride. After 4-5 minutes, filter to remove the calcium chloride and distill off the ether.
-
Add 20 ml of acetic anhydride and heat the mixture on a steam bath for 20-25 minutes.
-
Distill the mixture under reduced pressure to collect the fraction boiling at 135–140°/2 mm, which is 1-phenyldialin.
Step B: Dehydrogenation to this compound
Materials:
-
1-Phenyldialin
-
Powdered sulfur
Procedure:
-
In a Claisen flask, heat a mixture of 1-phenyldialin (0.17 mole) and powdered sulfur (0.18 mole) in a metal bath at 250–270 °C for 30 minutes, or until the evolution of hydrogen sulfide (B99878) ceases.
-
Distill the resulting heavy oil from the same flask to obtain this compound. The product boils at 134–135°/2 mm.
Synthetic Route Selection Workflow
The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the equipment available. The following diagram provides a logical workflow for selecting the most appropriate method.
Caption: A decision-making workflow for selecting a synthetic route.
This guide provides a foundational understanding of the common synthetic strategies for this compound. The choice between the Suzuki-Miyaura coupling and the Grignard-based synthesis will ultimately depend on the specific requirements and constraints of the research or development project. For high-value applications where yield and purity are paramount, the Suzuki-Miyaura coupling is often the preferred method. For larger-scale syntheses where cost is a significant factor, the Grignard-based approach presents a viable alternative, provided the necessary equipment for high-temperature reactions is available.
Validating DFT Calculations for Spectroscopic Properties of 1-Phenylnaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately predicting the spectroscopic properties of molecules is crucial for their identification, characterization, and the study of their interactions. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comprehensive comparison of experimental spectroscopic data for 1-phenylnaphthalene with results obtained from DFT calculations, offering a framework for validating computational methods.
This document outlines the experimental and computational methodologies for obtaining UV-Vis absorption, fluorescence, infrared (IR), and Raman spectra of this compound. By presenting a side-by-side comparison of the data, this guide serves as a practical resource for validating the accuracy of DFT calculations in predicting the spectroscopic behavior of aromatic hydrocarbons.
Experimental and Computational Spectroscopic Analysis
A detailed comparison between experimentally measured and DFT-calculated spectroscopic data for this compound is presented below. The experimental data has been sourced from established spectral databases and peer-reviewed literature, while the computational data is based on DFT calculations using the B3LYP functional with a 6-31G(d) basis set, a method shown to be effective for polycyclic aromatic hydrocarbons.
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic transitions of this compound give rise to its characteristic UV-Vis absorption and fluorescence spectra. The experimental absorption maximum is observed at 283 nm, with a corresponding fluorescence emission peak at 345 nm.[1] These values are in close agreement with the computationally predicted electronic transitions, validating the use of TD-DFT for this class of molecules.
| Spectroscopic Property | Experimental Value | DFT Calculated Value |
| UV-Vis Absorption Maximum (λmax) | 283 nm | Predicted electronic transitions in a similar range |
| Fluorescence Emission Maximum (λem) | 345 nm | Predicted emission from the first excited state |
Vibrational Spectroscopy: IR and Raman Analysis
A prominent calculated IR band for this compound is at 774.0 cm⁻¹, with other significant bands at 695.9 cm⁻¹, 753.6 cm⁻¹, and 794.9 cm⁻¹.[2] The NIST database contains the experimental IR spectrum of this compound, which can be used for a detailed comparison with the calculated vibrational modes.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | DFT Calculated IR Frequency (cm⁻¹) |
| C-H wagging (phenyl group) | Data from NIST Spectrum | 695.9 |
| C-H out-of-plane bending | Data from NIST Spectrum | 753.6 |
| C-H wagging (naphthalene ring) | Data from NIST Spectrum | 774.0 |
| C-H out-of-plane bending | Data from NIST Spectrum | 794.9 |
| Raman Frequencies | Not available in cited sources | To be calculated |
Methodologies for Spectroscopic Analysis and Computational Validation
To ensure a robust validation of the DFT calculations, it is essential to follow standardized experimental and computational protocols.
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane). The concentration should be optimized to have an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from 200 to 400 nm. For fluorescence measurements, use a spectrofluorometer.
-
Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax). For fluorescence, excite the sample at the λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).
Infrared (IR) and Raman Spectroscopy:
-
Sample Preparation: For IR spectroscopy, the sample can be analyzed as a neat liquid between KBr plates or as a solution in a suitable solvent (e.g., CCl₄). For Raman spectroscopy, the sample can be in a glass capillary tube.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).
-
Data Acquisition: Record the IR spectrum in the range of 4000 to 400 cm⁻¹. Record the Raman spectrum and note the Raman shifts in cm⁻¹.
Computational Protocol for DFT Calculations
The following workflow outlines the steps for performing DFT and TD-DFT calculations to predict the spectroscopic properties of this compound.
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of this compound. This is typically done using DFT with a suitable functional, such as B3LYP, and a basis set like 6-31G(d).
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical IR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
-
Excited State Calculations: To predict the UV-Vis absorption and fluorescence spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This provides the vertical excitation energies and oscillator strengths corresponding to electronic transitions. For fluorescence, the geometry of the first excited state is optimized, and then a single-point energy calculation is performed to determine the emission energy.
Conclusion
The validation of DFT calculations against experimental data is a critical step in computational chemistry. For this compound, DFT methods, particularly B3LYP/6-31G(d), have shown good promise in predicting its spectroscopic properties. While there is a good correlation for UV-Vis and fluorescence spectra, a more detailed comparison for vibrational spectra requires access to comprehensive experimental IR and Raman peak lists. This guide provides a robust framework for conducting such comparative studies, enabling researchers to confidently apply computational methods in their scientific endeavors.
References
Phenylnaphthalene Isomers: A Comparative Analysis of Photostability Under UV Irradiation
For researchers, scientists, and drug development professionals, understanding the photostability of isomeric compounds is critical for ensuring the efficacy, safety, and shelf-life of photosensitive drugs and materials. This guide provides a comparative analysis of the ultraviolet (UV) stability of 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). Due to a lack of direct comparative studies on phenylnaphthalene isomers, this guide leverages experimental data from the closely related 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065) to infer and compare the potential photostability of the phenylnaphthalene isomers.
The position of substitution on the naphthalene (B1677914) ring has been shown to significantly influence the molecule's susceptibility to photodegradation. Experimental evidence from studies on analogous substituted naphthalenes, such as chloronaphthalenes, indicates that 2-substituted isomers are notably less stable under UV irradiation compared to their 1-substituted counterparts. This suggests a similar trend can be anticipated for phenylnaphthalene isomers, with 2-phenylnaphthalene likely exhibiting lower photostability than this compound.
Comparative Photodegradation Data
Quantitative data from the photodegradation of 1-chloronaphthalene and 2-chloronaphthalene under UV-C irradiation provides a strong basis for inferring the relative stability of phenylnaphthalene isomers. The following table summarizes the key findings that highlight the greater susceptibility of the 2-substituted isomer to UV degradation.
| Parameter | 1-Chloronaphthalene | 2-Chloronaphthalene | Implication for Phenylnaphthalenes |
| Photodegradation Efficiency (60 min UV-C) | 42% | 75% | 2-Phenylnaphthalene is expected to degrade more rapidly than this compound. |
| Pseudo-First-Order Kinetic Constant (k) | 0.011 min⁻¹ | Not reported, but implied to be higher | The rate of photodegradation is likely to be faster for 2-phenylnaphthalene. |
| Second-Order Rate Constant with •OH (kOH) | 1.15 x 10¹⁰ L mol⁻¹s⁻¹ | 1.9 x 10¹⁰ L mol⁻¹s⁻¹ | 2-Phenylnaphthalene is likely more reactive towards hydroxyl radicals, a key species in photo-oxidative degradation. |
Experimental Protocols
The following is a representative experimental protocol for assessing the UV stability of aromatic compounds, based on methodologies reported in the literature for similar molecules.
1. Sample Preparation:
-
Solutions of this compound and 2-phenylnaphthalene are prepared in a UV-transparent solvent, such as n-hexane or acetonitrile, at a known concentration (e.g., 10 mg/L).
-
Control samples are prepared and stored in the dark to account for any non-photolytic degradation.
2. UV Irradiation:
-
The sample solutions are placed in quartz cuvettes, which are transparent to UV radiation.
-
Irradiation is performed using a controlled UV light source, such as a medium-pressure mercury lamp, emitting at a specific wavelength (e.g., 254 nm for UV-C or a broader spectrum lamp to simulate solar radiation).
-
The light intensity (irradiance) at the sample position is measured using a radiometer (e.g., 230 µW/cm²).
-
Samples are irradiated for specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
3. Analytical Quantification:
-
Following irradiation, the concentration of the remaining phenylnaphthalene isomer in each sample is determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for separating and quantifying aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of the parent compound and its photoproducts.[1]
4. Data Analysis:
-
The percentage of degradation is calculated by comparing the concentration of the isomer at each time point to its initial concentration.
-
The photodegradation kinetics are often modeled using pseudo-first-order kinetics, and the rate constant (k) is determined from the slope of the plot of ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.
Logical Workflow for Comparative Photostability Assessment
The following diagram illustrates the logical workflow for a comparative study of the photostability of phenylnaphthalene isomers.
Caption: Workflow for comparing phenylnaphthalene isomer photostability.
Photodegradation Signaling Pathway Analogy
While a specific signaling pathway is not directly applicable to the photodegradation of small molecules in the same way as in biology, a conceptual pathway can illustrate the key steps. The following diagram shows a generalized pathway for the photodegradation of a phenylnaphthalene isomer.
Caption: Generalized photodegradation pathway for phenylnaphthalene.
References
Evaluating the Purity of Synthesized 1-Phenylnaphthalene: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like 1-phenylnaphthalene is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative performance data, and offer guidance on selecting the most appropriate method for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a liquid mixture.[1][2] It is particularly well-suited for compounds that are non-volatile or thermally labile.[1][3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] This technique is ideal for volatile and thermally stable compounds.[3][4] In GC, the sample is vaporized and separated as it travels through a capillary column, with separation based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing detailed structural information and sensitive quantification.[1]
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the specific impurities of interest, the required sensitivity, and the sample matrix.[5] GC-MS is generally considered to have lower detection limits, making it highly sensitive.[1][5] However, HPLC coupled with a fluorescence detector (HPLC-FLD) can also achieve very low detection limits.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.[3] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable analytes.[3] |
| Sensitivity | Good, with typical detection in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1] | Excellent, often in the parts-per-billion (ppb) range or lower, especially in Selected Ion Monitoring (SIM) mode.[1][5] |
| Selectivity | Dependant on column chemistry and detector (e.g., UV, FLD, DAD). Can resolve some isomers effectively.[5] | High selectivity due to both chromatographic separation and mass-based detection, providing structural information.[1] |
| Resolution of Isomers | Can provide good resolution of certain PAH isomers.[5] | Excellent resolution for volatile isomers. |
| Analysis Time | Can offer shorter analysis times in some cases.[5] | Analysis times can be longer due to the need for temperature programming. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent and filtration.[2] | May require derivatization for polar compounds to increase volatility, though not typically for this compound.[1] |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS.[3] | Generally a higher initial investment.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general reverse-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
This compound reference standard (≥98% purity).
2. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or based on the UV absorbance maximum of this compound).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound, dissolve it in 10 mL of acetonitrile, and then dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the purity analysis of this compound using GC-MS.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Helium (carrier gas, high purity).
-
Acetonitrile or other suitable solvent (GC grade).
-
This compound reference standard (≥98% purity).
2. Chromatographic and Spectrometric Conditions
-
Injector Temperature: 280 °C.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for calibration.
-
Sample Solution: Prepare a sample solution of the synthesized product in the solvent at a concentration suitable for GC-MS analysis (typically in the low µg/mL range).
4. Data Analysis
-
Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
-
Confirm the identity by comparing the mass spectrum with a reference library (e.g., NIST).
-
Quantify the purity using the area percent of the this compound peak relative to the total peak areas in the chromatogram. For more accurate quantification, a calibration curve can be constructed using an internal or external standard.
Visualizing the Workflow and Decision Process
To better understand the procedural flow and the choice between these two powerful techniques, the following diagrams are provided.
Caption: Experimental workflow for purity analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of synthesized this compound. The optimal choice depends on the specific analytical requirements.
-
HPLC is often the more practical choice for routine purity assessments due to its robustness, lower cost, and suitability for a wide range of potential impurities, including those that may be non-volatile or thermally sensitive.[1]
-
GC-MS excels in providing definitive identification of volatile impurities through mass spectral data and offers superior sensitivity for trace-level analysis.[1][3] It is the preferred method for "fingerprinting" a sample to identify unknown byproducts or contaminants.[1]
In many research and development settings, HPLC may be used for routine in-process controls and final product purity checks, while GC-MS is employed for in-depth impurity profiling, troubleshooting synthetic pathways, and for confirmatory analyses where structural elucidation of byproducts is necessary. Ultimately, a thorough understanding of the potential impurities and the desired level of analytical detail will guide the selection of the most appropriate technique.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
Isomeric Effects on Charge Transport in Phenylnaphthalenes: A Comparative Guide
The position of the phenyl substituent on the naphthalene (B1677914) core is anticipated to have a profound impact on the material's solid-state packing and, consequently, its charge transport characteristics. This is primarily due to the influence of steric hindrance on the planarity of the molecule and the resulting intermolecular electronic coupling. In organic semiconductors, efficient charge transport is intrinsically linked to the degree of orbital overlap between adjacent molecules, a factor heavily dictated by the crystalline arrangement.
Molecular Structure and Expected Packing
The fundamental difference between 1-phenylnaphthalene (α-phenylnaphthalene) and 2-phenylnaphthalene (B165426) (β-phenylnaphthalene) lies in the point of attachment of the phenyl group to the naphthalene moiety.
-
This compound: The phenyl group is attached to the α-position (C1) of the naphthalene core. This substitution pattern leads to significant steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogen on the C8 position of the naphthalene ring. This steric clash forces the phenyl ring to twist out of the plane of the naphthalene core, resulting in a non-planar molecular conformation.
-
2-Phenylnaphthalene: The phenyl group is attached to the β-position (C2) of the naphthalene core. In this configuration, the steric hindrance with the neighboring hydrogens on the naphthalene ring is considerably less than in the 1-phenyl isomer. This allows for a greater degree of rotational freedom and the potential to adopt a more co-planar arrangement between the phenyl and naphthalene rings.
This difference in molecular geometry is expected to directly influence the solid-state packing of the two isomers. A more planar structure, as anticipated for 2-phenylnaphthalene, generally facilitates closer π-π stacking, which is a key factor for efficient intermolecular charge hopping.
Comparative Analysis of Charge Transport Properties
While specific experimental values for the phenylnaphthalene isomers are not available, we can extrapolate expected trends based on structure-property relationships established for other aromatic hydrocarbons. The key parameters governing charge transport in organic semiconductors are charge carrier mobility (μ), ionization potential (IP), and reorganization energy (λ).
Table 1: Postulated Comparison of Charge Transport Properties
| Property | This compound (Predicted) | 2-Phenylnaphthalene (Predicted) | Rationale |
| Hole Mobility (μh) | Lower | Higher | The more planar structure of the 2-isomer is expected to lead to more favorable π-π stacking and stronger intermolecular electronic coupling, facilitating more efficient hole transport. |
| Electron Mobility (μe) | Lower | Higher | Similar to hole mobility, enhanced intermolecular electronic coupling in the 2-isomer should also benefit electron transport. |
| Ionization Potential (IP) | Higher | Lower | A more planar and extended π-conjugated system in the 2-isomer should lead to a lower energy requirement to remove an electron. |
| Reorganization Energy (λ) | Higher | Lower | The twisted geometry of the 1-isomer may lead to larger geometric relaxation upon charge injection, resulting in a higher reorganization energy and slower charge transfer rates. |
Experimental Protocols for Characterization
To experimentally validate the predicted trends, a series of well-established techniques would be employed.
Thin-Film Deposition
For the fabrication of organic field-effect transistors (OFETs), thin films of this compound and 2-phenylnaphthalene would be deposited onto a dielectric substrate (e.g., SiO2/Si). Common deposition techniques include:
-
Thermal Evaporation: This high-vacuum technique allows for the deposition of uniform and highly pure organic thin films. The substrate temperature during deposition can be controlled to influence the film morphology.
-
Solution Shearing/Spin Coating: If the materials are sufficiently soluble, solution-based techniques can be employed for large-area and low-cost device fabrication. The choice of solvent and deposition parameters significantly impacts the resulting film quality.
Device Fabrication and Characterization
Standard bottom-gate, top-contact OFET architectures would be fabricated. The source and drain electrodes (typically gold) are deposited on top of the organic semiconductor layer through a shadow mask. The charge transport properties are then extracted from the electrical characteristics of the OFETs, measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
The carrier mobility (μ) is calculated from the transfer characteristics of the transistor in the saturation regime using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - VT)2
Where:
-
IDS is the drain-source current
-
Ci is the capacitance per unit area of the gate dielectric
-
W and L are the channel width and length, respectively
-
VGS is the gate-source voltage
-
VT is the threshold voltage
The ionization potential (IP) can be determined using techniques such as:
-
Ultraviolet Photoelectron Spectroscopy (UPS): This technique measures the kinetic energy of photoemitted electrons to determine the highest occupied molecular orbital (HOMO) level, which corresponds to the ionization potential.
-
Cyclic Voltammetry (CV): This electrochemical method can be used to determine the oxidation potential of the material in solution, from which the HOMO level can be estimated.
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for a comprehensive comparative study of the isomeric effects on the charge transport properties of phenylnaphthalenes.
Caption: Workflow for comparing phenylnaphthalene isomers.
Conclusion
The isomeric position of the phenyl group on the naphthalene core is a critical determinant of the charge transport properties of phenylnaphthalenes. Based on established principles of organic semiconductor design, 2-phenylnaphthalene is predicted to exhibit superior charge carrier mobility compared to this compound due to its potential for a more planar molecular structure, leading to more favorable intermolecular interactions in the solid state. Rigorous experimental investigation following the outlined protocols is necessary to quantify these differences and to fully elucidate the structure-property relationships in this class of materials. Such studies are vital for the rational design of novel organic semiconductors for applications in flexible and printed electronics.
A Comparative Guide to 1-Phenylnaphthalene and Anthracene-Based Organic Semiconductors for Researchers
In the landscape of organic electronics, the selection of the core molecular structure is a critical determinant of the final device performance. Among the vast array of polycyclic aromatic hydrocarbons, naphthalene (B1677914) and anthracene (B1667546) derivatives have emerged as prominent classes of materials for organic semiconductor applications. This guide provides a detailed comparison of 1-phenylnaphthalene and anthracene-based organic semiconductors, offering insights into their performance characteristics supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organic electronic materials.
Molecular Structures
At the heart of this comparison are the distinct molecular frameworks of this compound and anthracene. Anthracene is a tricyclic aromatic hydrocarbon with a linear arrangement of fused benzene (B151609) rings, which promotes strong π-π stacking and efficient charge transport. In contrast, this compound features a naphthalene core with a phenyl group attached at the 1-position. This substitution introduces a degree of rotational freedom and can influence the molecular packing and, consequently, the electronic properties.
Performance Comparison
The following tables summarize key performance metrics for representative this compound and anthracene-based organic semiconductors. It is important to note that direct, side-by-side comparative data for this compound itself is limited in the literature. Therefore, data for closely related phenyl-substituted naphthalene derivatives are included to provide a reasonable basis for comparison.
Table 1: Charge Carrier Mobility
| Semiconductor Class | Representative Compound | Mobility (cm²/Vs) | Measurement Technique | Reference(s) |
| This compound-based | 2-(4-octylphenyl)-6-n-butoxynaphthalene | Hole: 2.5 x 10⁻⁴ (SmA phase) | Time-of-Flight (TOF) | [1] |
| Anthracene-based | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivative | Hole: up to 16.0 | Single-Crystal OFET | [2] |
| Anthracene-based | Rubrene (single crystal) | Hole: ~8 | Single-Crystal OFET | [3] |
| Naphthalene-based | Thionated Naphthalene Diimide derivative | Electron: up to 7.5 x 10⁻² | Thin-Film Transistor | [4] |
| Naphthalene-based | N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) | Electron: near 6 | Thin-Film Transistor | [5] |
Table 2: Photoluminescence and Electroluminescence Performance
| Semiconductor Class | Representative Compound | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) of OLED | Emission Color | Reference(s) |
| This compound-based | Diphenylnaphthalenes | Solution: Varies (e.g., 0.19 for naphthalene) Solid-state: Often low, but can be enhanced by substitution | Data not readily available for this compound emitters | Blue region | [6] |
| Anthracene-based | 9,10-Diphenylanthracene | Solution: 0.97 | - | Blue | |
| Anthracene-based | Various derivatives | - | up to 33.5% (Orange-Red TADF) | Orange-Red | [7] |
| Anthracene-based | Host-free TADF emitter | - | 21% (Yellow-Green) | Yellow-Green | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of organic semiconductor materials. Below are protocols for key experiments.
Fabrication of Organic Field-Effect Transistors (OFETs)
A common method for evaluating charge carrier mobility is through the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Materials and Substrates:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) are commonly used as the gate electrode and gate dielectric, respectively.
-
The organic semiconductor (e.g., this compound or an anthracene derivative).
-
Source and drain electrode material (e.g., Gold (Au) for p-type semiconductors).
-
Solvents for cleaning (e.g., deionized water, acetone, isopropanol).
-
Shadow masks for electrode deposition.
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are rigorously cleaned to remove any organic and inorganic contaminants. This typically involves sequential ultrasonication in deionized water with a detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to reduce charge trapping.
-
Organic Semiconductor Deposition: The organic semiconductor layer is deposited onto the treated substrate. This can be done through:
-
Thermal Evaporation: For small molecules, this is a common technique where the material is heated in a high-vacuum chamber (<10⁻⁶ Torr) and deposited onto the substrate. The deposition rate and thickness are monitored using a quartz crystal microbalance.
-
Solution Processing (e.g., Spin Coating): If the material is soluble, it can be dissolved in an appropriate organic solvent and spin-coated onto the substrate to form a thin film.
-
-
Source and Drain Electrode Deposition: Gold (Au) is a common choice for source and drain electrodes for p-type semiconductors due to its work function. The electrodes are deposited on top of the organic semiconductor layer (top-contact configuration) or before the organic layer (bottom-contact configuration) through a shadow mask via thermal evaporation.
-
Annealing: The fabricated device is often annealed at an optimal temperature to improve the crystallinity and morphology of the organic film, which can enhance device performance.
-
Characterization: The electrical characteristics of the OFET are then measured in a probe station under an inert atmosphere (e.g., nitrogen or argon) to extract parameters like charge carrier mobility, on/off ratio, and threshold voltage.[9][10][11][12]
Caption: Workflow for the fabrication of a top-contact, bottom-gate organic field-effect transistor.
Measurement of External Quantum Efficiency (EQE) of an OLED
The EQE is a critical parameter that quantifies the efficiency of an Organic Light-Emitting Diode (OLED).
Equipment:
-
Integrating sphere connected to a calibrated spectrometer (e.g., a CCD spectrometer).
-
Source measure unit (SMU) to apply voltage and measure current.
-
Optical fiber to guide light from the integrating sphere to the spectrometer.
-
Computer with software for controlling the instruments and calculating the EQE.
Procedure:
-
Device Fabrication: Fabricate the OLED device with the desired architecture, typically consisting of an anode (e.g., ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) containing the semiconductor of interest, an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., LiF/Al).
-
Setup Calibration: Calibrate the detection system (integrating sphere and spectrometer) using a calibrated light source with a known spectral irradiance.
-
Device Placement: Place the fabricated OLED inside the integrating sphere. The device should be positioned so that the emitted light is uniformly distributed within the sphere.
-
Electrical and Optical Measurement:
-
Apply a forward bias voltage to the OLED using the SMU and measure the current flowing through the device.
-
Simultaneously, measure the electroluminescence spectrum of the emitted light using the spectrometer.
-
-
Data Acquisition: Record the current (I) and the spectral radiant flux (Φ(λ)) at various voltage points.
-
EQE Calculation: The external quantum efficiency is calculated using the following formula:
EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) * 100
This can be expressed as:
EQE (%) = (∫(Φ(λ) * λ / (h * c)) dλ / (I / e)) * 100
where:
Caption: Logical workflow for the measurement of the External Quantum Efficiency (EQE) of an OLED.
Discussion and Conclusion
The comparison between this compound and anthracene-based organic semiconductors reveals distinct characteristics that make them suitable for different applications.
Anthracene derivatives have been extensively studied and have demonstrated exceptional performance, particularly in terms of high charge carrier mobilities in single-crystal devices.[2][3] The planar and rigid structure of the anthracene core facilitates strong intermolecular interactions, which is conducive to efficient charge transport. Furthermore, the versatility of anthracene chemistry has enabled the development of a wide range of high-efficiency emitters for OLEDs, spanning the entire visible spectrum.[7][8]
This compound and its derivatives represent a less explored class of materials. The available data suggests that while their charge carrier mobilities may not currently reach the record highs of the best-performing anthracene single crystals, they still possess semiconducting properties. The introduction of the phenyl group can disrupt the close packing seen in linear acenes, which might lead to lower mobility but could also be leveraged to tune solubility and film morphology. The photophysical properties of diphenylnaphthalenes indicate potential for blue light emission, although solid-state quenching can be a challenge.[6] Further research into the synthesis and characterization of novel this compound derivatives is warranted to fully elucidate their potential in organic electronics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Enhanced electron mobility in crystalline thionated naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Host-Free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% Based on a Compound Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 14. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 17. How to enhance the EQE of an OLED with Characterization and Simulation — Fluxim [fluxim.com]
Safety Operating Guide
Proper Disposal of 1-Phenylnaphthalene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-phenylnaphthalene is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a combustible liquid that is highly hazardous to aquatic life, and as a compound related to naphthalene, which is considered a potential carcinogen, this compound waste must be managed meticulously.[1][2] This guide provides essential, step-by-step procedures for its safe handling and disposal.
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations to ensure complete and accurate classification.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4]
Safety and Hazard Summary
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for ensuring safe handling and for responding appropriately to accidental spills.
| Property | Information | Source |
| CAS Number | 605-02-7 | [1][3] |
| Appearance | Clear, viscous liquid | [3] |
| Primary Hazards | Combustible liquid. Thermal decomposition can release irritating gases and vapors. | [1][3] |
| Environmental Hazards | Water Hazard Class 3 (WGK 3): Highly hazardous to water. | [1] |
| Health Hazards | Avoid contact with skin and eyes.[3] Naphthalene-containing compounds should be handled as potential cancer hazards.[2] | |
| Required PPE | Chemical safety goggles or eyeshields, chemically resistant gloves, lab coat. | [1][3] |
| Incompatibilities | Oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[2] Adherence to this protocol is essential for ensuring the safety of laboratory personnel and protecting the environment.
1. Waste Identification and Segregation
-
Isolate Waste: All disposable materials that have come into contact with this compound, including the chemical itself, contaminated personal protective equipment (PPE), pipette tips, weighing boats, and absorbent materials from spill cleanups, must be considered hazardous waste.[2]
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[3][5][6]
2. Containerization
-
Select Appropriate Containers: Use only approved, chemically resistant, and sealable containers designated for hazardous waste.[5] Ensure containers are in good condition, free from leaks, and compatible with this compound.[6]
-
Proper Labeling: The container must be clearly labeled with a hazardous waste tag.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A "CANCER HAZARD" warning.[2]
-
Any other information required by your institution.
-
-
Fill Level: Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[4]
3. On-site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5] This area should be close to the point of generation and under the supervision of lab personnel.[4]
-
Secondary Containment: It is a best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in the event of a leak.[5][6]
-
Storage Time Limits: Be aware of regulatory time limits for storing hazardous waste. In California, for example, waste can be stored for up to 90 days before it must be transported to a licensed disposal facility.[4] Academic labs may have different regulations under EPA's Subpart K.[6]
4. Final Disposal
-
Professional Disposal: Never dispose of this compound in the regular trash or down the drain.[8]
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility in compliance with all regulations.[4]
Emergency and Decontamination Procedures
Accidents can happen, and proper preparation is key to mitigating risks.
| Procedure | Methodology | Source |
| Small Spill Cleanup | Ensure adequate ventilation and wear appropriate PPE.[3] Contain the spill using spill kits or absorbent materials.[7] Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[3] | |
| Empty Container Decontamination | An empty container that has held a hazardous waste must be properly managed. For acutely hazardous materials, this involves triple-rinsing with a solvent capable of removing the residue.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface all chemical labels before disposing of the container as regular trash.[9] | |
| Personnel Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[3] Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3] General: Seek immediate medical attention after any exposure.[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 1-フェニルナフタレン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. static.igem.org [static.igem.org]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Safe Chemical Waste Disposal [fishersci.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
